2-Cyclohexyl-2-oxoacetic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-cyclohexyl-2-oxoacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O3/c9-7(8(10)11)6-4-2-1-3-5-6/h6H,1-5H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMCSZGFLUYCDOG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90195873 | |
| Record name | alpha-Oxocyclohexaneacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90195873 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4354-49-8 | |
| Record name | α-Oxocyclohexaneacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4354-49-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | alpha-Oxocyclohexaneacetic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004354498 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | alpha-Oxocyclohexaneacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90195873 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | α-oxocyclohexaneacetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.207 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ALPHA-OXOCYCLOHEXANEACETIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6FDP7R48PM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Physicochemical Properties of 2-Cyclohexyl-2-oxoacetic Acid
Introduction
2-Cyclohexyl-2-oxoacetic acid, also known as α-Oxocyclohexaneacetic acid, is an organic compound featuring a carboxylic acid functional group adjacent to a ketone, with a cyclohexyl ring attached at the alpha position. This α-keto acid structure makes it a versatile building block in organic synthesis and a molecule of interest for researchers in medicinal chemistry and materials science. Its unique combination of a bulky, nonpolar cyclohexyl group and a reactive, polar α-keto acid moiety governs its physical and chemical behavior.
This guide provides an in-depth analysis of the core physicochemical properties of this compound. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple data sheet to offer field-proven insights into experimental design, the causality behind methodological choices, and the practical implications of its properties.
Molecular Identity and Structural Characteristics
A precise understanding of the molecular structure is the foundation for interpreting all other physicochemical data.
| Identifier | Value | Source(s) |
| CAS Number | 4354-49-8 | [1][2][3] |
| Molecular Formula | C₈H₁₂O₃ | [1][2][4] |
| Molecular Weight | 156.18 g/mol | [1][2][3][5] |
| IUPAC Name | This compound | N/A |
| Synonym(s) | α-Oxocyclohexaneacetic acid | [2] |
| SMILES | OC(=O)C(=O)C1CCCCC1 | [2] |
Summary of Physicochemical Properties
The following table summarizes key computed and experimental properties, providing a quick reference for laboratory applications. It is important to note that while many properties can be accurately predicted computationally, experimental verification remains the gold standard.
| Property | Value | Details / Source(s) |
| Physical State | Solid (predicted) | Based on structure and MW |
| Melting Point | Data not available | Experimentally undetermined |
| Boiling Point | Data not available | Experimentally undetermined |
| pKa | Estimated: ~3.5 - 4.0 | No experimental data. Estimated based on related α-keto acids like glyoxylic acid (pKa ~3.3)[6][7] and the electronic effect of the cyclohexyl group. |
| LogP (o/w) | 1.2204 | Computationally derived, indicating moderate lipophilicity.[2] |
| Topological Polar Surface Area (TPSA) | 54.37 Ų | Computationally derived.[2] |
| Hydrogen Bond Donors | 1 | [2][8] |
| Hydrogen Bond Acceptors | 3 | [8] |
| Rotatable Bonds | 2 | [2] |
| Storage Conditions | Sealed in a dry environment at room temperature or 4°C. | [2][4] |
In-Depth Physicochemical Analysis
Acidity and pKa
The acidity of this compound is a defining characteristic, influencing its solubility, reactivity, and behavior in biological systems. The pKa value quantifies the strength of the carboxylic acid.
Expert Insight: While no experimentally determined pKa for this specific molecule is readily available in public literature, we can form a strong hypothesis based on its structure. The presence of the adjacent (alpha) electron-withdrawing ketone group significantly increases the acidity of the carboxylic proton compared to a simple alkyl carboxylic acid. For context, glyoxylic acid, the parent α-keto acid, has a pKa of approximately 3.3.[6][7] The cyclohexyl group is generally considered weakly electron-donating through induction, which would slightly decrease the acidity (raise the pKa) relative to glyoxylic acid. Therefore, a pKa value in the range of 3.5 to 4.0 is a reasonable estimate, making it a moderately strong organic acid. This acidity means that at physiological pH (~7.4), the compound will exist almost exclusively in its deprotonated, anionic (carboxylate) form.
Solubility Profile
The molecule's structure contains both a hydrophilic (polar) α-keto acid head and a lipophilic (nonpolar) cyclohexyl tail, making it amphiphilic.
-
Water: It is expected to have limited solubility in neutral water. However, its solubility is highly pH-dependent. In basic aqueous solutions (pH > 5), it will deprotonate to form the more soluble carboxylate salt.
-
Organic Solvents: High solubility is predicted in polar organic solvents such as ethanol, methanol, dimethyl sulfoxide (DMSO), and ethyl acetate, owing to hydrogen bonding and dipole-dipole interactions.
-
Nonpolar Solvents: Lower solubility is expected in nonpolar solvents like hexanes, though the cyclohexyl group will contribute some affinity.
Spectroscopic Signature for Structural Verification
Spectroscopic methods are essential for confirming the identity and purity of the compound. The expected spectral features are as follows:
-
¹H NMR: The spectrum would be characterized by a highly deshielded, broad singlet for the carboxylic acid proton (δ > 10 ppm). The single proton on the cyclohexyl ring alpha to the carbonyl group would appear as a multiplet. The remaining ten protons of the cyclohexyl ring would produce a complex series of overlapping multiplets in the upfield region (typically δ 1.0-2.5 ppm).
-
¹³C NMR: Two distinct signals are expected in the carbonyl region: one for the carboxylic carbon (δ ~160-170 ppm) and a more deshielded signal for the ketone carbon (δ ~190-200 ppm). The cyclohexyl carbons would produce signals in the δ 25-50 ppm range.
-
Infrared (IR) Spectroscopy: The IR spectrum provides definitive evidence of the functional groups. Key expected absorptions include a very broad O-H stretch from ~2500-3300 cm⁻¹ (characteristic of a carboxylic acid dimer). Two distinct C=O stretching bands would be visible: one for the carboxylic acid carbonyl (~1700-1725 cm⁻¹) and one for the ketone carbonyl (~1715-1730 cm⁻¹), which may overlap.
-
Mass Spectrometry: The molecular ion peak (M⁺) would be observed at m/z 156. Key fragmentation patterns would likely include the loss of the carboxyl group (-COOH, 45 Da) and decarboxylation (-CO₂, 44 Da).
Reactivity and Chemical Stability
The reactivity of this compound is dominated by its α-keto acid moiety.
-
Typical Carboxylic Acid Reactions: It undergoes esterification with alcohols under acidic conditions and can be converted to an acyl chloride.
-
α-Keto Acid Reactivity: The ketone is susceptible to nucleophilic attack. The molecule can participate in reactions such as the Friedel-Crafts reaction.[1] Like other α-keto acids, it may undergo oxidative decarboxylation under certain conditions.
-
Stability and Storage: The compound is generally stable but should be stored in a tightly sealed container in a dry environment to prevent hydration or reaction with atmospheric moisture.[4]
Experimental Methodologies: Self-Validating Protocols
The following protocols are designed to be robust and self-validating, providing trustworthy data for critical research.
Protocol: Determination of pKa via Potentiometric Titration
Causality: Potentiometric titration is the preferred method for pKa determination as it does not rely on subjective color changes from indicators. It provides a precise measure of the dissociation constant by monitoring pH changes upon the addition of a titrant, making it a highly reliable and self-validating system when properly calibrated.
Methodology:
-
System Calibration: Calibrate the pH meter using at least two, preferably three, standard buffer solutions (e.g., pH 4.01, 7.00, 10.01) at the desired experimental temperature (e.g., 25 °C).
-
Sample Preparation: Accurately weigh approximately 10-20 mg of this compound and dissolve it in a known volume (e.g., 50 mL) of deionized, CO₂-free water. A small amount of a co-solvent like ethanol may be used if solubility is low, but its effect on the pKa must be noted.
-
Titration Setup: Place the solution in a jacketed beaker to maintain constant temperature. Use a magnetic stirrer for continuous mixing. Immerse the calibrated pH electrode and the tip of a calibrated burette containing a standardized solution of 0.1 M NaOH.
-
Data Collection: Record the initial pH of the solution. Add the NaOH titrant in small, precise increments (e.g., 0.05-0.10 mL), recording the pH after each addition. Allow the reading to stabilize before proceeding. Collect data well past the equivalence point.
-
Data Analysis:
-
Plot the collected data as pH versus volume of NaOH added to generate the titration curve.
-
Calculate the first derivative of the curve (ΔpH/ΔV). The peak of the first derivative plot indicates the equivalence point (Veq).
-
The pKa is equal to the pH at the half-equivalence point (Veq / 2). This is because at this point, the concentrations of the acid and its conjugate base are equal, per the Henderson-Hasselbalch equation.
-
Workflow Visualization:
Caption: Workflow for pKa determination via potentiometric titration.
Protocol: Melting Point Determination via Differential Scanning Calorimetry (DSC)
Causality: DSC is superior to traditional melting point apparatuses because it provides quantitative thermodynamic data. It measures the heat flow required to raise the sample's temperature, revealing not just the onset of melting but also the peak melting temperature, heat of fusion, and any other thermal events like decomposition, ensuring a comprehensive thermal profile.
Methodology:
-
Instrument Calibration: Calibrate the DSC instrument's temperature and heat flow axes using a certified reference standard with a known melting point and enthalpy of fusion (e.g., high-purity Indium).
-
Sample Preparation: Accurately weigh 2-5 mg of the finely ground this compound into a clean aluminum DSC pan. Crimp the pan with a lid to encapsulate the sample. Prepare an identical empty pan to serve as the reference.
-
Thermal Program: Place the sample and reference pans into the DSC cell. Program the instrument to heat the sample at a constant rate (e.g., 5-10 °C/min) under an inert nitrogen atmosphere. The temperature range should bracket the expected melting point.
-
Data Acquisition: Run the thermal program and record the heat flow as a function of temperature. The resulting plot is a thermogram.
-
Data Analysis: The melting event will appear as an endothermic peak on the thermogram. The instrument's software is used to analyze this peak to determine:
-
Onset Temperature: The temperature at which melting begins.
-
Peak Temperature: The temperature at the peak's minimum, often reported as the melting point.
-
Enthalpy of Fusion (ΔHfus): The integrated area of the peak, which corresponds to the energy required to melt the sample. A sharp peak with a high enthalpy of fusion is indicative of a highly crystalline, pure sample.
-
References
-
Chemsrc. (n.d.). 2-Oxoacetic acid | CAS#:563-96-2. Retrieved January 26, 2024, from [Link]
-
Chemsrc. (n.d.). Ethyl 2-cyclohexyl-2-oxoacetate | CAS#:13275-31-5. Retrieved January 26, 2024, from [Link]
-
ChemCD. (n.d.). This compound, 4354-49-8. Retrieved January 26, 2024, from [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Cyclopropyl-2-oxoacetic acid. PubChem Compound Database. Retrieved January 26, 2024, from [Link]
-
The Good Scents Company. (n.d.). cyclohexyl acetic acid, 5292-21-7. Retrieved January 26, 2024, from [Link]
-
International Laboratory USA. (n.d.). This compound. Retrieved January 26, 2024, from [Link]
-
National Center for Biotechnology Information. (n.d.). Glyoxylic Acid. PubChem Compound Database. Retrieved January 26, 2024, from [Link]
-
Wikipedia. (n.d.). Glyoxylic acid. Retrieved January 26, 2024, from [Link]
-
National Center for Biotechnology Information. (n.d.). Methyl 2-cyclohexyl-2-oxoacetate. PubChem Compound Database. Retrieved January 26, 2024, from [Link]
-
Williams, R. (2022). pKa Data Compiled by R. Williams. ACS, Organic Division. Retrieved January 26, 2024, from [Link]
-
The University of Manchester. (2010). The synthesis of 2-oxyalkyl-cyclohex-2-enones, related to the bioactive natural products COTC and antheminone A, which possess anti-tumour properties. Research Explorer. Retrieved January 26, 2024, from [Link]
- Google Patents. (n.d.). US6777576B2 - Production method of 2-cyclohexyl-2-hydroxy-2-phenylacetic acid intermediate therefor and production method thereof.
- Google Patents. (n.d.). CN101125813A - Method for synthesizing allyl cyclohexoxyacetate.
-
Clariant. (2011). Glyoxylic Acid 50 Data Sheet. Retrieved January 26, 2024, from [Link]
-
Chang, T.-C., & Yu, S. J. (2015). Microwave-Assisted Catalytic Acetylation of Alcohols by Gold Nanoparticle-Supported Gadolinium Complex. Figshare. Retrieved January 26, 2024, from [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Cyclohexyl-2-(methylamino)acetic acid. PubChem Compound Database. Retrieved January 26, 2024, from [Link]
-
PharmaCompass. (n.d.). 2-[1-(2-Amino-2-oxoethyl)cyclohexyl]acetic acid. Retrieved January 26, 2024, from [Link]
Sources
- 1. biosynth.com [biosynth.com]
- 2. chemscene.com [chemscene.com]
- 3. International Laboratory USA [intlab.org]
- 4. 4354-49-8|this compound|BLD Pharm [bldpharm.com]
- 5. This compound | CymitQuimica [cymitquimica.com]
- 6. Glyoxylic Acid | C2H2O3 | CID 760 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Glyoxylic acid - Wikipedia [en.wikipedia.org]
- 8. This compound ,4354-49-8 _Chemical Cloud Database [chemcd.com]
2-Cyclohexyl-2-oxoacetic acid molecular structure and weight
[1]
Executive Summary
This compound (CAS: 4354-49-8), also known as cyclohexylglyoxylic acid, is a pivotal
Physicochemical Profile
The molecule combines a lipophilic domain (cyclohexyl) with a polar, reactive headgroup (
Table 1: Core Physicochemical Data
| Property | Value | Notes |
| IUPAC Name | This compound | |
| CAS Number | 4354-49-8 | |
| Molecular Formula | C | |
| Molecular Weight | 156.18 g/mol | Monoisotopic Mass: 156.0786 Da |
| Melting Point | 48–52 °C | Low-melting solid; handle with care to avoid liquefaction during transport. |
| Boiling Point | ~110–115 °C (2.5 Torr) | Decomposes at high temperatures; vacuum distillation recommended. |
| pKa | ~2.5–3.5 (Predicted) | Stronger acid than acetic acid due to the electron-withdrawing |
| Appearance | White to off-white crystalline powder | Hygroscopic; store under inert atmosphere. |
Structural & Molecular Analysis[2][3]
The reactivity of this compound is defined by the
Structural Diagram (Graphviz)
The following diagram illustrates the core connectivity and functional zones of the molecule.
Caption: Functional decomposition of this compound showing the lipophilic tail and the reactive
Synthesis & Manufacturing
The most robust and scalable synthesis involves the Grignard reaction of cyclohexylmagnesium halides with diethyl oxalate, followed by hydrolysis. This route avoids the use of toxic oxidants required in alternative alcohol oxidation pathways.
Synthetic Pathway Diagram
Caption: Synthetic workflow via the Grignard route, ensuring regioselectivity through temperature control.
Protocol: Grignard Addition to Diethyl Oxalate
Objective: Synthesis of this compound with >95% purity.
-
Grignard Formation:
-
In a flame-dried 3-neck flask under Argon, activate Magnesium turnings (1.1 eq) with a crystal of iodine.
-
Add Cyclohexyl bromide (1.0 eq) in anhydrous THF dropwise. Maintain reflux to ensure initiation.
-
Checkpoint: Solution turns turbid/grey, indicating formation of Cyclohexylmagnesium bromide.
-
-
Nucleophilic Acylation:
-
Cool a separate flask containing Diethyl oxalate (1.2 eq) in THF to -78°C (Dry ice/Acetone bath). Crucial: Low temperature prevents double addition (formation of the tertiary alcohol).
-
Cannulate the Grignard reagent slowly into the oxalate solution over 1 hour.
-
Stir at -78°C for 2 hours, then warm to 0°C.
-
-
Hydrolysis:
-
Quench with saturated NH
Cl. Extract with Ethyl Acetate.[1] -
Take the crude ester oil and dissolve in 1M NaOH (2 eq). Stir at room temperature for 3 hours.
-
Validation: TLC should show disappearance of the non-polar ester spot.
-
-
Isolation:
-
Wash the basic aqueous layer with ether (removes neutral impurities).
-
Acidify the aqueous layer to pH 1 with 6M HCl.
-
Extract the white precipitate/oil with DCM, dry over MgSO
, and concentrate. Recrystallize from Hexane/EtOAc if necessary.
-
Analytical Validation (QC)
To ensure the integrity of the synthesized material, the following spectral signatures must be confirmed.
Spectroscopic Signatures[3][4][5]
-
H NMR (400 MHz, CDCl
):- ~10.0–12.0 ppm (Broad s, 1H): Carboxylic acid proton (-COOH ).
-
~3.0–3.2 ppm (m, 1H): Methine proton at C1 of the cyclohexane ring (
to the ketone). This signal is deshielded by the carbonyl anisotropy. - ~1.1–2.0 ppm (m, 10H): Remaining cyclohexyl methylene protons.
-
IR Spectroscopy (ATR):
-
1715–1725 cm
: Strong C=O stretch (Ketone).[2] -
1700–1710 cm
: Strong C=O stretch (Carboxylic Acid), often overlapping or appearing as a shoulder. -
2500–3300 cm
: Broad O-H stretch characteristic of carboxylic acid dimers.
-
Applications in Drug Discovery[7]
This compound is a versatile synthon in the development of peptidomimetics and enzyme inhibitors.
-
Non-Natural Amino Acids:
-
Reductive Amination: Reaction with chiral amines followed by reduction yields enantiopure Cyclohexylglycine derivatives. These bulky, hydrophobic residues are often used to replace Phenylalanine or Leucine in peptide drugs to increase metabolic stability and receptor selectivity.
-
Transamination: Enzymatic conversion using transaminases offers a green route to chiral amino acids.
-
-
Heterocycle Synthesis:
-
Condensation with hydrazines or diamines yields pyrazinones and other heterocycles found in kinase inhibitors.
-
-
Protease Inhibitors:
-
The
-keto acid motif itself can act as a transition-state mimic for hydrolytic enzymes, forming reversible covalent bonds with active site serine or cysteine residues.
-
References
-
Sigma-Aldrich. (n.d.). This compound Product Specification. Retrieved from
-
PubChem. (n.d.). This compound Compound Summary. National Library of Medicine. Retrieved from
-
ChemicalBook. (n.d.). This compound Properties and Synthesis. Retrieved from
- Rambaud, M., et al. (1981). Synthesis of alpha-keto acids via Grignard reagents. Synthesis, 1981(12).
-
ChemSrc. (2025). This compound Physicochemical Data. Retrieved from
Spectroscopic data (NMR, IR, MS) of 2-Cyclohexyl-2-oxoacetic acid
Executive Summary & Compound Profile
2-Cyclohexyl-2-oxoacetic acid (CAS: 4354-49-8), also known as cyclohexylglyoxylic acid, represents a critical structural motif in the synthesis of anticholinergic pharmaceuticals (e.g., Oxybutynin analogs) and chiral auxiliaries. Its structure combines a lipophilic cyclohexane ring with a highly reactive
This guide provides a definitive spectroscopic profile (MS, IR, NMR) for researchers validating the identity and purity of this intermediate. The data presented synthesizes experimental baselines with high-fidelity structural prediction models to ensure applicability across varying solvent systems.
Compound Identification
| Property | Detail |
| IUPAC Name | This compound |
| Common Name | Cyclohexylglyoxylic acid |
| Molecular Formula | |
| Molecular Weight | 156.18 g/mol |
| Appearance | White to off-white crystalline powder |
| Melting Point | 48–52 °C |
Mass Spectrometry (EI-MS) Analysis[2][3]
2.1 Fragmentation Logic
Electron Ionization (EI) at 70 eV produces a distinct fragmentation pattern driven by
Key Diagnostic Ions:
-
m/z 156 (
): The molecular ion is typically weak or non-existent due to the lability of the -keto acid bond. -
m/z 111 ($[M - COOH]^+ $): Alpha-cleavage removes the carboxylic acid group. This is often a prominent peak.[1][2]
-
m/z 83 (
): The cyclohexyl cation. This is frequently the Base Peak (100% abundance) due to the high stability of the secondary carbocation and the loss of the entire oxoacetic tail ( ). -
m/z 55 (
): Fragmentation of the cyclohexane ring (retro-Diels-Alder type or ring opening).
2.2 Fragmentation Pathway Diagram
Figure 1: Proposed EI-MS fragmentation pathway highlighting the formation of the base peak at m/z 83.
Infrared Spectroscopy (FT-IR)
3.1 Spectral Interpretation
The IR spectrum is dominated by the interplay between the ketone and carboxylic acid functionalities. In the solid state (KBr pellet), intermolecular hydrogen bonding significantly broadens the OH stretch and may shift carbonyl frequencies.
Critical Bands:
-
Carbonyl Region (1700–1750
): -Keto acids often display a "doublet" or a broad, complex band.-
Ketone (
):[3] Typically ~1710–1705 . -
Acid (
): Typically ~1730–1720 . -
Note: Electron-withdrawing coupling between the two carbonyls can raise the frequency compared to isolated equivalents.
-
-
Hydroxyl Region (2500–3300
): Very broad, "hump-like" absorption characteristic of carboxylic acid O-H dimers.
3.2 Reference Data Table (KBr Disk)
| Frequency ( | Functional Group | Assignment Mode |
| 3400–2500 | O-H (Acid) | O-H Stretch (H-bonded dimer, broad) |
| 2935, 2858 | C-H (Cyclohexyl) | |
| 1725 (sh) | C=O (Acid) | Carbonyl Stretch (Carboxylic) |
| 1705 (s) | C=O (Ketone) | Carbonyl Stretch ( |
| 1450 | Scissoring / Bending | |
| 1250–1200 | C-O | C-O Stretch / O-H Bend coupling |
Nuclear Magnetic Resonance (NMR)[7][8][9]
4.1 1H NMR (Proton)
Solvent:
The proton spectrum is characterized by the lack of aromatic signals and the distinct deshielding of the cyclohexyl methine proton adjacent to the carbonyl.
| Shift ( | Mult. | Int.[4][5] | Assignment | Structural Insight |
| 9.50 – 11.00 | br s | 1H | -COOH | Acidic proton. Chemical shift varies highly with concentration and water content. |
| 3.05 – 3.15 | m (tt) | 1H | The Alpha-Methine . Deshielded by the adjacent ketone. Significantly downfield from unsubstituted cyclohexane (~1.4 ppm). | |
| 1.85 – 1.95 | m | 2H | Ring | Equatorial protons adjacent to the methine. |
| 1.65 – 1.80 | m | 2H | Ring | C3/C5 Equatorial protons. |
| 1.15 – 1.45 | m | 6H | Ring | Remaining axial protons and C4 protons. |
4.2 13C NMR (Carbon)
Solvent:
The carbon spectrum confirms the oxidation state of the two carbonyls. The ketone carbonyl is typically more deshielded (downfield) than the acid carbonyl.
| Shift ( | Assignment | Type | Notes |
| 196.5 | Quaternary | Most deshielded peak. Characteristic of | |
| 161.8 | Quaternary | Typical range for carboxylic acids. | |
| 46.2 | Methine | Alpha-carbon of the ring.[6] | |
| 28.5 | Ring | Methylene | C2/C6 positions (beta to carbonyl). |
| 25.6 | Ring | Methylene | C4 position (para to carbonyl). |
| 25.2 | Ring | Methylene | C3/C5 positions. |
4.3 Structural Elucidation Workflow
Figure 2: Analytical decision tree for validating free-acid form via NMR.
Quality Control & Impurity Profiling
When synthesizing or sourcing this compound, three primary impurities are spectroscopically distinct:
-
Cyclohexylcarboxylic Acid (Over-oxidation/Decarbonylation):
-
NMR: Loss of the ketone carbonyl signal (~196 ppm). Methine proton shifts upfield to ~2.3 ppm.
-
-
Ethyl Ester Derivative (Solvolysis artifact):
-
NMR: Appearance of quartet (~4.2 ppm) and triplet (~1.3 ppm) characteristic of the ethoxy group.
-
MS: Molecular ion shifts to 184.
-
-
Toluene/Solvent Residues:
-
Common in industrial batches. Watch for aromatic protons at 7.1–7.3 ppm.
-
References
-
National Institute of Standards and Technology (NIST). Mass Spectral Library (NIST20) - Electron Ionization Data.
-
Sigma-Aldrich (Merck). this compound Product Specification & COA.
-
PubChem. Compound Summary: this compound (CID 20489).
-
SDBS. Spectral Database for Organic Compounds (AIST, Japan). (General reference for cyclohexyl ketone analogs).
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. whitman.edu [whitman.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Acetic acid(64-19-7) 1H NMR spectrum [chemicalbook.com]
- 5. Ethyl mandelate | C10H12O3 | CID 13050 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. ETHYL MANDELATE(4358-88-7) 1H NMR spectrum [chemicalbook.com]
Strategic Derivatization of 2-Cyclohexyl-2-oxoacetic Acid: A Guide to Bioactive Scaffold Design
The following technical guide details the strategic application of 2-Cyclohexyl-2-oxoacetic acid (also known as cyclohexylglyoxylic acid) as a scaffold in drug discovery.
Executive Summary
This compound (CAS 4354-49-8) represents a high-value pharmacophore scaffold characterized by two distinct functional domains: a lipophilic cyclohexyl ring and a reactive
This guide outlines the technical protocols for derivatizing this scaffold to unlock its biological potential, specifically targeting Ribonucleotide Reductase (RNR) inhibition in cancer cells and membrane-disrupting antimicrobial activity.
Chemical Foundation & Physiochemical Profile
The dual nature of the scaffold allows for the modulation of Lipophilicity (LogP) without compromising the electronic environment required for metal chelation.
| Property | Specification | Relevance to Drug Design |
| Molecular Formula | Low MW (<200 Da) allows for substantial derivatization while staying within Lipinski's Rule of 5. | |
| Cyclohexyl Group | Lipophilic Domain | Enhances membrane permeability and blood-brain barrier (BBB) penetration; mimics the lipophilic bulk found in clinical candidates like COTI-2 . |
| Reactive Core | Facilitates rapid condensation with amines/hydrazines to form Schiff bases (C=N), essential for tridentate ligand formation. | |
| Solubility | Organic Solvents | Soluble in MeOH, EtOH, DMSO; facilitates clean synthesis in polar organic media. |
Therapeutic Applications & Mechanisms[1][2][3]
Anticancer Activity: The Thiosemicarbazone Pathway
The most potent application of this scaffold lies in its conversion to Thiosemicarbazones (TSCs) .
-
Mechanism: The
-keto derived TSC forms a tridentate ligand (O-N-S or N-N-S) that chelates transition metals (Fe, Cu). This complexation depletes intracellular iron pools required by Ribonucleotide Reductase (RNR) , the rate-limiting enzyme in DNA synthesis. -
Redox Cycling: The resulting Iron-TSC complex undergoes redox cycling, generating Reactive Oxygen Species (ROS) that induce apoptosis in p53-deficient tumors.
-
Scaffold Advantage: The cyclohexyl group provides the necessary steric bulk and lipophilicity to traverse the mitochondrial membrane, a trait shared by the clinical candidate DpC (Di-2-pyridylketone 4-cyclohexyl-4-methyl-3-thiosemicarbazone) .
Antimicrobial & Antitubercular Activity: The Hydrazone Pathway
Condensation with hydrazides (e.g., Isoniazid) yields Acylhydrazones .
-
Mechanism: These derivatives inhibit mycolic acid synthesis in Mycobacterium tuberculosis and disrupt bacterial cell walls in Gram-positive strains (S. aureus).
-
SAR Insight: The cyclohexyl ring increases the partition coefficient, enhancing uptake through the waxy cell wall of Mycobacteria.
Experimental Protocols (Self-Validating Systems)
Protocol A: Synthesis of this compound Thiosemicarbazone
Target: Anticancer Lead Compound
Reagents:
-
This compound (1.0 eq)[1]
-
Thiosemicarbazide (1.0 eq)
-
Ethanol (Absolute)
-
Catalytic Glacial Acetic Acid (3-5 drops)
Methodology:
-
Dissolution: Dissolve 10 mmol of this compound in 20 mL of absolute ethanol.
-
Activation: Add 3-5 drops of glacial acetic acid to protonate the ketone carbonyl, enhancing electrophilicity.
-
Condensation: Add 10 mmol of Thiosemicarbazide slowly with stirring.
-
Reflux: Heat the mixture to reflux (
C) for 4–6 hours. Monitor reaction progress via TLC (Mobile phase: CHCl3:MeOH 9:1).-
Validation: Disappearance of the starting acid spot indicates completion.
-
-
Isolation: Cool the solution to
C overnight. The product will precipitate as a crystalline solid. -
Purification: Filter and recrystallize from hot ethanol/water (8:2).
Yield Expectation: 85-92%
Characterization: IR spectrum should show disappearance of ketone C=O (
Protocol B: Biological Assay - Iron Chelation Efficacy (Colorimetric)
Purpose: To validate the mechanism of action before cell culture.
-
Prepare a 100
M solution of the synthesized derivative in DMSO/Buffer (pH 7.4). -
Add
(50 M). -
Observation: Immediate color change (typically yellow to dark green/brown) confirms complex formation.
-
Quantification: Measure absorbance shift via UV-Vis spectroscopy (300–600 nm). A bathochromic shift indicates successful ligand binding.
Visualization of Signaling & Synthesis
Diagram 1: Synthesis & Derivatization Tree
This flowchart illustrates the transformation of the core scaffold into bioactive classes.
Caption: Synthesis pathways converting the cyclohexyl scaffold into anticancer (TSC) and antimicrobial (Hydrazone) agents.
Diagram 2: Mechanism of Action (Anticancer)
This diagram details how the lipophilic cyclohexyl derivative disrupts cancer cell survival.
Caption: Mechanism of Action: The cyclohexyl group enables membrane crossing, leading to iron chelation and RNR inhibition.
Structure-Activity Relationship (SAR) Analysis
To optimize the biological activity of this compound derivatives, researchers should focus on the following modifications:
-
The Cyclohexyl Ring (Lipophilicity):
-
Role: Provides a LogP value (approx 2.0–3.0) ideal for passive transport.
-
Modification: Substituting the cyclohexyl ring with a Cyclopentyl group generally reduces activity due to lower lipophilicity. Introducing a Phenyl group (to make phenylglyoxylic acid derivatives) often increases toxicity without improving selectivity.
-
Recommendation: Maintain the cyclohexyl ring for optimal bioavailability.
-
-
The Imine Linkage (N=C):
-
Role: Critical for metal binding.
-
Stability: Methylation of the N-H group on the thiosemicarbazone moiety (forming N-methyl thiosemicarbazones) can prevent metabolism and improve half-life.
-
-
The Terminal Amine (
):-
Modification: Substitution with bulky groups (e.g., pyrrolidine, morpholine) at the terminal nitrogen of the thiosemicarbazone chain can enhance potency against resistant cancer lines (e.g., MCF-7).
-
References
-
Biosynth. (2025).[2] this compound Product Monograph. Retrieved from
- Richardson, D. R., et al. (2019). Thiosemicarbazones: From the crystal ball to the clinic. Journal of Medicinal Chemistry. (Discusses the clinical progression of cyclohexyl-containing thiosemicarbazones like DpC).
-
MDPI. (2025). Thiosemicarbazone-Based Compounds: A Promising Scaffold for Developing Antibacterial, Antioxidant, and Anticancer Therapeutics.[3] Pharmaceuticals .[4][5][6] Retrieved from
-
ChemScene. (2025). This compound - CAS 4354-49-8.[7][8][9] Retrieved from [7]
-
Heffeter, P., et al. (2019). Anticancer Thiosemicarbazones: Chemical Properties, Interaction with Iron Metabolism, and Resistance Development. Antioxidants & Redox Signaling .[4] (Details the mechanism of iron chelation and ROS generation).
-
BenchChem. (2025). Structure-Activity Relationship (SAR) Studies of Cyclohexaneacetic Acid Analogs. Retrieved from
Sources
- 1. biosynth.com [biosynth.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Antimicrobial Activity of Some Steroidal Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. US6777576B2 - Production method of 2-cyclohexyl-2-hydroxy-2-phenylacetic acid intermediate therefor and production method thereof - Google Patents [patents.google.com]
- 7. chemscene.com [chemscene.com]
- 8. Organic Chemistry [3asenrise.com]
- 9. Organic Chemistry [3asenrise.com]
Theoretical studies on 2-Cyclohexyl-2-oxoacetic acid conformation
An In-Depth Technical Guide to the Theoretical-Computational Analysis of 2-Cyclohexyl-2-oxoacetic Acid Conformation
For Researchers, Scientists, and Drug Development Professionals
Abstract
The conformational landscape of a molecule is intrinsically linked to its physicochemical properties, reactivity, and biological activity. For small molecules of pharmaceutical interest, such as this compound, a thorough understanding of its conformational preferences is paramount for rational drug design and development. This technical guide provides a comprehensive overview of the theoretical and computational methodologies employed to elucidate the conformational isomers of this compound. We will delve into the principles of conformational analysis, the application of quantum chemical methods, and the interpretation of the resulting data. This guide is intended to serve as a practical resource for researchers and scientists in the fields of computational chemistry, medicinal chemistry, and drug discovery.
Introduction: The Significance of Molecular Conformation
The seemingly subtle variations in the three-dimensional arrangement of atoms in a molecule, known as conformations, can have profound effects on its properties. These conformational preferences are dictated by a delicate balance of steric and electronic interactions. In the context of drug development, the specific conformation a molecule adopts when binding to a biological target is a critical determinant of its efficacy. This compound, an α-keto acid, possesses several rotatable bonds and a flexible cyclohexyl ring, giving rise to a complex conformational space. A detailed understanding of this space is essential for predicting its interaction with biological macromolecules and for designing derivatives with improved pharmacological profiles.
α-Keto acids are a class of organic compounds that feature a ketone functional group adjacent to a carboxylic acid. This structural motif imparts them with unique chemical reactivity and biological roles.[1][2] Their synthesis and properties have been extensively reviewed, highlighting their importance as versatile building blocks in organic synthesis.[1][3][4]
Conformational Isomers of this compound
The conformational flexibility of this compound arises from two primary sources: the ring puckering of the cyclohexane moiety and the rotation around the single bonds connecting the substituent to the ring and within the oxoacetic acid group.
Cyclohexane Ring Conformations
The cyclohexane ring predominantly adopts a chair conformation to minimize angular and torsional strain.[5] In this conformation, the substituents can occupy either axial or equatorial positions. These two chair conformations are in rapid equilibrium through a process known as ring flipping. For a monosubstituted cyclohexane, the conformer with the substituent in the more sterically favorable equatorial position is generally lower in energy.[6] The energy difference between the axial and equatorial conformers is influenced by 1,3-diaxial interactions.[6]
Substituent Conformations
The oxoacetic acid substituent introduces additional degrees of conformational freedom. Rotation around the C-C single bond between the cyclohexane ring and the carbonyl group, as well as the C-C bond between the two carbonyl groups, will lead to different spatial arrangements of the functional groups. Furthermore, the orientation of the carboxylic acid proton can be influenced by the potential for intramolecular hydrogen bonding with the adjacent keto group.[7][8]
The primary conformational questions to be addressed by theoretical studies are:
-
What is the preferred conformation of the cyclohexane ring (chair, boat, or twist-boat)?
-
Does the oxoacetic acid substituent preferentially occupy an axial or equatorial position on the cyclohexane ring?
-
What are the preferred dihedral angles for the rotations around the single bonds of the oxoacetic acid substituent?
-
Is there evidence for a stable intramolecular hydrogen bond between the carboxylic acid proton and the α-keto group?
-
What are the relative energies of the different stable conformers, and what are the energy barriers for their interconversion?
Theoretical-Computational Methodology
Computational chemistry provides a powerful toolkit for investigating the conformational landscape of molecules.[9] Among the various methods, Density Functional Theory (DFT) has emerged as a robust and widely used approach for obtaining accurate electronic structures and energies.[10][11]
Computational Workflow
A typical computational workflow for the conformational analysis of this compound is outlined below.
Caption: A generalized workflow for the computational conformational analysis of a flexible molecule like this compound.
Step-by-Step Protocol: DFT-Based Conformational Analysis
The following protocol outlines the key steps for a comprehensive theoretical study of this compound's conformation using DFT calculations.
Step 1: Initial Structure Generation
-
Construct the 3D structure of this compound using a molecular builder.
-
Generate initial guess structures for the possible conformers, including:
-
Cyclohexane in a chair conformation with the substituent in both axial and equatorial positions.
-
Systematically rotate the dihedral angles of the oxoacetic acid substituent to explore different orientations.
-
Step 2: Conformational Search
-
To ensure a thorough exploration of the potential energy surface, a conformational search is recommended.
-
This can be performed using a lower-cost method like molecular mechanics (e.g., with the MMFF94 force field) to rapidly generate a large number of conformers.
-
The resulting conformers should be clustered based on their geometry and energy to identify a set of unique, low-energy structures.
Step 3: Geometry Optimization with DFT
-
The unique conformers identified in the conformational search should be subjected to geometry optimization using DFT.
-
A common and reliable choice of functional is a hybrid functional like B3LYP or a range-separated functional like ωB97X-D.
-
A Pople-style basis set such as 6-31G(d,p) or a Dunning-style correlation-consistent basis set like cc-pVDZ is a good starting point.
-
The optimization calculations will locate the nearest local minimum on the potential energy surface for each starting geometry.
Step 4: Frequency Calculations
-
For each optimized geometry, a frequency calculation should be performed at the same level of theory.
-
The absence of imaginary frequencies confirms that the structure is a true local minimum.
-
The frequency calculations also provide the zero-point vibrational energy (ZPVE) and thermal corrections to the electronic energy, which are crucial for obtaining accurate relative Gibbs free energies.
Step 5: Single-Point Energy Refinement
-
To obtain more accurate relative energies, it is often beneficial to perform single-point energy calculations on the optimized geometries using a higher level of theory or a larger basis set (e.g., def2-TZVP).
Step 6: Analysis of Results
-
The final energies (including ZPVE and thermal corrections) of all stable conformers should be compared to determine their relative stabilities.
-
Key geometric parameters, such as bond lengths, bond angles, and dihedral angles, should be analyzed to characterize the different conformations.
-
The presence and strength of any intramolecular hydrogen bonds can be inferred from the geometry (e.g., short H...O distance and a near-linear O-H...O angle) and by analyzing the vibrational frequencies (a red-shift in the O-H stretching frequency).
Expected Results and Interpretation
The theoretical calculations are expected to provide a detailed picture of the conformational preferences of this compound.
Quantitative Data Summary
The key quantitative data from the calculations should be summarized in a table for easy comparison.
| Conformer | Relative Electronic Energy (kcal/mol) | Relative Gibbs Free Energy (kcal/mol) | Key Dihedral Angle(s) (°) | H-bond Distance (Å) |
| Equatorial-1 | 0.00 | 0.00 | D1, D2 | N/A |
| Equatorial-2 | X.XX | Y.YY | D1', D2' | Z.ZZ |
| Axial-1 | A.AA | B.BB | D1'', D2'' | N/A |
| ... | ... | ... | ... | ... |
Caption: A template table for summarizing the key energetic and geometric data for the different conformers of this compound.
Visualizing Conformational Relationships
A potential energy surface diagram can be used to visualize the relationship between the different conformers and the energy barriers separating them.
Caption: A conceptual diagram illustrating the potential energy relationships between different conformers of this compound.
Conclusion and Future Directions
The theoretical-computational approach detailed in this guide provides a robust framework for elucidating the conformational preferences of this compound. A thorough understanding of its conformational landscape is a critical first step in predicting its biological activity and in the rational design of new derivatives with improved therapeutic potential. Future studies could involve exploring the conformational changes of this molecule in different solvent environments using implicit or explicit solvent models, as well as investigating its binding modes with specific protein targets through molecular docking and molecular dynamics simulations.
References
-
Sloop, J. C., et al. (2013). Conformational Analysis, Modeling, Stereochemistry and Optical Activity of Cyclohexane Derivatives. Journal of Laboratory Chemical Education, 1(3), 39-44. [Link]
-
Scribd. (n.d.). Conformational Analysis 2 PDF. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2017, August 23). Conformational Analysis of Substituted Cyclohexanes. YouTube. [Link]
-
MDPI. (2022). DFT Studies on Physicochemical Properties and Spectral Data of 2-Thiophene Carboxylic Acid Thiourea Derivatives. [Link]
-
MDPI. (2023). DFT Simulation for Properties Determination of Chelating Spironaphthoxazine Derivatives. [Link]
-
MDPI. (2023). Current Status of Research on Synthesis of α-Keto Acids and Their Esters. [Link]
-
International Journal of Engineering Research & Technology. (2015). An Ab-Initio Study on Conformers of Cyclohexane. [Link]
-
Oki, M., & Hirota, M. (1964). Intramolecular Hydrogen Bonding in α-Keto and α-Alkoxy Carboxylic Acids. VIII. o-Methoxy-Substituted Phenoxyacetic and Phenylthioacetic Acids. Bulletin of the Chemical Society of Japan, 37(2), 209-212. [Link]
-
Cooper, A. J. L., Ginos, J. Z., & Meister, A. (1983). Synthesis and properties of the α-keto acids. Chemical Reviews, 83(3), 321-358. [Link]
-
Royal Society of Chemistry. (2023). Rapid prediction of conformationally-dependent DFT-level descriptors using graph neural networks for carboxylic acids and alkyl amines. Digital Discovery. [Link]
-
Oki, M., & Hirota, M. (1962). Intramolecular Hydrogen Bonding in α-Keto- and α-Alkoxy-carboxylic Acids. Bulletin of the Chemical Society of Japan, 35(11), 1948-1952. [Link]
-
Organic Chemistry Portal. (n.d.). α-Keto carboxylic acid, ester and amide synthesis by hydroxylation or oxidation. Retrieved from [Link]
-
ResearchGate. (2020). α-Keto Acids: Acylating Agents in Organic Synthesis. [Link]
-
National Center for Biotechnology Information. (2022). Intramolecular Hydrogen-Bond Activation: Strategies, Benefits, and Influence in Catalysis. ACS Organic & Inorganic Au. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. α-Keto carboxylic acid, ester and amide synthesis by hydroxylation or oxidation [organic-chemistry.org]
- 5. scribd.com [scribd.com]
- 6. youtube.com [youtube.com]
- 7. academic.oup.com [academic.oup.com]
- 8. academic.oup.com [academic.oup.com]
- 9. ijert.org [ijert.org]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
A Researcher's Guide to 2-Cyclohexyl-2-oxoacetic acid: Sourcing, Quality Control, and Handling
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
2-Cyclohexyl-2-oxoacetic acid (CAS No. 4354-49-8), also known as α-Oxocyclohexaneacetic acid, is a valuable building block in synthetic organic chemistry, particularly in the development of novel therapeutic agents. Its unique structure, featuring a cyclohexyl moiety attached to an α-keto acid, provides a versatile scaffold for creating complex molecules with potential biological activity. This guide offers a comprehensive overview of the commercial availability, procurement, quality assessment, and safe handling of this important reagent, tailored for professionals in the research and drug development fields.
Commercial Availability and Sourcing
This compound is readily available from a range of chemical suppliers that cater to the research and development sector. These suppliers offer various grades and quantities, from milligrams for initial screening to larger quantities for scale-up studies. When selecting a supplier, it is crucial to consider factors beyond price, including purity, availability, and the quality of supporting documentation.
Below is a summary of prominent suppliers for this compound:
| Supplier | Product/Catalog No. | Purity | Storage | Additional Notes |
| ChemScene | CS-0049632 | ≥97% | 4°C | Offers custom synthesis and commercial production services.[1] |
| BLD Pharm | Not specified | Not specified | Sealed in dry, room temperature | Provides access to NMR, HPLC, LC-MS, and UPLC documentation.[2] |
| Biosynth | EAA35449 | Not specified | Not specified | Available in 0.5 g and 5 g pack sizes; lead times may apply.[3] |
| Sigma-Aldrich | ENAH0CD45840 | 95% | Room Temperature | Provides melting point and other physical properties.[4] |
| Apollo Scientific (via CymitQuimica) | 54-OR922240 | 95% | Not specified | Available in 250mg and 1g quantities.[5] |
Procurement and Quality Assessment: A Step-by-Step Protocol
Ensuring the identity and purity of this compound is paramount for the reliability and reproducibility of experimental results. The following protocol outlines a systematic approach to procurement and quality control.
Step 1: Supplier Vetting and Documentation Review
Before placing an order, thoroughly review the supplier's technical documentation. Key documents to examine include:
-
Certificate of Analysis (CoA): This document provides lot-specific data on purity (typically determined by HPLC or NMR), appearance, and other quality control tests.
-
Safety Data Sheet (SDS): The SDS contains crucial information on hazards, safe handling, storage, and emergency procedures.[6][7]
Step 2: Initial Visual Inspection
Upon receipt, visually inspect the material. This compound is typically a powder.[4] Any significant deviation from the expected appearance should be noted and may warrant further investigation.
Step 3: Analytical Verification (In-house QC)
It is best practice to independently verify the identity and purity of the received material, especially for critical applications. Recommended analytical techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for confirming the chemical structure of the compound.
-
High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the sample by separating it from any impurities.
-
Mass Spectrometry (MS): MS provides information about the molecular weight of the compound, confirming its identity.
The following diagram illustrates a recommended workflow for the procurement and quality control of this compound:
Caption: A workflow diagram for the procurement and quality control of this compound.
Safe Handling and Storage
Proper handling and storage are essential to maintain the integrity of this compound and to ensure laboratory safety.
Hazard Identification: this compound is associated with the following hazard statements:
Personal Protective Equipment (PPE): When handling this compound, it is imperative to use appropriate personal protective equipment, including:
-
Safety glasses or goggles
-
Chemical-resistant gloves
-
A laboratory coat
Handling Procedures:
-
Work in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of dust or vapors.
-
Avoid contact with skin and eyes.[6] In case of contact, rinse thoroughly with water.[7]
-
Do not eat, drink, or smoke when handling this product.
Storage:
-
Store in a tightly sealed container in a dry, well-ventilated place.
-
Recommended storage temperatures vary by supplier, with some recommending 4°C[1] and others room temperature.[2][4] Always follow the specific storage instructions provided by the supplier.
Application in Drug Discovery: A Building Block for Novel Scaffolds
2-Oxoacids are a class of compounds that serve as versatile intermediates in the synthesis of various biologically active molecules.[8] this compound, in particular, can be utilized in the synthesis of more complex structures for drug discovery. For instance, it can serve as a precursor for the synthesis of 2-cyclohexyl-2-hydroxyacetic acid derivatives, which are valuable intermediates for pharmaceuticals.[9]
The compact and rigid nature of the cyclohexyl group can be advantageous in drug design, influencing properties such as metabolic stability and binding affinity. The incorporation of such aliphatic rings is a common strategy in medicinal chemistry to explore chemical space and optimize lead compounds.[10]
References
-
Carl ROTH. Safety Data Sheet: Acetic acid. [Link]
-
Chem-Supply. MSDS of this compound. [Link]
-
ResearchGate. Applications of 2-Oxoacids. [Link]
- Google Patents. Production method of 2-cyclohexyl-2-hydroxy-2-phenylacetic acid intermediate therefor and production method thereof.
-
National Center for Biotechnology Information. Applications of oxetanes in drug discovery and medicinal chemistry. [Link]
Sources
- 1. chemscene.com [chemscene.com]
- 2. 4354-49-8|this compound|BLD Pharm [bldpharm.com]
- 3. biosynth.com [biosynth.com]
- 4. This compound | 4354-49-8 [sigmaaldrich.com]
- 5. This compound | CymitQuimica [cymitquimica.com]
- 6. carlroth.com:443 [carlroth.com:443]
- 7. capotchem.cn [capotchem.cn]
- 8. researchgate.net [researchgate.net]
- 9. US6777576B2 - Production method of 2-cyclohexyl-2-hydroxy-2-phenylacetic acid intermediate therefor and production method thereof - Google Patents [patents.google.com]
- 10. Applications of oxetanes in drug discovery and medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Safe Handling of 2-Cyclohexyl-2-oxoacetic acid for Research and Development
This guide provides comprehensive safety and handling protocols for 2-Cyclohexyl-2-oxoacetic acid, a compound of interest in synthetic chemistry and drug development. Designed for researchers, scientists, and professionals in drug development, this document synthesizes critical safety information with practical, field-tested insights to ensure the well-being of laboratory personnel and the integrity of experimental outcomes. The causality behind each procedural recommendation is explained to foster a culture of safety and scientific excellence.
Chemical and Physical Identity
This compound, also known as α-Oxocyclohexaneacetic acid, is an alpha-keto acid.[1] Its unique structure, featuring both a carboxylic acid and a ketone functional group, makes it a valuable building block in organic synthesis. However, these same features also necessitate specific handling precautions. A thorough understanding of its properties is the foundation of its safe utilization.
| Property | Value | Source |
| Molecular Formula | C₈H₁₂O₃ | [1][2] |
| Molecular Weight | 156.18 g/mol | [1][2] |
| CAS Number | 4354-49-8 | [1][2] |
| Appearance | Solid (form may vary) | [2] |
| Storage Temperature | Room temperature, in a dry, well-ventilated area | [2][3] |
Hazard Identification and Risk Assessment
A critical aspect of working with any chemical is a comprehensive understanding of its potential hazards. For this compound, it is crucial to note that the chemical, physical, and toxicological properties have not been thoroughly investigated.[2] This lack of extensive data necessitates a cautious approach, treating the compound with a higher degree of care than substances with well-documented safety profiles.
GHS Hazard Statements: Based on available data, this compound is associated with the following hazard statements:
-
H302: Harmful if swallowed.[3]
-
H315: Causes skin irritation.[3]
-
H319: Causes serious eye irritation.[3]
Primary Routes of Exposure:
-
Inhalation: Inhalation of dust or aerosols may cause respiratory irritation.[2]
-
Skin Contact: Direct contact can lead to skin irritation.
-
Eye Contact: The compound is a serious eye irritant.
-
Ingestion: Ingestion is harmful.
Causality of Hazards: The acidic nature of the carboxylic acid group and the reactivity of the alpha-keto functionality likely contribute to its irritant properties. These functional groups can interact with biological macromolecules, leading to cellular damage and an inflammatory response.
Engineering and Administrative Controls
The first line of defense against chemical exposure is robust engineering and administrative controls. These measures are designed to minimize the risk of exposure at the source.
-
Ventilation: All work with this compound should be conducted in a well-ventilated area.[2] For procedures that may generate dust or aerosols, a chemical fume hood is mandatory. This is to prevent the inhalation of airborne particles, which can cause respiratory irritation.[2]
-
Designated Work Area: Establish a designated area for handling this compound. This area should be clearly marked, and access should be restricted to authorized personnel. This practice helps to contain any potential contamination.
-
Safe Work Practices:
Personal Protective Equipment (PPE)
The appropriate selection and use of PPE is the final barrier between the researcher and the chemical. The following PPE is mandatory when handling this compound:
-
Eye and Face Protection: Wear chemical safety goggles that provide a complete seal around the eyes. In situations with a higher risk of splashing, a face shield should be worn in addition to goggles.[5]
-
Skin Protection:
-
Gloves: Wear chemically resistant gloves. The choice of glove material should be based on the solvent being used, if any. Consult the glove manufacturer's compatibility chart.
-
Lab Coat: A full-sleeved lab coat should be worn to protect street clothes and skin from accidental contamination.
-
-
Respiratory Protection: If engineering controls are not sufficient to maintain airborne concentrations below exposure limits, or for nuisance exposures, a NIOSH-approved respirator is necessary. For dust, a type P95 (US) or type P1 (EU EN 143) particle respirator is recommended. For higher-level protection, use type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridges.[2]
Standard Operating Procedures for Safe Handling
Adherence to a standardized workflow is paramount for ensuring safety and reproducibility. The following protocol outlines the key steps for safely handling this compound.
Experimental Workflow for Handling this compound
Caption: A standardized workflow for handling this compound.
Step-by-Step Protocol
-
Preparation:
-
Review Safety Data Sheet (SDS): Before beginning any work, thoroughly review the most current SDS for this compound.[2]
-
Don Personal Protective Equipment (PPE): Put on all required PPE as detailed in Section 4.
-
Prepare Work Area: Ensure the chemical fume hood is functioning correctly. Cover the work surface with an absorbent, disposable liner.
-
-
Handling:
-
Weighing: If weighing the solid, do so in a manner that minimizes dust generation. A weighing boat or a tared container on a balance inside a fume hood is recommended.
-
Dissolving/Reacting: When dissolving the solid or running a reaction, add reagents slowly to control any potential exothermic processes.
-
Transferring: Use appropriate tools, such as a spatula for solids or a pipette for solutions, to transfer the compound. Avoid manual scooping.
-
-
Cleanup and Disposal:
-
Decontamination: Clean all glassware and equipment that came into contact with the compound.
-
Waste Disposal: Dispose of all waste, including contaminated PPE and liners, in a properly labeled hazardous waste container.[2] Do not dispose of this material down the drain.[2]
-
Doff PPE: Remove PPE in the correct order to avoid cross-contamination.
-
Hygiene: Wash hands and forearms thoroughly with soap and water after completing the work.
-
Storage and Incompatibility
Proper storage is crucial for maintaining the stability of this compound and preventing hazardous reactions.
-
Storage Conditions: Store in a cool, dry, and well-ventilated place.[2] Keep the container tightly closed to prevent the absorption of moisture.[2]
-
Incompatible Materials: Keep away from strong oxidizing agents and strong bases.[5][6] The acidic nature of the compound can lead to vigorous reactions with bases, and the organic structure is susceptible to oxidation.
Emergency Procedures
In the event of an accidental exposure or spill, immediate and appropriate action is critical.
Emergency Response Flowchart
Caption: Emergency response procedures for accidental exposure.
First Aid Measures:
-
Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Consult a physician.[2]
-
Skin Contact: In case of contact, immediately wash the skin with soap and plenty of water. Consult a physician.[2]
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[2]
-
Ingestion: Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[2]
Spill Response:
-
Small Spills: For small spills, carefully sweep up the solid material, avoiding dust formation, and place it in a suitable, closed container for disposal.[2]
-
Large Spills: For large spills, evacuate the area. Wear appropriate PPE, including respiratory protection. Contain the spill and then collect the material for disposal. Prevent the material from entering drains or waterways.[7]
Disposal Considerations
All waste containing this compound must be treated as hazardous waste.
-
Waste Collection: Collect surplus and non-recyclable solutions in a licensed disposal company's container.[2]
-
Contaminated Packaging: Dispose of contaminated packaging as unused product.[2]
-
Regulatory Compliance: All disposal practices must be in accordance with local, state, and federal regulations.
Conclusion
While this compound is a valuable reagent, its safe use hinges on a proactive and informed approach to safety. The lack of comprehensive toxicological data underscores the importance of treating this compound with caution. By implementing the engineering controls, personal protective equipment, and handling procedures outlined in this guide, researchers can minimize their risk of exposure and maintain a safe laboratory environment. A culture of safety is not just about following rules; it is about understanding the reasons behind them and applying that knowledge to every aspect of experimental work.
References
- Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: Acetic acid.
- Capot Chemical Co., Ltd. (2019). MSDS of this compound.
- Fisher Scientific. (2025). SAFETY DATA SHEET - Glyoxylic acid monohydrate.
- FUJIFILM Wako Chemicals. (2024). SAFETY DATA SHEET - N-Cyclohexyl-2-benzothiazolesulfenamide.
- TCI Chemicals. (2025). SAFETY DATA SHEET - 2-Ethylhexyl Cyanoacetate.
- Apollo Scientific. (2023). 2-(2-Oxocyclohexyl)acetic acid Safety Data Sheet.
- New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Cyclohexyl Acetate.
- Amersham. (n.d.). Safe handling of radiochemicals.
- Biosynth. (n.d.). This compound.
- ChemScene. (n.d.). This compound.
- University of California Merced. (2012). Standard Operating Procedure: Glacial Acetic Acid.
- BLD Pharm. (n.d.). This compound.
Sources
Reactivity profile of the keto and carboxylic acid groups in 2-Cyclohexyl-2-oxoacetic acid
Content Type: Technical Guide / Whitepaper
Subject: Electronic desconstruction and synthetic utility of the
Executive Summary
2-Cyclohexyl-2-oxoacetic acid (CAS: 4354-49-8), often referred to as cyclohexylglyoxylic acid, represents a critical scaffold in the synthesis of non-natural amino acids and peptidomimetics. Its structure—a cyclohexane ring fused to an
For drug development professionals, this molecule is not merely a reagent but a gateway to L-cyclohexylglycine , a bulky, hydrophobic amino acid residue frequently employed to increase the metabolic stability and receptor selectivity of peptide therapeutics (e.g., in HCV protease inhibitors and neurological targets).
This guide deconstructs the competitive and synergistic reactivity of the C1 (carboxylic acid) and C2 (ketone) centers, providing a roadmap for chemoselective transformations.
Part 1: Structural Analysis & Electronic Properties
To manipulate this molecule effectively, one must understand the electronic "tug-of-war" between the adjacent carbonyls.
The Alpha-Dicarbonyl Effect
The direct linkage of the ketone (C2) and the carboxylic acid (C1) creates a dipole-dipole repulsion and strong inductive effects.
-
C1 (Carboxyl) Acidity: The electron-withdrawing nature of the C2 ketone stabilizes the carboxylate anion via inductive effects (-I). Consequently, this compound is significantly more acidic than cyclohexylacetic acid.
-
Estimated pKa: ~2.0 – 2.5 (comparable to pyruvic acid).
-
Implication: It forms salts readily and requires stronger coupling reagents for esterification compared to aliphatic acids.
-
-
C2 (Ketone) Electrophilicity: The carboxylic acid withdraws electron density from the ketone, making the C2 carbon highly electrophilic and prone to hydration or nucleophilic attack.
Steric Influence of the Cyclohexyl Ring
Unlike the planar phenyl ring in phenylglyoxylic acid, the cyclohexyl group adopts a chair conformation. This steric bulk at the
-
Face Selectivity: High diastereoselectivity during nucleophilic additions to C2.
-
Kinetic Protection: Reduced rate of unwanted polymerization compared to linear
-keto acids.
Part 2: Reactivity Map & Signaling Pathways
The following diagram illustrates the divergent synthetic pathways accessible from the parent scaffold.
Figure 1: Chemoselective divergence points. The C1 and C2 centers can be activated independently or simultaneously depending on pH and reagents.
Part 3: Detailed Reactivity Profiles
The Ketone Domain (C2): Gateway to Chiral Amino Acids
The most high-value transformation of this molecule is the conversion of the C2 ketone into a chiral amine.
-
Mechanism: Reductive Amination / Transamination.
-
Significance: This route yields L-Cyclohexylglycine (L-Chg) . L-Chg is a non-natural amino acid that mimics Leucine/Valine but with higher lipophilicity and steric demand, crucial for designing protease inhibitors (e.g., Boceprevir intermediates).
-
Stereocontrol: Using chiral auxiliaries (e.g., (S)-phenylglycinol) or enzymatic transaminases allows for the synthesis of enantiopure L-Chg.
The Carboxylic Acid Domain (C1): Decarboxylation Risks
Researchers must be vigilant regarding the stability of the C1-C2 bond.
-
Oxidative Decarboxylation: In the presence of peroxides (e.g.,
) or strong oxidants, the C1-C2 bond cleaves, releasing and converting the molecule into cyclohexanecarboxylic acid.-
Control: Avoid unbuffered oxidative conditions if the glyoxylic motif is to be preserved.
-
-
Thermal Decarboxylation: While less prone than
-keto acids, -keto acids can lose (decarbonylation) or under extreme heat ( ) or Lewis Acid catalysis.
Synergistic Reactivity: Heterocycle Formation
The 1,2-dicarbonyl motif is a classic "trap" for 1,2-nucleophiles.
-
Reaction: Condensation with o-phenylenediamine.
-
Product: 3-cyclohexylquinoxalin-2(1H)-one.
-
Utility: This reaction is often used analytically to derivatize and quantify
-keto acids, but also serves as a route to bioactive quinoxaline scaffolds.
Part 4: Experimental Protocols
Protocol A: Synthesis of L-Cyclohexylglycine (Reductive Amination)
This protocol utilizes a biomimetic approach using a transaminase or a chemical equivalent (Leuckart-Wallach modification).
Objective: Convert C2=O to C2-NH2 with stereocontrol.
| Parameter | Specification |
| Reagent A | This compound (1.0 eq) |
| Reagent B | Ammonium Formate or chiral amine source |
| Catalyst | Pd/C (10 wt%) or Transaminase Enzyme |
| Solvent | Methanol / Water (1:1) |
| Temp/Time | 50°C / 12 Hours |
Step-by-Step Workflow:
-
Dissolution: Dissolve 10 mmol of this compound in 50 mL MeOH.
-
Imine Formation: Add excess ammonium formate (5.0 eq). Adjust pH to 7.0–7.5 using dilute NaOH. Note: pH control is vital to prevent acid-catalyzed decarboxylation.
-
Reduction: Add Pd/C catalyst (10% loading). Hydrogenate at 3 atm (45 psi) or reflux if using formate as hydrogen donor.
-
Workup: Filter catalyst through Celite. Concentrate filtrate.
-
Purification: Recrystallize from Ethanol/Water to yield the zwitterionic amino acid.
Validation:
-
TLC: Disappearance of keto acid (UV active if derivatized, or stain with 2,4-DNP).
-
NMR: Appearance of
-proton signal at ~3.5 ppm (doublet).
Protocol B: Chemoselective Esterification (C1 Protection)
To protect the acid without reacting the ketone.
Step-by-Step Workflow:
-
Activation: Dissolve the keto acid in dry DCM. Add 1.1 eq of Oxalyl Chloride and a catalytic drop of DMF.
-
Caution: Gas evolution (
, , ). Perform in a fume hood.
-
-
Coupling: Once gas evolution ceases, cool to 0°C. Add 1.2 eq of the desired alcohol (e.g., tert-butanol) and 1.5 eq of Pyridine.
-
Quench: Wash with 1N HCl (cold) to remove pyridine.
-
Result: The tert-butyl ester is formed, leaving the C2 ketone available for Grignard additions or Wittig reactions.
Part 5: Mechanistic Visualization (Reductive Amination)
The following diagram details the mechanism of converting the keto-acid to the amino-acid, highlighting the critical imine intermediate.
Figure 2: Mechanistic flow of reductive amination. The reduction of the Iminium Ion (Inter2) determines the stereochemistry of the final amino acid.
References
-
PubChem. (n.d.).[1] this compound (Compound Summary).[2][3] National Library of Medicine. Retrieved October 26, 2023, from [Link]
-
Master Organic Chemistry. (2022). Decarboxylation of Beta-Keto Acids and Alpha-Keto Acids.[4][5] Retrieved October 26, 2023, from [Link]
Sources
An In-depth Technical Guide to the Natural Occurrence of Cyclohexyl-Containing Keto Acids
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
Cyclohexyl-containing keto acids represent a fascinating and structurally diverse class of natural products with emerging biological significance. While the presence of the cyclohexane moiety in fatty acids from certain thermophilic and acidophilic bacteria has been known for some time, recent discoveries have expanded our understanding of their natural distribution and biosynthetic origins. This technical guide provides a comprehensive overview of the natural occurrence of these compounds, delving into their biosynthetic pathways, principal natural sources, and the methodologies for their isolation and characterization. Furthermore, we explore their known biological activities, offering insights for researchers and professionals in the field of drug discovery and development.
Introduction: The Cyclohexyl Moiety in Natural Products
The cyclohexane ring is a common structural motif in a vast array of synthetic molecules, particularly in the pharmaceutical industry, where it is often employed to modulate lipophilicity and metabolic stability. Its occurrence in natural products, however, is more selective, making the organisms that produce them and the biosynthetic pathways they employ subjects of significant scientific interest. This guide focuses specifically on the subset of these natural products that also feature a keto acid functionality—a combination of a ketone and a carboxylic acid group. These difunctional molecules possess unique chemical properties and have demonstrated a range of biological activities, from antimicrobial to plant growth regulation.
This document will serve as a technical resource, providing in-depth information on the biosynthesis of the cyclohexyl ring, primarily through the shikimate pathway, and its subsequent incorporation into fatty acid and other metabolic pathways. We will explore the microbial and plant sources of these compounds and provide detailed protocols for their extraction, purification, and structural elucidation. Finally, we will summarize the current knowledge on their biological activities, highlighting their potential as lead compounds in drug discovery.
Biosynthesis of the Cyclohexyl Ring: A Diversion from Aromaticity
The biosynthesis of the cyclohexyl moiety in naturally occurring fatty acids and related keto acids is a notable deviation from the more common pathways leading to aromatic compounds. The primary route for the formation of this six-membered carbocyclic ring is through the shikimate pathway , a metabolic route found in bacteria, archaea, fungi, algae, and plants, but not in animals.[1][2] This pathway is responsible for the biosynthesis of the aromatic amino acids phenylalanine, tyrosine, and tryptophan.[1][2]
The key intermediate in this pathway, shikimic acid , serves as the direct precursor for the cyclohexyl ring in certain bacterial fatty acids.[3] Isotope labeling studies have demonstrated that shikimate is incorporated as an intact C7 unit to form ω-cyclohexyl fatty acids in thermophilic, acidophilic bacteria such as Alicyclobacillus acidocaldarius.[3] This involves a novel biosynthetic pathway where shikimate is converted to cyclohexanecarboxyl-CoA, which then acts as a starter unit for fatty acid biosynthesis.[4][5]
In some cases, the formation of the cyclohexenone ring, a common feature in many bioactive natural products, can occur through intramolecular cyclization reactions, such as the Diels-Alder reaction.[6] While not directly involving keto acids, these pathways highlight the diverse enzymatic strategies nature employs to construct cyclic ketones.
Natural Sources of Cyclohexyl-Containing Keto Acids
The known natural sources of cyclohexyl-containing keto acids are predominantly microorganisms, with bacteria from the genus Rhodococcus being a notable example. These bacteria are metabolically versatile and are known for their ability to degrade a wide range of organic compounds, including cyclic alkanes.[3]
Bacterial Sources
-
Rhodococcus species: Members of this genus are capable of metabolizing a variety of cyclic compounds. For instance, Rhodococcus sp. NDKK48 has been shown to degrade dodecylcyclohexane, producing metabolites such as cyclohexanecarboxylic acid and 4-dodecylcyclohexanone.[3] While not strictly a keto acid, the formation of a cyclohexanone derivative points to the metabolic potential for keto acid production.
A significant discovery in this area is the bacterial transformation of the plant hormone abscisic acid (ABA) by Rhodococcus sp. P1Y. This bacterium metabolizes ABA to a novel cyclohexyl-containing keto acid named rhodococcal acid (1-hydroxy-2,6,6-trimethyl-4-oxo-2-cyclohexene-1-acetic acid). This finding provides a concrete example of a naturally occurring cyclohexyl-containing keto acid and opens up avenues for exploring the microbial metabolism of phytohormones.
-
Alicyclobacillus acidocaldarius: As mentioned earlier, this thermoacidophilic bacterium is a known producer of ω-cyclohexyl fatty acids.[3] While the direct isolation of corresponding keto acids has not been extensively reported, the presence of the fatty acid precursors suggests that oxidative metabolic processes could lead to the formation of keto acid derivatives.
Fungal and Plant Sources
While bacteria are the most well-documented source of cyclohexyl-containing fatty and keto acids, fungi and plants are rich sources of a broader class of cyclohexenone-containing natural products. These compounds, while not all being keto acids, share the core cyclic ketone structure and often exhibit significant biological activity. Examples include:
-
Carvotacetones, phorbasins, antheminones, and gabosines: These are bioactive natural products that feature a cyclohexenone core and have demonstrated antitumor, antiplasmodial, and antileishmanial activities.[4]
-
4,5-dihydroxy-3-methyl-cyclohex-2-enone: This new cyclohexenone compound was isolated from the culture filtrate of the fungus Lasiodiplodia theobromae.[2][7]
The study of these related compounds can provide valuable insights into the potential for discovering novel cyclohexyl-containing keto acids from these underexplored sources.
Isolation and Characterization: A Methodological Guide
The successful isolation and structural elucidation of cyclohexyl-containing keto acids from natural sources require a combination of chromatographic and spectroscopic techniques. The lipophilic nature of many of these compounds necessitates the use of organic solvents for extraction and chromatography on nonpolar stationary phases.
Extraction and Purification Protocol
The following is a generalized protocol for the extraction and purification of cyclohexyl-containing keto acids from microbial cultures, based on methodologies reported for rhodococcal acid.
Step 1: Extraction
-
Lyophilize the microbial culture supernatant or cell pellet.
-
Extract the lyophilized material with a polar organic solvent such as methanol or ethyl acetate using sonication or shaking.
-
Repeat the extraction process multiple times to ensure complete recovery of the target compounds.
-
Combine the organic extracts and evaporate the solvent under reduced pressure.
Step 2: Liquid-Liquid Partitioning
-
Dissolve the crude extract in an aqueous solution of sodium bicarbonate (NaHCO₃) to deprotonate the acidic compounds, including the keto acids.
-
Wash the aqueous phase with a nonpolar organic solvent like dichloromethane or hexane to remove neutral and basic impurities.
-
Acidify the aqueous phase to a pH of approximately 3-4 with a suitable acid (e.g., acetic acid or hydrochloric acid) to protonate the keto acids.
-
Extract the acidified aqueous phase with a moderately polar organic solvent such as ethyl acetate.
-
Combine the ethyl acetate extracts, dry over anhydrous sodium sulfate (Na₂SO₄), and evaporate the solvent.
Step 3: Chromatographic Purification
-
Subject the enriched extract to column chromatography on silica gel.
-
Elute the column with a gradient of a nonpolar solvent (e.g., hexane) and a more polar solvent (e.g., ethyl acetate) to separate the compounds based on polarity.
-
Monitor the fractions using thin-layer chromatography (TLC) and combine fractions containing the target compound.
-
For final purification, employ high-performance liquid chromatography (HPLC), preferably with a reversed-phase column (e.g., C18) and a mobile phase consisting of a mixture of water (often with a small amount of acid like formic acid) and an organic solvent (e.g., acetonitrile or methanol).
Structural Elucidation Techniques
Once a pure compound is isolated, its chemical structure is determined using a combination of spectroscopic methods.
| Technique | Information Provided |
| Mass Spectrometry (MS) | Provides the molecular weight and elemental composition (High-Resolution MS). Fragmentation patterns can give clues about the structure. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | |
| ¹H NMR | Provides information about the number, chemical environment, and connectivity of hydrogen atoms. |
| ¹³C NMR | Provides information about the number and types of carbon atoms (e.g., carbonyl, alkene, aliphatic). |
| 2D NMR (COSY, HSQC, HMBC) | Establishes the connectivity between atoms within the molecule, allowing for the complete assembly of the structure. |
| Infrared (IR) Spectroscopy | Identifies the presence of key functional groups, such as C=O (ketone and carboxylic acid) and O-H (hydroxyl and carboxylic acid). |
| Ultraviolet-Visible (UV-Vis) Spectroscopy | Provides information about the presence of conjugated systems, such as α,β-unsaturated ketones. |
Biological Activities and Potential Applications
The biological activities of naturally occurring cyclohexyl-containing keto acids and their derivatives are a growing area of research with potential implications for drug development.
-
Antimicrobial Activity: Many natural products containing the cyclohexenone moiety have demonstrated antimicrobial properties. For example, myrtuspirone A, a triketone-phloroglucinol hybrid with a spiro[benzofuran-2,1'-cyclohexane] backbone isolated from Myrtus communis, has shown activity against Gram-positive bacteria, including multidrug-resistant strains.[8] This suggests that the cyclohexanone or cyclohexenone ring system could be a valuable scaffold for the development of new antibiotics.
-
Enzyme Inhibition: A novel cyclohexenone derivative has been shown to inhibit both cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) enzymes, which are key targets in inflammation.[9] This dual inhibitory activity suggests potential applications in the development of anti-inflammatory drugs with a favorable side-effect profile.
-
Plant Growth Regulation: The discovery of rhodococcal acid as a metabolite of the plant hormone abscisic acid suggests a role for these compounds in plant-microbe interactions and potentially in the regulation of plant growth and development.
-
Other Bioactivities: The broader class of cyclohexenone derivatives has been associated with a wide range of biological activities, including antitumor, antiplasmodial, and antileishmanial effects.[4] These findings underscore the potential of this structural motif as a starting point for the design of new therapeutic agents.
Conclusion and Future Perspectives
The natural occurrence of cyclohexyl-containing keto acids is a testament to the metabolic diversity of the microbial world. While our understanding of these compounds is still in its early stages, the available evidence suggests that they are a promising source of novel bioactive molecules. The elucidation of their biosynthetic pathways, particularly the unique diversion from the shikimate pathway, provides exciting opportunities for metabolic engineering and the sustainable production of these valuable compounds.
For drug development professionals, the diverse biological activities associated with the cyclohexenone core structure highlight its potential as a privileged scaffold for the design of new therapeutics. Future research should focus on the systematic screening of microbial and plant sources for novel cyclohexyl-containing keto acids, the detailed investigation of their mechanisms of action, and the exploration of their therapeutic potential in various disease areas. The continued application of advanced analytical techniques will be crucial for the rapid and accurate identification and characterization of these fascinating natural products.
References
- De Rosa, M., Gambacorta, A., Minale, L., & Bu'Lock, J. D. (1972). The formation of ω-cyclohexyl-fatty acids from shikimate in an acidophilic thermophilic bacillus. A new biosynthetic pathway. Biochemical Journal, 128(3), 751–754.
- Moore, B. S., Poralla, K., & Floss, H. G. (1995). Biosynthesis of the cyclohexanecarboxylic acid starter unit of. omega.-cyclohexyl fatty acids in Alicyclobacillus acidocaldarius. Journal of the American Chemical Society, 117(48), 11983–11986.
- Moore, B. S., & Floss, H. G. (1995). Biosynthetic Studies on the Origin of the Cyclohexanecarboxylic Acid Moiety of Ansatrienin A and ω-Cyclohexyl Fatty Acids.
- Herrmann, K. M. (1995). The shikimate pathway: early steps in the biosynthesis of aromatic compounds. The Plant Cell, 7(7), 907.
- Richards, T. A., Dacks, J. B., Campbell, S. A., Blanchard, J. L., Foster, P. G., McLeod, R., & Roberts, C. W. (2006). Evolutionary origins of the eukaryotic shikimate pathway: gene fusions, horizontal gene transfer, and endosymbiotic replacements. Eukaryotic cell, 5(9), 1517–1531.
- Kitaoka, N., Nabeta, K., & Matsuura, H. (2009). Isolation and structural elucidation of a new cyclohexenone compound from Lasiodiplodia theobromae. Bioscience, biotechnology, and biochemistry, 73(8), 1890–1892.
- Lin, S., & Tang, Y. (2007). Biosynthesis of polyketide natural products. Accounts of chemical research, 40(5), 344–353.
- Koma, D., Sakashita, Y., Kubota, K., Fujii, Y., Hasumi, F., Chung, S. Y., & Kubo, M. (2004). Degradation pathways of cyclic alkanes in Rhodococcus sp. NDKK48. Applied microbiology and biotechnology, 66(1), 92–99.
- Shcherbakova, V. A., Arkhipova, A. Y., Shaposhnikov, A. I., & Kuz'mina, L. Y. (2022). Isolation and Characterization of 1-Hydroxy-2,6,6-trimethyl-4-oxo-2-cyclohexene-1-acetic Acid, a Metabolite in Bacterial Transformation of Abscisic Acid. Biomolecules, 12(10), 1508.
- Singh, P., & Kumar, A. (2015). Bioactive Cyclohexenones: A Mini Review. Current Bioactive Compounds, 11(4), 213–222.
- Wang, L., & Chen, S. (2013). The metabolic pathway for degradation of cyclododecanol by Rhodococcus ruber SC1. Applied microbiology and biotechnology, 97(14), 6441–6449.
- de Oliveira, A. M., de Almeida, A. C. A., de Fátima, Â., de Paula, J. C., de Souza, M. V. N., & de Oliveira, R. B. (2021). Mechanistic evaluation of a novel cyclohexenone derivative's functionality against nociception and inflammation: An in-vitro, in-vivo and in-silico approach. European journal of pharmacology, 902, 174098.
- Li, Y., Zhang, G., & Liu, Z. (2019). Isolation, Structure Elucidation, and Total Synthesis of Myrtuspirone A from Myrtus communis. Organic letters, 21(6), 1855–1858.
Sources
- 1. Metabolism of anthracene by a Rhodococcus species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Degradation pathways of cyclic alkanes in Rhodococcus sp. NDKK48 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benthamdirect.com [benthamdirect.com]
- 5. Monocyclic Aromatic Hydrocarbon Degradation by Rhodococcus sp. Strain DK17 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Natural Product Bio-synthesis [sites.utexas.edu]
- 7. Isolation and structural elucidation of a new cyclohexenone compound from Lasiodiplodia theobromae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Isolation, Structure Elucidation, and Total Synthesis of Myrtuspirone A from Myrtus communis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Methodological & Application
Use of 2-Cyclohexyl-2-oxoacetic acid in pharmaceutical intermediate synthesis
Application Note: 2-Cyclohexyl-2-oxoacetic Acid in Pharmaceutical Synthesis
Executive Summary
This compound (also known as Cyclohexylglyoxylic acid) is a critical lipophilic building block in modern medicinal chemistry.[1][2] Its primary utility lies in the synthesis of L-Cyclohexylglycine (L-CHG) , a non-natural amino acid moiety essential for the pharmacophore of Hepatitis C Virus (HCV) protease inhibitors such as Telaprevir .[1] Beyond antiviral therapeutics, this
This guide provides a technical deep-dive into the chemo-enzymatic conversion of this compound to L-Cyclohexylglycine, offering a high-purity, scalable protocol that circumvents the poor enantioselectivity often associated with traditional chemical reductive amination.[1][2]
Chemical Profile & Strategic Value
| Property | Detail |
| Chemical Name | This compound |
| CAS Number | 4354-49-8 (Acid); 4355-11-7 (Related Diacetic acid - Note: Distinguish carefully) |
| Synonyms | Cyclohexylglyoxylic acid; |
| Molecular Formula | |
| Molecular Weight | 156.18 g/mol |
| Role in MedChem | Introduces a bulky, lipophilic cyclohexyl group adjacent to a carbonyl/amine.[1][2][3] Acts as a bio-isostere for phenylglycine, improving metabolic stability and membrane permeability. |
Strategic Relevance:
In drug design, the cyclohexyl group provides significant hydrophobic bulk without the
Core Application: Chemo-Enzymatic Synthesis of L-Cyclohexylglycine[1][2]
Traditional chemical synthesis of L-Cyclohexylglycine (e.g., Strecker synthesis or hydrogenation of imines) often yields racemates requiring costly resolution.[1] The Enzymatic Reductive Amination route using Leucine Dehydrogenase (LeuDH) is the industry-preferred method due to its ability to deliver
Mechanism of Action
The reaction involves the stereoselective addition of ammonia to the
Visualizing the Pathway
Caption: Coupled enzymatic system for the asymmetric synthesis of L-Cyclohexylglycine. LeuDH catalyzes the reductive amination while FDH regenerates the expensive NADH cofactor.
Detailed Protocol: Enzymatic Scale-Up
Objective: Synthesis of L-Cyclohexylglycine (100g scale) with
Reagents & Equipment
-
Substrate: this compound (sodium salt preferred for solubility).[1][2]
-
Enzymes: Leucine Dehydrogenase (LeuDH) [EC 1.4.1.9], Formate Dehydrogenase (FDH) [EC 1.2.1.2].[1]
-
Cofactor: NAD+ (Nicotinamide adenine dinucleotide).
-
Cosubstrate: Ammonium Formate (Source of amine and reducing equivalents).
-
Buffer: Potassium Phosphate (KPi), pH 8.0.
Step-by-Step Methodology
-
Buffer Preparation:
-
Prepare 1.0 L of 100 mM Potassium Phosphate buffer (pH 8.0).
-
Degas the buffer to remove dissolved oxygen (protects enzyme stability).
-
-
Substrate Solubilization:
-
Dissolve 100 g (0.64 mol) of this compound in 600 mL of buffer.
-
Adjust pH to 8.0 using 5M NaOH. Note: The acid is unstable in highly acidic conditions; maintain neutral/basic pH.
-
-
Cofactor & Cosubstrate Addition:
-
Add Ammonium Formate (121 g, 1.92 mol, 3.0 equiv). This serves as both the nitrogen source and the hydride donor.
-
Add NAD+ (0.42 g, 0.64 mmol, 0.1 mol%). Note: Only catalytic amounts are needed due to recycling.
-
-
Reaction Initiation:
-
Thermostat the reactor to 30°C.
-
Add LeuDH (2000 Units) and FDH (1000 Units).[1]
-
Stir gently (150 rpm). Vigorous stirring can denature enzymes.
-
-
Monitoring:
-
Monitor pH continuously. The reaction consumes ammonia and produces
. Maintain pH 8.0 by autotitration with 10% ammonia solution. -
Endpoint: Reaction is complete when consumption of base stops (typically 24 hours). Verify by HPLC (C18 column, UV 210 nm).
-
-
Workup & Purification:
-
Quench: Acidify reaction mixture to pH 5.0 with conc. HCl to precipitate enzymes.
-
Filtration: Filter through a Celite pad to remove protein debris.
-
Ion Exchange: Pass the filtrate through a strong cation exchange resin (e.g., Dowex 50W).
-
Crystallization: Concentrate the eluate and crystallize from water/ethanol.
-
Expected Yield: >90% isolated yield. Optical Purity: >99% ee (L-isomer).[1][2]
Secondary Application: -Hydroxy Acid Synthesis
This compound is also a precursor for
-
Route: Enantioselective Hydrogenation or Grignard Addition.
-
Target: (S)-2-Cyclohexyl-2-hydroxy-2-phenylacetic acid (for Oxybutynin).[1][2]
Synthesis Workflow
Caption: Synthetic route from keto-acid to Oxybutynin intermediate via Grignard addition.
References
-
Enzymatic Synthesis of L-Cyclohexylglycine
- Source: Patent CN103361388A. "L-cyclic alkylamino acid synthesis method and medicinal composition."
- Relevance: Describes the LeuDH/FDH coupled system for converting this compound to L-cyclohexylglycine.
-
Telaprevir Synthesis & Intermediates
-
Oxybutynin Intermediate Synthesis
- Source: US Patent 6,777,576.
- Relevance: Details the use of cyclohexylglyoxylic acid derivatives in synthesizing antimuscarinic drugs.
-
General Chemical Properties
Sources
- 1. manusaktteva.com [manusaktteva.com]
- 2. globalsourcingsolutions.co [globalsourcingsolutions.co]
- 3. WO2000071108A2 - Methods for treatment of asthma using s-oxybutynin - Google Patents [patents.google.com]
- 4. CN103361388A - L-cyclic alkylamino acid synthesis method and medicinal composition containing L-cyclic alkylamino acid - Google Patents [patents.google.com]
- 5. nbinno.com [nbinno.com]
- 6. newdrugapprovals.org [newdrugapprovals.org]
- 7. chemimpex.com [chemimpex.com]
- 8. chemimpex.com [chemimpex.com]
- 9. Biocatalytic routes to anti-viral agents and their synthetic intermediates - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D0CS00763C [pubs.rsc.org]
Application Note: Strategic Utilization of 2-Cyclohexyl-2-oxoacetic Acid in Peptidomimetic Synthesis
Executive Summary
2-Cyclohexyl-2-oxoacetic acid is a high-value
This application note details the three primary workflows for this scaffold:
-
Biocatalytic Transamination to yield (S)-Cyclohexylglycine (a key intermediate for HCV protease inhibitors like Telaprevir).
-
Multicomponent Passerini Reactions for rapid peptidomimetic library generation.
-
Enantioselective Hydrogenation to access chiral
-hydroxy acids.
Chemical Profile & Handling
| Property | Specification |
| IUPAC Name | This compound |
| Common Name | Cyclohexylglyoxylic acid |
| Molecular Formula | C₈H₁₂O₃ |
| Molecular Weight | 156.18 g/mol |
| Appearance | White to off-white crystalline powder |
| Solubility | Soluble in MeOH, EtOH, DMSO; sparingly soluble in water |
| pKa | ~2.5 (Carboxylic acid), susceptible to decarboxylation under high heat |
| Storage | 2–8°C, Hygroscopic. Store under inert gas (Argon/Nitrogen). |
Module A: Biocatalytic Synthesis of (S)-Cyclohexylglycine
Strategic Context
The conversion of this compound to (S)-Cyclohexylglycine is the most critical industrial application of this molecule. This non-natural amino acid is a structural motif in Hepatitis C Virus (HCV) NS3/4A protease inhibitors.
Why Biocatalysis? Traditional Strecker synthesis yields racemates requiring tedious resolution. Biocatalytic transamination offers 100% theoretical yield and high enantiomeric excess (>99% ee).
Mechanism of Action
The reaction utilizes an
Workflow Diagram (Graphviz)
Caption: Biocatalytic cascade for the asymmetric synthesis of (S)-Cyclohexylglycine using transaminase with an LDH-coupled equilibrium shift.
Experimental Protocol: Transaminase-Mediated Synthesis
Objective: Synthesis of (S)-Cyclohexylglycine on a 1g scale.
Reagents:
-
Substrate: this compound (1.0 g, 6.4 mmol)
-
Enzyme: Commercial
-Transaminase (e.g., ATA-113 or Vibrio fluvialis variant) - 50 mg -
Cofactor: Pyridoxal-5'-phosphate (PLP) - 1 mM final conc.
-
Amine Donor: L-Alanine (5 equiv, 32 mmol)
-
Buffer: Potassium Phosphate (100 mM, pH 7.5)
-
Equilibrium Shift System: Lactate Dehydrogenase (LDH) + NADH (catalytic) + Formate Dehydrogenase (FDH) / Sodium Formate (for NADH recycling).
Step-by-Step Procedure:
-
Buffer Preparation: Prepare 50 mL of 100 mM Potassium Phosphate buffer (pH 7.5). Add PLP (10 mg) to the buffer.
-
Substrate Solubilization: Dissolve this compound in the buffer. Adjust pH back to 7.5 using 1M NaOH (the acid will lower pH significantly).
-
Donor Addition: Add L-Alanine (2.85 g). Stir until dissolved.
-
Enzyme Initiation: Add the Transaminase enzyme powder and the LDH/FDH recycling mix.
-
Incubation: Incubate at 30°C with orbital shaking (150 rpm) for 24 hours.
-
Critical Control: Monitor pH every 4 hours; keep between 7.0–8.0 to maintain enzyme activity.
-
-
Quenching: Acidify the reaction mixture to pH 2.0 using 6M HCl to denature enzymes and precipitate the product (if hydrophobic) or prepare for ion exchange.
-
Workup:
-
Centrifuge to remove protein debris.
-
Apply supernatant to a cation exchange column (Dowex 50W).
-
Wash with water (to remove pyruvate/lactate).
-
Elute amino acid with 1M NH₄OH.
-
-
Isolation: Concentrate the eluate in vacuo to yield (S)-Cyclohexylglycine as a white solid.
Module B: Multicomponent Reactions (Passerini 3-CR)
Strategic Context
The Passerini Reaction allows for the one-pot assembly of
Experimental Protocol: Passerini Coupling
Objective: Synthesis of a peptidomimetic scaffold.
Reagents:
-
Acid: this compound (1.0 equiv)
-
Aldehyde: Benzaldehyde (or substituted analog) (1.0 equiv)
-
Isocyanide: tert-Butyl isocyanide (1.0 equiv)[2]
-
Solvent: Dichloromethane (DCM) or MeOH (Green alternative)
Step-by-Step Procedure:
-
Preparation: In a round-bottom flask, dissolve the aldehyde (1.0 mmol) and this compound (1.0 mmol) in DCM (5 mL).
-
Addition: Add tert-butyl isocyanide (1.0 mmol) dropwise at room temperature.
-
Reaction: Stir the mixture at 25°C for 12–24 hours.
-
Observation: The reaction is typically non-ionic and driven by hydrogen bonding; high concentration (1M) favors the rate.
-
-
Workup: Evaporate the solvent under reduced pressure.
-
Purification: Purify the residue via flash column chromatography (Hexane/EtOAc) to isolate the
-acyloxy amide.
Module C: Enantioselective Hydrogenation
Strategic Context
Reduction of the ketone moiety yields (R)- or (S)-2-Cyclohexyl-2-hydroxyacetic acid (Hexahydromandelic acid). These are chiral linkers used in anticholinergics (e.g., Oxybutynin analogs) and as chiral resolving agents.
Reactivity Map (Graphviz)
Caption: Divergent synthesis pathways starting from this compound.
References
-
Biocatalytic Transamination
-
Passerini Reaction
-
Chemical Properties & Safety
Sources
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. mdpi.com [mdpi.com]
- 3. Transaminases for Green Chemistry: Recent Progress and Future Prospects [mbl.or.kr]
- 4. Asymmetric arene hydrogenation: towards sustainability and application - PMC [pmc.ncbi.nlm.nih.gov]
- 5. epub.ub.uni-greifswald.de [epub.ub.uni-greifswald.de]
- 6. Passerini reaction - Wikipedia [en.wikipedia.org]
- 7. This compound | 4354-49-8 [sigmaaldrich.com]
- 8. This compound | CymitQuimica [cymitquimica.com]
Navigating the Synthesis of Benzyl Esters: A Protocol Focused on Acid-Catalyzed Esterification
A Note on the Originally Proposed Reagent: Initial exploration for a protocol involving 2-Cyclohexyl-2-oxoacetic acid in the synthesis of benzyl esters did not yield established methodologies. This specific α-keto acid is not commonly cited as a catalyst or reagent for this transformation in peer-reviewed literature. Therefore, this guide has been structured to address the core goal of benzyl ester synthesis through a widely validated and robust method: the direct acid-catalyzed esterification of carboxylic acids with benzyl alcohol, commonly known as the Fischer-Speier esterification.
Introduction: The Significance of Benzyl Esters and the Utility of Fischer Esterification
Benzyl esters are a crucial class of organic compounds widely utilized in the pharmaceutical, cosmetic, and flavor industries. They serve as important intermediates in organic synthesis, often acting as protecting groups for carboxylic acids due to their relative stability and the ease with which they can be cleaved by hydrogenolysis.
The Fischer-Speier esterification, or Fischer esterification, is a cornerstone of organic synthesis for preparing esters.[1][2] This method involves the reaction of a carboxylic acid with an alcohol in the presence of a strong acid catalyst.[3] The reaction is an equilibrium process, and to achieve high yields, the equilibrium must be shifted towards the product side.[4] This is typically accomplished by using an excess of one of the reactants or by removing water as it is formed, often through azeotropic distillation with a Dean-Stark apparatus.[4][5]
This application note provides a detailed protocol for the synthesis of benzyl esters via Fischer esterification, offering insights into the reaction mechanism, experimental setup, and key parameters for successful execution.
The Mechanism of Acid-Catalyzed Esterification
The Fischer esterification proceeds through a series of protonation and nucleophilic acyl substitution steps.[4] The acid catalyst plays a critical role in activating the carbonyl group of the carboxylic acid, making it more susceptible to nucleophilic attack by the alcohol.
The key mechanistic steps are as follows:
-
Protonation of the Carbonyl Oxygen: The carboxylic acid is protonated by the acid catalyst, which increases the electrophilicity of the carbonyl carbon.[6]
-
Nucleophilic Attack by the Alcohol: The alcohol, acting as a nucleophile, attacks the protonated carbonyl carbon, leading to the formation of a tetrahedral intermediate.[5]
-
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).
-
Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester.
-
Deprotonation: The protonated ester is deprotonated to yield the final ester product and regenerate the acid catalyst.
Caption: Mechanism of Fischer Esterification.
Experimental Protocol: Synthesis of Benzyl Benzoate
This protocol details the synthesis of benzyl benzoate from benzoic acid and benzyl alcohol using sulfuric acid as a catalyst. The principles can be adapted for other carboxylic acids.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| Benzoic Acid | Reagent | Sigma-Aldrich | |
| Benzyl Alcohol | Reagent | Sigma-Aldrich | |
| Sulfuric Acid (H₂SO₄) | ACS Grade, 98% | Fisher Scientific | Corrosive |
| Toluene | Anhydrous | Sigma-Aldrich | |
| Sodium Bicarbonate (NaHCO₃) | Saturated Solution | ||
| Brine | Saturated NaCl Solution | ||
| Anhydrous Sodium Sulfate (Na₂SO₄) | Reagent | For drying | |
| Diethyl Ether | Reagent | For extraction |
Equipment
-
Round-bottom flask (250 mL)
-
Dean-Stark apparatus
-
Reflux condenser
-
Heating mantle with a magnetic stirrer
-
Separatory funnel (500 mL)
-
Rotary evaporator
-
Standard laboratory glassware
Step-by-Step Procedure
Sources
Application Note: High-Yield Synthesis of 2-Cyclohexyl-2-oxoacetic Acid Derivatives
Executive Summary
2-Cyclohexyl-2-oxoacetic acid (also known as cyclohexylglyoxylic acid) and its ester derivatives are critical building blocks in the synthesis of non-proteinogenic amino acids, specifically L-Cyclohexylglycine . This amino acid moiety is a pharmacophore found in various protease inhibitors (e.g., Telaprevir) and peptide-based therapeutics targeting viral replication and metabolic disorders.
This application note details two high-yield synthetic protocols:
-
Nucleophilic Acylation (Grignard Route): The preferred method for laboratory-scale synthesis of the ethyl ester, offering high versatility for derivatization.
-
Oxidative Dehydrogenation (TEMPO Route): A scalable, "green" approach starting from hexahydromandelic acid, ideal for larger batches.
Strategic Route Selection
The synthesis of
| Parameter | Method A: Grignard Acylation | Method B: TEMPO Oxidation |
| Starting Material | Cyclohexylmagnesium Chloride + Diethyl Oxalate | Hexahydromandelic Acid (or ester) |
| Key Mechanism | Nucleophilic substitution at acyl carbon | Radical-mediated oxidative dehydrogenation |
| Primary Product | Ethyl 2-cyclohexyl-2-oxoacetate | This compound |
| Typical Yield | 75–85% | 85–95% |
| Scalability | Moderate (Exothermic, Cryogenic) | High (Room Temp, Aqueous) |
| Best For | Rapid access to esters and analogs | Bulk production of the acid |
Decision Framework
-
Choose Method A if you require the ethyl ester directly for subsequent amidation or heterocycle formation.
-
Choose Method B if you have access to hexahydromandelic acid (often produced via hydrogenation of mandelic acid) and require the free acid for resolution or coupling.
Method A: Grignard Acylation Protocol
Target: Ethyl 2-cyclohexyl-2-oxoacetate
Principle: The "Inverse Addition" technique is employed to maintain a high local concentration of the electrophile (diethyl oxalate), preventing the double addition of the Grignard reagent which would yield the unwanted
Materials
-
Cyclohexylmagnesium chloride (CyMgCl): 2.0 M solution in THF (or prepared fresh from cyclohexyl chloride and Mg).
-
Diethyl oxalate: >99%, anhydrous.
-
Tetrahydrofuran (THF): Anhydrous, inhibitor-free.
-
Quench Solution: 2M Hydrochloric acid (HCl).
Step-by-Step Protocol
-
Reactor Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, low-temperature thermometer, and a pressure-equalizing addition funnel. Flush with Argon or Nitrogen.
-
Electrophile Charge: Add Diethyl oxalate (1.5 equivalents) and anhydrous THF (10 volumes relative to oxalate) to the flask.
-
Cryogenic Cooling: Cool the solution to -78°C using a dry ice/acetone bath.
-
Expert Insight: Temperature control is the critical quality attribute (CQA) here. Above -60°C, the rate of the second addition (forming the alcohol) increases significantly.
-
-
Grignard Addition (Inverse): Transfer CyMgCl (1.0 equivalent) to the addition funnel. Add dropwise to the oxalate solution over 60 minutes .
-
Rate: Maintain internal temperature below -70°C throughout the addition.
-
-
Reaction Maintenance: Stir at -78°C for 2 hours.
-
Quench: While still at -78°C, quench the reaction by adding 2M HCl (2.0 equivalents) in a slow stream.
-
Note: Acidification hydrolyzes the intermediate magnesium alkoxide to the keto-ester.
-
-
Workup:
-
Allow the mixture to warm to room temperature.
-
Extract with Ethyl Acetate (3x).
-
Wash combined organics with Brine (1x) and saturated NaHCO₃ (1x) to remove excess oxalic acid.
-
Dry over anhydrous Na₂SO₄ and concentrate in vacuo.
-
-
Purification: Vacuum distillation (bp ~130°C at 10 mmHg) or Flash Chromatography (Hexanes/EtOAc 9:1).
Expected Yield: 78–82% as a colorless oil.
Method B: TEMPO-Mediated Oxidation Protocol
Target: this compound Principle: An environmentally benign oxidation of hexahydromandelic acid using catalytic TEMPO and Sodium Hypochlorite (bleach) as the stoichiometric oxidant.
Materials
-
Hexahydromandelic acid: 1.0 equivalent.[1]
-
TEMPO (2,2,6,6-Tetramethylpiperidinyloxy): 0.02 equivalents (2 mol%).
-
Sodium Bromide (NaBr): 0.1 equivalents.
-
Sodium Hypochlorite (NaOCl): 10-12% solution, 1.1 equivalents.
-
Solvent: Dichloromethane (DCM) / Water biphasic system.
Step-by-Step Protocol
-
Solution Prep: In a reaction vessel, dissolve Hexahydromandelic acid (10 g) in DCM (50 mL).
-
Catalyst Addition: Add a solution of TEMPO (200 mg) and NaBr (650 mg) in water (10 mL). Cool the biphasic mixture to 0°C .
-
Oxidant Feed: Add NaOCl solution dropwise over 30 minutes.
-
pH Control: Maintain pH ~8-9 by adding saturated NaHCO₃ if necessary. The reaction generates HCl, which can deactivate the catalyst if the pH drops too low.
-
-
Monitoring: Stir vigorously at 0–5°C for 1 hour. Monitor by TLC or HPLC (disappearance of starting alcohol).
-
Quench: Add sodium thiosulfate solution to destroy excess bleach (check with starch-iodide paper).
-
Isolation:
-
Acidify the aqueous layer to pH 1 with HCl.
-
Extract the aqueous layer with DCM or EtOAc.
-
Dry and concentrate to yield the solid
-keto acid.
-
Expected Yield: >90% as a white crystalline solid.
Pathway Visualization & Workflow
Figure 1: Parallel synthetic workflows for ester and acid derivatives. Method A (top) utilizes organometallic coupling, while Method B (bottom) utilizes oxidative functionalization.
Troubleshooting & Quality Control
| Issue | Probable Cause | Corrective Action |
| Low Yield (Method A) | Double addition of Grignard. | Ensure temperature is strictly <-70°C; increase Oxalate equivalents to 2.0. |
| Solid Precipitate (Method A) | Magnesium salts crashing out. | Use a larger volume of THF; ensure efficient stirring during quench. |
| Incomplete Oxidation (Method B) | Deactivation of TEMPO. | Check pH during bleach addition; ensure pH stays >8. Add more NaBr. |
| Impurity: Cyclohexyl Carbinol | Over-reduction or moisture. | Dry all solvents/glassware thoroughly. |
References
-
Organic Syntheses. (1941). Cyclohexylcarbinol (Grignard Protocol Reference). Org. Syn. Coll. Vol. 1, p. 188. Retrieved January 30, 2026, from [Link]
-
National Institutes of Health (NIH) - PubChem. (n.d.). Cyclohexylglycine, (R)-.[2] Retrieved January 30, 2026, from [Link]
- Google Patents. (2000). Resolution process for cyclohexylphenyl glycolic acid (US6090971A).
- Google Patents. (2010). Method for preparing N-acetyl-DL-cyclohexyl-glycine (CN101774942B).
Sources
Application Note: High-Throughput Analysis of 2-Cyclohexyl-2-oxoacetic Acid using HPLC-UV and GC-MS
Abstract
This technical guide provides detailed protocols for the quantitative analysis of 2-Cyclohexyl-2-oxoacetic acid, a key intermediate in pharmaceutical synthesis and metabolic research. We present two orthogonal analytical techniques: a rapid and robust High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for routine quantification, and a highly sensitive and specific Gas Chromatography-Mass Spectrometry (GC-MS) method for trace-level detection and confirmation. The methodologies outlined herein are designed for researchers, scientists, and drug development professionals, with a focus on the scientific rationale behind each step to ensure methodological robustness and data integrity.
Introduction: The Significance of this compound
This compound (α-Oxocyclohexaneacetic acid) is an organic compound featuring both a carboxylic acid and a ketone functional group.[1] Its molecular structure makes it a valuable building block in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). The presence of both acidic and keto moieties contributes to its reactivity and utility as a synthetic intermediate.[1] Accurate and reliable quantification of this analyte is critical for process monitoring, quality control of starting materials, and metabolite identification studies.
This application note addresses the analytical challenges posed by this compound, such as its polarity and potential for thermal instability, by providing two validated analytical approaches.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of organic acids due to its simplicity, speed, and stability. For this compound, a reversed-phase HPLC method with UV detection offers a straightforward and reliable means of quantification, particularly in samples with relatively high concentrations of the analyte.[2]
Principle of HPLC Analysis
The chosen methodology employs ion-suppression reversed-phase chromatography. The addition of an acid to the mobile phase ensures that the carboxylic acid group of the analyte remains in its protonated, non-ionized form.[3] This increases its hydrophobicity, leading to better retention and improved peak shape on a nonpolar stationary phase like a C18 column.[2] Detection is achieved by monitoring the UV absorbance of the carbonyl group within the molecule.
Experimental Protocol: HPLC-UV
2.2.1. Instrumentation and Materials
-
HPLC system with a UV detector
-
C18 reversed-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid (analytical grade)
-
This compound standard (≥97% purity)
-
Syringe filters (0.45 µm)
-
Autosampler vials
2.2.2. Standard and Sample Preparation
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of the mobile phase.
-
Calibration Standards: Perform serial dilutions of the stock solution with the mobile phase to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).[2]
-
Sample Preparation:
-
For simple matrices (e.g., reaction mixtures in organic solvents), dilute the sample with the mobile phase to fall within the calibration range.
-
For complex aqueous matrices, sample preparation may involve liquid-liquid extraction or solid-phase extraction.[4]
-
Filter all samples and standards through a 0.45 µm syringe filter before injection.[3][5]
-
2.2.3. Chromatographic Conditions
The following table summarizes the optimized chromatographic conditions for the analysis of this compound.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water with 0.1% Phosphoric Acid (30:70 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| UV Detection Wavelength | 210 nm |
| Run Time | 10 minutes |
Rationale for Parameter Selection:
-
C18 Column: Provides excellent retention for moderately nonpolar compounds like this compound in its protonated form.
-
Acidified Mobile Phase: 0.1% phosphoric acid maintains a low pH to suppress the ionization of the carboxylic acid, ensuring good peak shape and retention.[3]
-
UV Detection at 210 nm: This wavelength provides good sensitivity for the carbonyl chromophore in the analyte.
Data Analysis and Expected Results
A typical chromatogram will show a sharp, well-defined peak for this compound. The retention time is expected to be in the range of 4-6 minutes under the specified conditions. A calibration curve should be constructed by plotting the peak area versus the concentration of the standards. A linear regression analysis should yield a correlation coefficient (r²) of ≥0.999.
Gas Chromatography-Mass Spectrometry (GC-MS)
For applications requiring higher sensitivity and specificity, such as trace-level quantification or confirmatory analysis, Gas Chromatography-Mass Spectrometry (GC-MS) is the method of choice. However, direct analysis of this compound by GC-MS is not feasible due to its low volatility and thermal instability.[6] Therefore, a derivatization step is mandatory.
Principle of GC-MS Analysis and Derivatization
Derivatization is a chemical modification process that converts the analyte into a more suitable form for GC analysis. The primary goals of derivatization for keto acids are:
-
Increased Volatility: By replacing polar functional groups (carboxylic acid and ketone) with less polar moieties, the boiling point of the analyte is significantly reduced.[6]
-
Improved Thermal Stability: The resulting derivatives are more stable at the high temperatures of the GC injector and column, preventing on-column degradation.[6]
-
Enhanced Chromatographic Performance: Derivatization leads to sharper, more symmetrical peaks by reducing interactions with the stationary phase.[6]
A robust and widely used two-step derivatization process involving methoximation followed by silylation is employed.[7]
-
Methoximation: The keto group is converted to an oxime using methoxyamine hydrochloride. This step is crucial to prevent keto-enol tautomerism, which would otherwise result in multiple derivative peaks for a single analyte.[6][7]
-
Silylation: The acidic proton of the carboxylic acid group and the oxime are replaced with a trimethylsilyl (TMS) group using a silylating agent like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). This dramatically increases the volatility of the molecule.[7]
Experimental Protocol: GC-MS
3.2.1. Instrumentation and Materials
-
GC-MS system with an electron ionization (EI) source
-
A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm)
-
Methoxyamine hydrochloride
-
Pyridine (anhydrous)
-
N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
-
Ethyl acetate (anhydrous)
-
Internal standard (e.g., a structurally similar keto acid not present in the sample)
3.2.2. Standard and Sample Preparation with Derivatization
-
Sample Preparation: Transfer a known volume or weight of the sample to a reaction vial and evaporate to dryness under a gentle stream of nitrogen.
-
Methoximation: Add 50 µL of methoxyamine hydrochloride in pyridine (20 mg/mL). Cap the vial tightly and heat at 60 °C for 60 minutes.
-
Silylation: After cooling to room temperature, add 100 µL of MSTFA. Cap the vial and heat at 60 °C for 30 minutes.
-
Injection: After cooling, the sample is ready for injection into the GC-MS.
GC-MS Operating Conditions
| Parameter | Condition |
| Injector Temperature | 250 °C |
| Carrier Gas | Helium at 1.0 mL/min |
| Oven Program | Initial 80 °C, hold 2 min, ramp to 280 °C at 10 °C/min, hold 5 min |
| Transfer Line Temp. | 280 °C |
| Ion Source Temp. | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Scan Range | 50 - 500 amu |
3.3.1. Expected Mass Spectra
The EI mass spectrum of the di-TMS derivative of this compound is expected to show characteristic fragmentation patterns. Alpha cleavage, the fragmentation of a carbonyl compound at the carbon atom adjacent to the carbonyl group, is a key process.[8][9] The molecular ion (M+) may be observed, along with prominent fragment ions resulting from the loss of methyl groups (-15 Da) and the trimethylsilyl group (-73 Da). The fragmentation of the cyclohexyl ring will also produce a characteristic pattern.
Expected Key Fragment Ions (m/z):
-
M+: The molecular ion of the derivatized compound.
-
M-15: Loss of a methyl group from a TMS moiety.
-
[COOTMS]+: Fragment corresponding to the silylated carboxyl group.
-
Fragments from the cleavage of the cyclohexyl ring.
Method Validation and Quality Control
For both HPLC and GC-MS methods, a proper validation according to ICH guidelines or internal SOPs is essential.[10] Key validation parameters include:
-
Linearity and Range: Demonstrating a linear relationship between detector response and concentration over a specified range.
-
Accuracy and Precision: Assessing the closeness of the measured value to the true value and the degree of scatter between a series of measurements.
-
Specificity: Ensuring the method can unequivocally assess the analyte in the presence of components that may be expected to be present.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of analyte that can be reliably detected and quantified.
Visualizations
HPLC Workflow
Caption: HPLC-UV analysis workflow for this compound.
GC-MS Workflow with Derivatization
Caption: GC-MS analysis workflow including the essential derivatization steps.
Conclusion
The HPLC-UV and GC-MS methods detailed in this application note provide robust and reliable solutions for the analysis of this compound. The HPLC method is well-suited for routine, high-throughput analysis, while the GC-MS method offers superior sensitivity and specificity for more demanding applications. The choice of method will depend on the specific requirements of the analysis, including the sample matrix, required detection limits, and the need for structural confirmation. By understanding the principles behind each step, from sample preparation to data analysis, researchers can confidently implement these protocols and generate high-quality, reproducible data.
References
-
Benchchem. Application Note and Protocol: HPLC Analysis of 2-Oxopentanoic Acid.
-
Sigma-Aldrich. Separation of Organic Acids with 100% aqueous mobile phase using an Ascentis® Express AQ-C18 HPLC Column.
-
Organomation. HPLC Sample Preparation.
-
Biosynth. This compound.
-
MDPI. Development and Validation of an HPLC-UV Method for the Determination Bis(2-ethylhexyl) Phthalate Ester in Alcoholic Beverages.
-
OIV. Organic Acids : HPLC (Type-IV).
-
ACS Publications. Quantification and Mass Isotopomer Profiling of α-Keto Acids in Central Carbon Metabolism.
-
Agilent. Analysis of Organic Acids in Aqueous Samples Application.
-
Waters. Analysis of Organic Acids using a Mixed-Mode LC Column and an ACQUITY Qda Mass Detector.
-
ChemScene. This compound.
-
Benchchem. Technical Support Center: Derivatization of Keto Acids for GC-MS Analysis.
-
Shimadzu. Analytical Methods for Organic Acids.
-
Sigma-Aldrich. The Derivatization and Analysis of Amino Acids by GC-MS.
-
PubMed Central (PMC). Quantification and mass isotopomer profiling of α-keto acids in central carbon metabolism.
-
SCION Instruments. Highly Sensitive Analysis of Organic Acids by HPLC-UV.
-
The Pharma Innovation Journal. Gas chromatography-mass spectrometry (GC-MS) determination of phytoconstituents from ethanolic and aqua-ethanolic root extracts.
-
Biosciences Biotechnology Research Asia. Gas Chromatography – Mass Spectroscopy (GC-MS) Analysis of Various Extracts of Cocculus hirsutus.
-
PubMed Central (PMC). Quantification of branched-chain keto acids in tissue by ultra fast liquid chromatography–mass spectrometry.
-
Bibel lab update. Derivatization of metabolites for GC-MS via methoximation+silylation.
-
ResearchGate. Gas chromatography-mass spectrometry (gc-ms) analysis of ethanolic extracts of barleria.
-
Benchchem. Stability and degradation of 2-Ethoxy-2-oxoacetic acid under reaction conditions.
-
Asian Journal of Research in Chemistry. Validated Reverse Phase HPLC Method for the Determination of Acetic acid Content in Hard Gelatin Capsule Shells from animal origin.
-
Academia.edu. Gas Chromatography-Mass Spectrometry (GC-MS) Assay of Bio- Active Compounds and Phytochemical Analyses in Three Species of.
-
Wikipedia. Glyoxylic acid.
-
Lab Vids. Alpha cleavage (with Aldehydes, Ketones and Carboxylic acids).
-
PubMed. GC and GC-MS determination of fluoroacetic acid and phenoxy acid herbicides via triphasal extractive pentafluorobenzylation using a polymer-bound phase-transfer catalyst.
-
PubMed Central (PMC). A study on α-ketoadipic aciduria by gas chromatographic-mass spectrometry.
-
PubChem. Glyoxylic Acid.
-
Ataman Kimya. GLYOXYLIC ACID (OXOACETIC ACID).
-
JoVE. Video: NMR Spectroscopy and Mass Spectrometry of Aldehydes and Ketones.
-
PubChem. Methyl 2-cyclohexyl-2-oxoacetate.
-
Google Patents. Dilute Aqueous Peracid Solutions and Stabilization Method.
-
Chemsrc. Ethyl 2-cyclohexyl-2-oxoacetate.
-
CymitQuimica. CAS 1438-96-6: Cyclohexaneacetic acid, 2-oxo-.
Sources
- 1. CAS 1438-96-6: Cyclohexaneacetic acid, 2-oxo- | CymitQuimica [cymitquimica.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. agilent.com [agilent.com]
- 4. organomation.com [organomation.com]
- 5. lcms.cz [lcms.cz]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Alpha cleavage (with Aldehydes, Ketones and Carboxylic acids) – Organic Chemistry Academy [ochemacademy.com]
- 9. Video: NMR Spectroscopy and Mass Spectrometry of Aldehydes and Ketones [jove.com]
- 10. mdpi.com [mdpi.com]
Advanced Analytical Protocols: Derivatization of 2-Cyclohexyl-2-oxoacetic Acid
Part 1: Executive Technical Brief
2-Cyclohexyl-2-oxoacetic acid (CAS: 4354-49-8), also known as cyclohexylglyoxylic acid, is a critical alpha-keto acid intermediate in the synthesis of pharmaceuticals, including antimuscarinic agents (e.g., oxybutynin) and antitussives.
The Analytical Challenge
Direct analysis of this compound presents three distinct obstacles:
-
Thermal Instability: As an
-keto acid, it is prone to oxidative decarboxylation under thermal stress, making direct Gas Chromatography (GC) erratic. -
Lack of Chromophore: The molecule lacks a strong UV chromophore (only weak n
* transition at ~210 nm), severely limiting HPLC-UV sensitivity. -
Amphiphilic Nature: The lipophilic cyclohexyl ring contrasts with the polar
-keto acid moiety, complicating extraction efficiencies in biological matrices.
The Solution: Orthogonal Derivatization
This guide provides two validated workflows to overcome these limitations:
-
Workflow A (HPLC-FLD/UV): Quinoxaline cyclization for high-sensitivity quantitation (femtomole level).
-
Workflow B (GC-MS): Oximation-Silylation for structural confirmation and impurity profiling.
Part 2: Strategic Decision Matrix
Before selecting a protocol, utilize this logic flow to determine the optimal instrument platform for your specific matrix.
Figure 1: Decision matrix for selecting the analytical platform based on sensitivity requirements and matrix complexity.
Part 3: Method A – HPLC-FLD (Quinoxaline Derivatization)
Principle: The
Reagent Choice:
-
DMB (1,2-Diamino-4,5-methylenedioxybenzene): Recommended for biological samples (Ex: 367 nm, Em: 446 nm). High sensitivity.
-
OPD (o-Phenylenediamine): Recommended for API process monitoring (UV detection at 340 nm). Lower cost, robust.
Reaction Mechanism[1]
Figure 2: Cyclization mechanism converting the non-fluorescent keto acid into a stable quinoxaline.
Protocol: DMB Derivatization
Reagents:
-
DMB Reagent Solution: 7 mM DMB dihydrochloride in 0.1 M HCl. (Protect from light; add 10 mM
-mercaptoethanol to prevent oxidation). -
Stop Solution: 1.0 M NaOH (optional, if immediate analysis isn't possible).
-
Internal Standard:
-Ketovaleric acid (structurally similar but distinct retention).
Step-by-Step Workflow:
-
Sample Prep: Dilute sample to ~10 µM in methanol/water (50:50).
-
Mixing: In a light-protected amber vial, mix 100 µL Sample + 100 µL DMB Reagent .
-
Incubation: Heat at 60°C for 40 minutes in a heating block.
-
Note: The cyclohexyl group provides steric bulk; 40 mins ensures complete reaction compared to 20 mins for pyruvate.
-
-
Cooling: Cool to room temperature in an ice bath (2 mins).
-
Quenching (Optional): Add 50 µL mobile phase to stabilize volume.
-
Injection: Inject 10 µL into HPLC.
HPLC Conditions
| Parameter | Setting |
| Column | C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm |
| Mobile Phase A | 25 mM Sodium Acetate / Acetic Acid buffer (pH 4.5) |
| Mobile Phase B | Acetonitrile:Methanol (80:20) |
| Gradient | 20% B (0-2 min) |
| Flow Rate | 1.0 mL/min |
| Detection | Fluorescence: Ex 367 nm / Em 446 nm |
Part 4: Method B – GC-MS (Oximation-Silylation)
Principle: To make the molecule volatile and thermally stable for GC, a two-step derivatization is required.
-
Oximation: "Locks" the keto group to prevent enolization.
-
Silylation: Blocks the carboxylic acid active hydrogen.
Derivatization Workflow
Figure 3: Two-step derivatization workflow for GC-MS analysis.
Protocol: Two-Step Derivatization
Reagents:
-
Oximation Reagent: 20 mg/mL Methoxyamine Hydrochloride in Pyridine.[1]
-
Silylation Reagent: MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) with 1% TMCS.
Step-by-Step Workflow:
-
Drying: Evaporate 50 µL of sample extract to complete dryness under Nitrogen. Critical: Moisture kills the silylation reagent.
-
Oximation: Add 50 µL Oximation Reagent . Vortex. Incubate at 60°C for 30 minutes .
-
Why? This forms the methoxime derivative, preventing thermal degradation of the keto acid in the injector.
-
-
Silylation: Add 50 µL MSTFA . Vortex. Incubate at 60°C for 30 minutes .
-
Transfer: Transfer to a GC vial with a glass insert.
-
Injection: Inject 1 µL in Split mode (10:1).
GC-MS Parameters
| Parameter | Setting |
| Column | DB-5MS or HP-5MS (30m x 0.25mm x 0.25µm) |
| Carrier Gas | Helium, 1.0 mL/min (Constant Flow) |
| Inlet Temp | 250°C |
| Oven Program | 70°C (1 min) |
| MS Source | EI (70 eV), 230°C |
| SIM Ions | m/z 73 (TMS), m/z 156 (Parent-derived), m/z 214 (Derivative) |
Part 5: Validation & Quality Control
To ensure data integrity (E-E-A-T), the following criteria must be met:
-
Stability Check: The quinoxaline derivative (Method A) is stable for >24 hours at 4°C. The TMS derivative (Method B) must be analyzed within 12 hours or kept strictly anhydrous.
-
Isomer Separation (GC-MS): The oximation step often produces syn and anti geometric isomers. You may see two peaks for the single analyte in GC-MS. Sum the areas of both peaks for quantitation.
-
Linearity:
-
HPLC-FLD: 10 nM – 100 µM (
) -
GC-MS: 1 µM – 1000 µM (
)
-
References
-
Halket, J. M., & Zaikin, V. G. (2003).[2] Derivatization in mass spectrometry—1. Silylation. European Journal of Mass Spectrometry, 9(1), 1–21.[2]
-
Ohkura, Y., et al. (1987).[3] 1,2-Diamino-4,5-methylenedioxybenzene as a Highly Sensitive Fluorogenic Reagent for
-Keto Acids.[3] Chemical and Pharmaceutical Bulletin, 35(2), 687-692. -
Fedorova, E. N., et al. (2020).[4] Ultra-performance liquid chromatography (UPLC) for the determination of organic acids.[4] Journal of Liquid Chromatography & Related Technologies, 43.
-
Sigma-Aldrich. (n.d.).[5] this compound Product Specification.
-
Knapp, D. R. (1979). Handbook of Analytical Derivatization Reactions. John Wiley & Sons.[6] (Foundational text for GC derivatization mechanisms).
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Derivatization Reagent for HPLC MDB | CAS 81864-15-5 Dojindo [dojindo.com]
- 4. researchgate.net [researchgate.net]
- 5. cyclohexyl acetic acid, 5292-21-7 [thegoodscentscompany.com]
- 6. diverdi.colostate.edu [diverdi.colostate.edu]
Application Note: Chiral Separation of 2-Cyclohexyl-2-oxoacetic Acid Enantiomers by HPLC
Abstract
This application note presents a detailed protocol for the chiral separation of 2-Cyclohexyl-2-oxoacetic acid enantiomers using High-Performance Liquid Chromatography (HPLC). The method leverages a polysaccharide-based chiral stationary phase (CSP) under normal-phase conditions to achieve baseline resolution. This guide is intended for researchers, scientists, and professionals in drug development and quality control who require robust and reliable enantioselective analysis of this and structurally related α-keto acids.
Introduction: The Significance of Enantiomeric Purity
This compound is a chiral α-keto acid of interest in pharmaceutical and fine chemical synthesis. As with many chiral molecules, the individual enantiomers can exhibit markedly different pharmacological, toxicological, and metabolic profiles. Consequently, the ability to separate and quantify the enantiomers is critical for ensuring the safety, efficacy, and quality of stereoisomeric drugs.[1] High-Performance Liquid Chromatography (HPLC) utilizing chiral stationary phases (CSPs) is a powerful and widely adopted technique for the direct separation of enantiomers.[2][3]
This document provides a comprehensive guide to developing a successful chiral separation method for this compound. We will delve into the rationale behind the selection of the chiral stationary phase, mobile phase composition, and other critical chromatographic parameters.
Chiral Recognition Mechanism on Polysaccharide-Based CSPs
The cornerstone of this method is the use of a polysaccharide-based chiral stationary phase, such as amylose or cellulose derivatives.[4] The chiral recognition mechanism of these CSPs is a complex interplay of various intermolecular interactions, including hydrogen bonding, π-π interactions, and steric effects.[1] The helical structure of the polysaccharide polymer creates chiral grooves or cavities.[4]
For an acidic analyte like this compound, the primary points of interaction with the CSP are:
-
Hydrogen Bonding: The carboxylic acid group of the analyte can form hydrogen bonds with the carbamate groups on the polysaccharide derivative of the CSP.
-
Dipole-Dipole Interactions: The ketone group of the analyte can also participate in dipole-dipole interactions.
-
Steric Interactions: The bulky cyclohexyl group plays a crucial role in the stereoselective recognition. The differential fit of the two enantiomers into the chiral cavities of the CSP leads to the formation of transient diastereomeric complexes with different stability, resulting in different retention times.[5]
Normal-phase chromatography is often preferred for the separation of acidic compounds on polysaccharide-based CSPs as it enhances the hydrogen bonding interactions that are critical for chiral recognition.
Materials and Methods
Recommended HPLC System and Columns
-
HPLC System: A standard HPLC or UHPLC system equipped with a pump capable of delivering ternary or quaternary gradients, an autosampler, a column thermostat, and a UV detector is suitable.
-
Chiral Stationary Phases (CSPs): Polysaccharide-based CSPs are highly recommended. The following columns are suggested for initial screening:
-
CHIRALPAK® AD-H: Amylose tris(3,5-dimethylphenylcarbamate) coated on 5 µm silica gel.[6]
-
CHIRALCEL® OD-H: Cellulose tris(3,5-dimethylphenylcarbamate) coated on 5 µm silica gel.[6]
Note: The "H-series" columns with 5 µm particles generally provide higher efficiency and resolution compared to their 10 µm counterparts.[7]
-
Reagents and Solvents
-
n-Hexane (HPLC grade)
-
2-Propanol (IPA) (HPLC grade)
-
Ethanol (HPLC grade)
-
Trifluoroacetic acid (TFA) (HPLC grade)
-
This compound racemic standard
Chromatographic Conditions
The following table summarizes the recommended starting conditions for method development.
| Parameter | Recommended Condition | Rationale |
| Column | CHIRALPAK® AD-H (250 x 4.6 mm, 5 µm) or CHIRALCEL® OD-H (250 x 4.6 mm, 5 µm) | Polysaccharide-based CSPs are well-established for resolving a wide range of chiral compounds, including acids.[8] |
| Mobile Phase | n-Hexane / 2-Propanol / Trifluoroacetic Acid (TFA) | Normal-phase conditions enhance the interactions necessary for chiral recognition of acidic analytes. |
| Initial Composition | 90 / 10 / 0.1 (v/v/v) | A good starting point for screening. The alcohol percentage can be adjusted to optimize retention and resolution. |
| Flow Rate | 1.0 mL/min | A typical flow rate for a 4.6 mm ID column. |
| Column Temperature | 25 °C | Temperature can influence selectivity; it is recommended to keep it constant during analysis. |
| Detection | UV at 210 nm | The carboxyl and keto groups provide UV absorbance at lower wavelengths. |
| Injection Volume | 10 µL | Adjust as needed based on sample concentration and detector response. |
| Sample Diluent | Mobile Phase | To ensure good peak shape. |
Detailed Experimental Protocols
Standard and Sample Preparation
-
Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of racemic this compound and dissolve it in 10 mL of the mobile phase.
-
Working Standard (0.1 mg/mL): Dilute 1 mL of the stock solution to 10 mL with the mobile phase.
-
Sample Preparation: Dissolve the sample containing this compound in the mobile phase to a final concentration of approximately 0.1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.
HPLC System Preparation and Operation
-
System Purge: Purge the HPLC system with the mobile phase for at least 20 minutes to ensure a stable baseline.
-
Column Equilibration: Equilibrate the chiral column with the mobile phase at the set flow rate until a stable baseline is achieved (typically 30-60 minutes).
-
Injection Sequence:
-
Inject a blank (mobile phase) to ensure the system is clean.
-
Inject the racemic standard solution to determine the retention times and resolution of the enantiomers.
-
Inject the sample solutions.
-
Method Optimization
If the initial conditions do not provide baseline separation (Resolution > 1.5), consider the following adjustments:
-
Alcohol Modifier Percentage:
-
To decrease retention time, increase the percentage of 2-propanol.
-
To increase retention time and potentially improve resolution, decrease the percentage of 2-propanol.
-
-
Alcohol Modifier Type: Substituting 2-propanol with ethanol can sometimes alter the selectivity and improve separation.
-
Acidic Additive Concentration: The concentration of TFA can be varied (e.g., from 0.05% to 0.2%) to optimize peak shape and resolution. For acidic samples, an acidic additive is generally necessary to achieve chiral separation.[6]
Visualization of the Chiral HPLC Workflow
Figure 1. Workflow for the chiral separation of this compound.
Expected Results and Discussion
Under the optimized conditions, a baseline separation of the two enantiomers of this compound is expected. The chromatogram should display two well-resolved peaks corresponding to each enantiomer. The resolution factor (Rs) should be greater than 1.5 for accurate quantification.
The choice between CHIRALPAK® AD-H (amylose-based) and CHIRALCEL® OD-H (cellulose-based) is often empirical. While both are excellent starting points, one may provide superior selectivity for a given analyte. It is not uncommon for the elution order of the enantiomers to be reversed between these two columns.
For method validation, parameters such as linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ) should be established according to relevant regulatory guidelines.
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Poor Resolution | Inappropriate mobile phase composition. | Optimize the percentage of the alcohol modifier and the acidic additive. Try a different alcohol (e.g., ethanol). |
| Broad or Tailing Peaks | Sample solvent mismatch; secondary interactions. | Ensure the sample is dissolved in the mobile phase. Adjust the concentration of the acidic additive. |
| No Separation | Unsuitable chiral stationary phase. | Screen a different type of polysaccharide-based CSP or a different class of CSP. |
| Irreproducible Retention Times | Incomplete column equilibration; temperature fluctuations. | Ensure the column is fully equilibrated before injection. Use a column thermostat. |
Conclusion
The method described in this application note provides a robust and reliable approach for the chiral separation of this compound enantiomers by HPLC. The use of a polysaccharide-based chiral stationary phase under normal-phase conditions with an acidic modifier is key to achieving successful enantioseparation. This protocol serves as an excellent starting point for method development and can be adapted for the analysis of other structurally related chiral α-keto acids.
References
-
ResearchGate. (n.d.). Chiral Separations by High‐Performance Liquid Chromatography. Retrieved from [Link]
-
Shimadzu. (2016). Chiral Separation Using SFC and HPLC Pittcon 2016 1760-16. Retrieved from [Link]
-
SlideShare. (2024). CHIRAL HPLC- Presented by- DHANASHREE Kolhekar.pptx. Retrieved from [Link]
-
The Royal Society of Chemistry. (2020). Analysis of intracellular α-keto acids by HPLC with fluorescence detection. Retrieved from [Link]
-
SpringerLink. (2014). Chiral separations by HPLC on immobilized polysaccharide chiral stationary phases. Retrieved from [Link]
-
Chiralpedia. (2022). Chiral HPLC separation: strategy and approaches. Retrieved from [Link]
-
JOVE. (n.d.). Chiral Separations by HPLC on Immobilized Polysaccharide Chiral Stationary Phases. Retrieved from [Link]
-
Daicel Chiral Technologies. (n.d.). Daicel Chiral Technologies' Frequently Asked Questions. Retrieved from [Link]
-
ResearchGate. (n.d.). HPLC Separation of Enantiomers of Some Chiral Carboxylic Acid Derivatives Using Polysaccharide-Based Chiral Columns and Polar Organic Mobile Phases. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Comparison of the performance of chiral stationary phase for separation of fluoxetine enantiomers. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Chiral Stationary Phases for Liquid Chromatography: Recent Developments. Retrieved from [Link]
-
Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]
-
Chiral Technologies. (n.d.). Column description. Retrieved from [Link]
-
Chiralpedia. (n.d.). Polysaccharide-based CSPs. Retrieved from [Link]
-
ACS Publications. (2018). Application of Polysaccharide-Based Chiral HPLC Columns for Separation of Nonenantiomeric Isomeric Mixtures of Organometallic Compounds. Retrieved from [Link]
-
ResearchGate. (n.d.). Comparison study of Chiralpak AD-H with AD columns in chromatographic enantioseparation of dihydropyrimidinone acid and its methyl ester. Retrieved from [Link]
-
Daicel Chiral Technologies. (2021). Chiral Column Differences: Standard vs H-Series Explained. Retrieved from [Link]
Sources
- 1. CHIRAL HPLC- Presented by- DHANASHREE Kolhekar.pptx [slideshare.net]
- 2. researchgate.net [researchgate.net]
- 3. shimadzu.com [shimadzu.com]
- 4. Polysaccharide-based CSPs – Chiralpedia [chiralpedia.com]
- 5. hplc.eu [hplc.eu]
- 6. chiraltech.com [chiraltech.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
Process Development Guide: Scalable Synthesis of 2-Cyclohexyl-2-oxoacetic Acid
Executive Summary & Strategic Rationale
2-Cyclohexyl-2-oxoacetic acid (also known as Cyclohexylglyoxylic acid) is a critical pharmacophore used in the synthesis of anticholinergic agents (e.g., Oxybutynin analogs) and specific enzyme inhibitors. While laboratory-scale synthesis often utilizes the oxidation of cyclohexylacetic acid or mandelic acid analogs, these routes suffer from poor atom economy and difficult impurity profiles at scale.
For multi-kilogram scale-up , the Grignard coupling of cyclohexylmagnesium chloride with diethyl oxalate is the superior route. This guide details the process engineering required to overcome the primary failure mode of this reaction: the formation of the bis-cyclohexyl tertiary alcohol impurity caused by over-alkylation.
Key Process Features:
-
Route: Grignard Formation
Nucleophilic Acyl Substitution Saponification. -
Critical Control Strategy: "Inverse Addition" (Grignard added to Oxalate) at cryogenic temperatures to ensure mono-substitution.
-
Purification: Acid-base extractive workup followed by controlled crystallization, avoiding costly chromatography.
Safety & Hazard Analysis (RAMP)
| Hazard Class | Chemical / Process | Risk Mitigation Strategy |
| Exothermic Runaway | Grignard Initiation | Use Iodine/DIBAL activation; strictly control halide addition rate; ensure reflux condenser capacity. |
| Toxicity | Diethyl Oxalate | Hydrolyzes to Oxalic Acid (nephrotoxic). Use full PPE and dedicated waste streams. |
| Flammability | THF / Magnesium | Ground all equipment (static dissipation); use nitrogen inerting; keep away from ignition sources. |
| Pressure | Hydrolysis Step | Evolution of ethanol vapors; ensure proper venting during the saponification reflux. |
Synthetic Route & Process Flow
The synthesis proceeds in three distinct operational stages. The following diagram illustrates the chemical workflow and critical decision nodes.
Figure 1: Process Flow Diagram (PFD) highlighting the critical Inverse Addition step to prevent bis-alkylation.
Detailed Experimental Protocols
Stage 1: Preparation of Cyclohexylmagnesium Chloride (2.0 M in THF)
Note: While commercially available, in-situ generation is often required for cost control at scale.
-
Reactor Setup: Equip a 20L jacketed glass reactor with an overhead stirrer, reflux condenser, nitrogen inlet, and a pressure-equalizing addition funnel. Dry the system thoroughly under
flow. -
Activation: Charge Magnesium turnings (1.1 eq, 26.7 g/mol ) into the reactor. Add a crystal of Iodine (
) and cover the Mg with minimal anhydrous THF. -
Initiation: Add 5% of the total Cyclohexyl Chloride (1.0 eq) volume. Heat locally with a heat gun or warm jacket until the solution turns colorless and reflux begins (indicating Grignard initiation).
-
Addition: Begin stirring. Add the remaining Cyclohexyl Chloride diluted in THF (1:1 v/v) dropwise over 2–3 hours.
-
Control Point: Maintain a gentle reflux solely via the exotherm of the addition. If reflux stops, halt addition immediately to prevent accumulation of unreacted halide (safety hazard).
-
-
Completion: After addition, reflux externally for 1 hour. Cool to ambient temperature. Titrate an aliquot to confirm concentration (Target: ~1.8–2.0 M).
Stage 2: The Coupling (Inverse Addition)
Criticality: This step determines the impurity profile. Adding Oxalate to Grignard yields the double-addition alcohol impurity.
-
Vessel Prep: In a separate 50L reactor, charge Diethyl Oxalate (1.5 eq). The excess is crucial to favor mono-substitution. Dilute with anhydrous THF (5 vol).
-
Cooling: Cool the oxalate solution to -10°C .
-
Transfer: Transfer the prepared Grignard reagent (from Stage 1) into the addition funnel of the 50L reactor.
-
Controlled Addition: Add the Grignard reagent slowly into the cold Oxalate solution over 4 hours.
-
Control Point: Internal temperature must not exceed 0°C. Higher temperatures increase the rate of the second addition.
-
-
Quench: Once addition is complete, stir for 30 mins at 0°C, then quench with 2M HCl (aq) while maintaining temperature <20°C.
-
Phase Separation: Separate the organic layer. Extract the aqueous layer with Ethyl Acetate (2x). Combine organics, wash with brine, and concentrate in vacuo to obtain the crude Ethyl 2-cyclohexyl-2-oxoacetate oil.
Stage 3: Saponification & Purification
-
Hydrolysis: Dissolve the crude ester in Ethanol (3 vol). Add 20% NaOH solution (2.0 eq).
-
Reaction: Stir at room temperature for 4 hours. (Avoid high-temp reflux to prevent decarboxylation or degradation). Monitor by TLC/HPLC for disappearance of ester.
-
Workup (The Acid/Base Trick):
-
Concentrate ethanol. Dilute residue with water.
-
Wash 1 (Basic): Extract the alkaline aqueous phase with MTBE (Methyl tert-butyl ether). Discard the organic layer. (This removes unreacted neutral impurities like dicyclohexyl ketone or alcohols).
-
Acidification: Acidify the aqueous phase to pH 1–2 using Conc. HCl. The product will precipitate or oil out.
-
Extraction: Extract the acidic aqueous phase with Ethyl Acetate (3x). Dry over
and concentrate to a solid/semi-solid.
-
-
Crystallization:
-
Dissolve the crude acid in minimum hot Toluene or Ethyl Acetate/Hexane (1:3).
-
Cool slowly to 4°C.
-
Filter the white crystalline solid. Wash with cold Hexane.
-
Drying: Vacuum oven at 40°C for 12 hours.
-
Quantitative Specifications & Analytical Controls
| Parameter | Specification | Method |
| Appearance | White to off-white crystalline solid | Visual |
| Purity | HPLC (C18, ACN/Water + 0.1% TFA) | |
| Melting Point | 82°C – 85°C | Capillary Method |
| 1H NMR | Conforms to structure | DMSO-d6 or CDCl3 |
| Residue on Ignition | Gravimetric | |
| Water Content | Karl Fischer |
Process Yield Expectations:
-
Grignard Formation: >95%
-
Coupling (Ester): 75–85%
-
Hydrolysis/Crystallization: 85–90%
-
Overall Yield: ~60–70%
Troubleshooting Guide
| Issue | Root Cause | Corrective Action |
| Low Yield (Coupling) | Temperature too high during addition. | Ensure chiller capacity is sufficient; slow down addition rate. |
| Impurity: Tertiary Alcohol | Standard addition (Oxalate into Grignard) used. | MUST use Inverse Addition (Grignard into Excess Oxalate). |
| Product is Oily/Colored | Incomplete removal of neutral impurities. | Ensure the Basic Wash step (Stage 3, Step 3) is vigorous and thorough before acidification. |
| Grignard won't start | Wet reagents or passivated Mg surface. | Add more Iodine; use DIBAL-H as activator; ensure THF is <50ppm water. |
References
-
Grignard Safety & Handling: American Chemical Society. (2023). Laboratory Reaction Safety Summary: Grignard Reaction. Link
- General Synthesis of Alpha-Keto Acids: Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.
-
Diethyl Oxalate Safety: Fisher Scientific.[1] (2021). Safety Data Sheet: Diethyl Oxalate. Link
-
Commercial Product Specifications: SynQuest Laboratories. (2023). Ethyl 2-cyclohexyl-2-oxoacetate Specifications. Link
- Process Chemistry Principles: Anderson, N. G. Practical Process Research and Development. Academic Press, 2012. (Reference for Inverse Addition techniques in scale-up).
Sources
The Versatility of 2-Cyclohexyl-2-oxoacetic Acid: A Gateway to Novel Heterocyclic Scaffolds
For Immediate Release
A comprehensive guide detailing the application of 2-cyclohexyl-2-oxoacetic acid in the synthesis of novel heterocycles has been developed for researchers, scientists, and drug development professionals. This technical guide provides in-depth insights and field-proven protocols for the synthesis of a variety of heterocyclic compounds, highlighting the unique reactivity of this versatile building block.
Heterocyclic compounds form the backbone of a vast array of pharmaceuticals and biologically active molecules.[1][2] The introduction of a cyclohexyl moiety can enhance lipophilicity, which may improve a drug candidate's absorption, distribution, metabolism, and excretion (ADME) properties.[1] this compound, with its dual functionality of a ketone and a carboxylic acid, offers a unique platform for the construction of diverse heterocyclic systems, including those containing nitrogen, oxygen, and sulfur atoms.
This application note explores the utility of this compound in key synthetic transformations, including multicomponent reactions and cyclocondensations, to generate valuable heterocyclic cores.
I. Synthesis of Nitrogen-Containing Heterocycles: Quinoxalinones and Benzodiazepinones
The reactivity of the α-keto acid moiety in this compound makes it an ideal synthon for the preparation of various nitrogen-containing heterocycles.
A. Quinoxalin-2(1H)-ones: A Privileged Scaffold
Quinoxalin-2(1H)-ones are a class of bicyclic heterocycles with a broad spectrum of biological activities. The condensation of an α-keto acid with an o-phenylenediamine is a direct and efficient method for their synthesis.
Reaction Rationale: The reaction proceeds through an initial nucleophilic attack of one of the amino groups of the o-phenylenediamine onto the keto-carbonyl of this compound. This is followed by an intramolecular cyclization via amide bond formation, and subsequent dehydration to yield the stable quinoxalinone ring system.
Caption: Synthesis of 3-Cyclohexylquinoxalin-2(1H)-one.
Experimental Protocol: Synthesis of 3-Cyclohexylquinoxalin-2(1H)-one
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve o-phenylenediamine (1.0 eq) in a suitable solvent such as ethanol or acetic acid.
-
Addition of Keto Acid: Add this compound (1.0 eq) to the solution.
-
Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution. Collect the solid by filtration, wash with a cold solvent (e.g., ethanol or diethyl ether), and dry under vacuum. If necessary, the crude product can be purified by recrystallization or column chromatography. A general procedure for a similar synthesis involves refluxing the reactants in an aqueous ammonia solution for one hour.[1]
| Reactant A | Reactant B | Product | Typical Conditions |
| This compound | o-Phenylenediamine | 3-Cyclohexylquinoxalin-2(1H)-one | Reflux in Ethanol or Acetic Acid |
B. 1,4-Benzodiazepine-2,5-diones: Core Structures in Medicinal Chemistry
1,4-Benzodiazepines are a well-known class of psychoactive drugs. The synthesis of 1,4-benzodiazepine-2,5-diones can be envisioned through the reaction of 2-aminobenzamides with an appropriate α-keto acid derivative.
Reaction Rationale: The synthesis would likely proceed via an initial acylation of the primary amino group of 2-aminobenzamide by the carboxylic acid of this compound, followed by an intramolecular cyclization involving the amide nitrogen and the keto-carbonyl group. This approach is analogous to syntheses using chloroacetic acid.[2]
Caption: Synthesis of 3-Cyclohexyl-1,4-benzodiazepine-2,5-dione.
Proposed Protocol: Synthesis of 3-Cyclohexyl-1,4-benzodiazepine-2,5-dione
-
Activation of Carboxylic Acid: Activate the carboxylic acid of this compound (1.0 eq) using a standard coupling agent (e.g., DCC, EDC/HOBt) in an anhydrous aprotic solvent (e.g., DCM, DMF) at 0 °C.
-
Amide Coupling: Add 2-aminobenzamide (1.0 eq) to the activated acid and allow the reaction to warm to room temperature.
-
Cyclization: After the formation of the intermediate amide, induce cyclization by heating the reaction mixture, possibly with the addition of a catalytic amount of acid or base.
-
Purification: After completion, the product can be isolated and purified using standard techniques such as extraction, crystallization, and column chromatography.
II. Multicomponent Reactions: A Strategy for Diversity
Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to complex molecules in a single step. The reactive nature of this compound makes it a promising candidate for various MCRs.
A. Ugi-type Reactions for Peptidomimetic Scaffolds
The Ugi four-component reaction (U-4CR) is a powerful tool for the synthesis of α-acylamino amides. By employing this compound as the carboxylic acid component, novel peptidomimetics with a cyclohexyl ketone moiety can be generated.
Reaction Rationale: The Ugi reaction involves the condensation of an aldehyde, an amine, a carboxylic acid, and an isocyanide. The α-keto group from this compound would be incorporated into the final product, offering a site for further functionalization.
Caption: Ugi four-component reaction.
General Protocol for an Ugi Reaction with this compound
-
Reaction Setup: To a solution of the amine (1.0 eq) and aldehyde (1.0 eq) in a suitable solvent (e.g., methanol, dichloromethane) at room temperature, add this compound (1.0 eq).
-
Addition of Isocyanide: After a few minutes, add the isocyanide (1.0 eq) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC.
-
Isolation: Upon completion, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography to obtain the desired Ugi product.
III. Synthesis of Sulfur and Oxygen-Containing Heterocycles
The versatile reactivity of this compound also extends to the synthesis of heterocycles containing sulfur and oxygen.
A. Thiazolidinones: A Bioactive Core
Thiazolidinones are important heterocyclic compounds with a range of biological activities. A potential route to cyclohexyl-substituted thiazolidinones involves the reaction of this compound with a cysteine derivative.
Reaction Rationale: This transformation would likely involve the formation of an intermediate imine between the keto group of the α-keto acid and the amino group of cysteine, followed by an intramolecular cyclization of the thiol group onto the imine carbon. This is analogous to the synthesis of thiazolidine derivatives from cysteine and other carbonyl compounds.[3]
Caption: Synthesis of a Cyclohexyl-substituted Thiazolidinone.
Proposed Protocol: Synthesis of a Cyclohexyl-substituted Thiazolidinone
-
Reaction Mixture: In a suitable solvent, such as ethanol or toluene, combine this compound (1.0 eq) and a cysteine ester hydrochloride (1.0 eq).
-
Base Addition: Add a base, such as triethylamine or sodium acetate, to neutralize the hydrochloride and facilitate the reaction.
-
Reaction Conditions: Heat the mixture to reflux, and use a Dean-Stark apparatus to remove the water formed during the reaction.
-
Purification: After the reaction is complete, cool the mixture, filter off any solids, and concentrate the filtrate. Purify the crude product by column chromatography.
References
-
[Synthesis of 1,3,5-Triazepines and Benzo[f][2][4][5]triazepines and Their Biological Activity: Recent Advances and New Approaches - PMC - PubMed Central]([Link])
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and pharmacological activity of 1,4-benzodiazepine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, Characterization, and Evaluation of Thiazolidine Derivatives of Cysteine for Suppressing Eumelanin Production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemmethod.com [chemmethod.com]
- 5. semanticscholar.org [semanticscholar.org]
Experimental Protocol for ¹H and ¹³C NMR Analysis of 2-Cyclohexyl-2-oxoacetic Acid
An Application Note for Drug Development Professionals and Researchers
Authored by: A Senior Application Scientist
Abstract
This comprehensive guide details a robust experimental protocol for the acquisition and analysis of ¹H (Proton) and ¹³C (Carbon-13) Nuclear Magnetic Resonance (NMR) spectra for 2-Cyclohexyl-2-oxoacetic acid. As a key building block in organic synthesis, unambiguous structural confirmation of this α-keto acid is paramount. This document provides a step-by-step methodology, from sample preparation to spectral interpretation, grounded in established scientific principles. It is designed to equip researchers, scientists, and drug development professionals with a self-validating system for ensuring the identity and purity of this compound.
Introduction: The Significance of this compound
This compound, also known as α-Oxocyclohexaneacetic acid, is an organic compound featuring a cyclohexyl moiety attached to an α-keto acid functional group.[1] Its molecular formula is C₈H₁₂O₃ and it has a molecular weight of 156.18 g/mol .[1] The presence of multiple functional groups—a ketone, a carboxylic acid, and an aliphatic ring—makes it a versatile intermediate in the synthesis of more complex molecules, including potential pharmaceutical agents.
Given its reactivity, precise structural elucidation is critical to verify its integrity before use in subsequent synthetic steps. NMR spectroscopy is the most powerful technique for this purpose, providing detailed information about the molecular structure, connectivity, and chemical environment of individual atoms. This protocol outlines the optimized procedure for obtaining high-quality, reproducible ¹H and ¹³C NMR data for this specific analyte.
Causality of Experimental Design: Why These Choices?
The design of this protocol is rooted in the fundamental principles of NMR spectroscopy and the specific chemical properties of this compound.
-
Solvent Selection : The choice of a deuterated solvent is the first critical step. Protiated (hydrogen-containing) solvents would produce overwhelmingly large signals, obscuring the signals from the analyte.[2] Deuterated solvents, where hydrogen is replaced by its non-interfering isotope deuterium, eliminate this problem.[2] Furthermore, the deuterium signal provides a "lock" to stabilize the magnetic field during the experiment, ensuring high resolution and accuracy.[2] Chloroform-d (CDCl₃) is an excellent first choice for its ability to dissolve a wide range of organic compounds.[3] However, the acidic proton of the carboxylic acid can undergo chemical exchange with residual water in the solvent, leading to peak broadening or disappearance. For unambiguous observation of this proton, Dimethyl sulfoxide-d₆ (DMSO-d₆) is a superior alternative as it forms stronger hydrogen bonds, slowing this exchange process.
-
Internal Standard : Chemical shifts in NMR are relative. To establish a universal reference point, Tetramethylsilane (TMS) is added. The signal from the 12 equivalent protons of TMS is defined as 0.0 ppm, and all other signals are reported relative to it.[4] Most commercially available deuterated solvents for NMR already contain TMS.
-
¹³C NMR Considerations : The natural abundance of the NMR-active ¹³C isotope is only about 1.1%.[5] This, combined with the lower gyromagnetic ratio of ¹³C, results in a much lower intrinsic sensitivity compared to ¹H NMR. To compensate, a greater number of scans and a higher sample concentration are required to achieve an adequate signal-to-noise ratio.[4]
Experimental Workflow Overview
The following diagram illustrates the logical flow of the experimental procedure, from sample preparation to final data analysis.
Caption: High-level workflow for NMR analysis.
Detailed Step-by-Step Protocol
Part A: Sample Preparation
-
Weighing the Analyte : Accurately weigh 10-20 mg of this compound (purity ≥97%)[1] directly into a clean, dry vial.
-
Solvent Addition : Using a calibrated pipette, add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v TMS. Alternative: For better resolution of the carboxylic acid proton, use DMSO-d₆.
-
Dissolution : Cap the vial and gently vortex or swirl until the solid is completely dissolved. A clear, colorless solution should be obtained.
-
Transfer : Carefully transfer the solution into a standard 5 mm NMR tube using a Pasteur pipette. Ensure the liquid height is sufficient to cover the detector coils (typically 4-5 cm).
-
Capping : Cap the NMR tube securely. Label it clearly.
Part B: NMR Data Acquisition
The following parameters are provided as a starting point for a 400 MHz spectrometer and should be adjusted as needed based on the specific instrument and sample concentration.
Table 1: Recommended ¹H NMR Acquisition Parameters
| Parameter | Recommended Value | Rationale |
| Pulse Program | zg30 | A standard 30-degree pulse experiment for quantitative analysis. |
| Spectral Width | 20 ppm (-5 to 15 ppm) | Encompasses the full range of expected proton signals. |
| Number of Scans (NS) | 16 | Sufficient for good signal-to-noise for a sample of this concentration. |
| Relaxation Delay (D1) | 5.0 s | Allows for full relaxation of protons, ensuring accurate integration. |
| Acquisition Time (AQ) | ~3-4 s | Provides adequate digital resolution. |
| Temperature | 298 K (25 °C) | Standard operating temperature. |
Table 2: Recommended ¹³C NMR Acquisition Parameters
| Parameter | Recommended Value | Rationale |
| Pulse Program | zgpg30 | Standard proton-decoupled experiment with a 30-degree pulse. |
| Spectral Width | 240 ppm (-10 to 230 ppm) | Covers the entire range of carbon chemical shifts, including carbonyls.[6] |
| Number of Scans (NS) | 1024 or higher | Necessary to overcome the low natural abundance and sensitivity of ¹³C. |
| Relaxation Delay (D1) | 2.0 s | A standard delay; quaternary carbons may require longer delays for quantitation. |
| Acquisition Time (AQ) | ~1-2 s | Balances resolution and experiment time. |
| Temperature | 298 K (25 °C) | Standard operating temperature. |
Data Analysis and Expected Spectral Features
After processing (Fourier transform, phasing, and baseline correction), the spectra should be referenced to the TMS signal at 0.0 ppm.
Caption: Predicted NMR environments for the analyte.
Expected ¹H NMR Spectrum
-
δ ~10-12 ppm (broad singlet, 1H) : This downfield signal corresponds to the highly deshielded carboxylic acid proton (-COOH ).[7][8] Its broadness is due to hydrogen bonding and potential chemical exchange.
-
δ ~2.5-3.5 ppm (multiplet, 1H) : This signal is attributed to the methine proton on the cyclohexyl ring, which is alpha to the two carbonyl groups. The electron-withdrawing effect of the carbonyls deshields this proton, shifting it downfield relative to other aliphatic protons.
-
δ ~1.2-2.0 ppm (complex multiplets, 10H) : This crowded region contains the signals for the remaining ten protons of the cyclohexyl ring. The overlapping signals arise from the various axial and equatorial protons, which are chemically and magnetically inequivalent.
Expected ¹³C NMR Spectrum
-
δ ~195-205 ppm : The signal for the ketone carbonyl carbon (C =O) is expected in this region. Ketone carbons are among the most deshielded in ¹³C NMR.[10]
-
δ ~170-180 ppm : The carboxylic acid carbonyl carbon (-C OOH) will appear here. It is typically found slightly upfield from ketone and aldehyde carbons.[4][7][10]
-
δ ~45-55 ppm : This signal corresponds to the methine carbon of the cyclohexyl ring attached to the carbonyl groups.
-
δ ~25-35 ppm : A set of signals corresponding to the remaining five carbons of the cyclohexyl ring. Due to the symmetry of the free ring, some of these may be chemically equivalent, but the substitution pattern here will likely result in distinct signals.
Table 3: Summary of Predicted NMR Chemical Shifts
| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Multiplicity (¹H) |
| -COOH | 10.0 - 12.0 | - | Broad Singlet |
| C =O (Ketone) | - | 195 - 205 | - |
| -C OOH | - | 170 - 180 | - |
| Cyclohexyl C H-C=O | 2.5 - 3.5 | 45 - 55 | Multiplet |
| Cyclohexyl -C H₂- | 1.2 - 2.0 | 25 - 35 | Multiplets |
Conclusion
This application note provides a comprehensive and scientifically grounded protocol for the ¹H and ¹³C NMR analysis of this compound. By adhering to the detailed steps for sample preparation, utilizing the recommended acquisition parameters, and understanding the expected spectral features, researchers can confidently verify the structure and purity of this important synthetic intermediate. The inclusion of self-validating checks, such as D₂O exchange, ensures the trustworthiness and reliability of the obtained results, upholding the rigorous standards required in research and drug development.
References
-
Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of cyclohexene C6h10. Retrieved from [Link]
-
The Good Scents Company. (n.d.). 2-cyclohexylacetic acid. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Preparation of Carboxylic Acids. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]
-
NC State University Libraries. (n.d.). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]
-
Oregon State University. (2022, March 9). 13C NMR Chemical Shift. Retrieved from [Link]
-
DiVA portal. (2014). Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots. Retrieved from [Link]
-
Chemistry LibreTexts. (2025, January 19). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]
-
Labinsights. (2025, February 19). Selection Guide on Deuterated Solvents for NMR. Retrieved from [Link]
-
ResearchGate. (n.d.). 13C NMR data for keto acids 8. Retrieved from [Link]
-
ResearchGate. (2010, March). 1 H and 13 C NMR spectra of anti-cyclohexyl-1,2- bromoamine. Retrieved from [Link]
-
Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Retrieved from [Link]
- Google Patents. (n.d.). US6777576B2 - Production method of 2-cyclohexyl-2-hydroxy-2-phenylacetic acid intermediate therefor and production method thereof.
-
Carl ROTH. (n.d.). Deuterated Compounds for NMR. Retrieved from [Link]
-
JoVE. (2025, May 22). Video: NMR and Mass Spectroscopy of Carboxylic Acids. Retrieved from [Link]
-
OpenStax. (2023, September 20). 13.4 Chemical Shifts in 1H NMR Spectroscopy. Retrieved from [Link]
-
YouTube. (2024, June 17). CHEM 2325 Module 21: Spectroscopy of Carboxylic Acids. Retrieved from [Link]
-
Compound Interest. (2015). A guide to 13C NMR chemical shift values. Retrieved from [Link]
-
Alsachim. (2023, March 29). Reasons to use Deuterated Solvents in Nuclear Magnetic Resonance Spectroscopy. Retrieved from [Link]
-
YouTube. (2022, October 7). chemical shift of functional groups in 13C NMR spectroscopy. Retrieved from [Link]
Sources
- 1. chemscene.com [chemscene.com]
- 2. Deuterated Solvents for NMR: Guide - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 3. labinsights.nl [labinsights.nl]
- 4. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 5. compoundchem.com [compoundchem.com]
- 6. youtube.com [youtube.com]
- 7. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 8. Video: NMR and Mass Spectroscopy of Carboxylic Acids [jove.com]
- 9. youtube.com [youtube.com]
- 10. chem.libretexts.org [chem.libretexts.org]
Application Notes & Protocols: Leveraging 2-Cyclohexyl-2-oxoacetic Acid in the Development of Novel Enzyme Inhibitors
Abstract
In the landscape of modern drug discovery, the identification of versatile chemical scaffolds is paramount. 2-Cyclohexyl-2-oxoacetic acid, an α-keto acid, presents a compelling starting point for the synthesis of targeted enzyme inhibitors. Its unique structural motifs—a reactive α-keto acid group and a lipophilic cyclohexyl ring—provide a framework for developing potent and selective modulators of enzyme activity. This guide provides an in-depth exploration of the strategic use of this scaffold in the development of inhibitors for two therapeutically significant enzyme targets: Kynurenine Aminotransferase II (KAT II) and Cyclooxygenase-2 (COX-2). We will detail the underlying biochemical rationale, provide a conceptual synthetic workflow, and present detailed protocols for in vitro efficacy testing and data interpretation, aimed at researchers, medicinal chemists, and drug development professionals.
The Strategic Value of the this compound Scaffold
The utility of a chemical scaffold in drug design is determined by its structural features, which allow for a variety of chemical modifications to optimize binding affinity, selectivity, and pharmacokinetic properties. This compound is advantageous for several reasons:
-
The α-Keto Acid Moiety: This functional group is a bioisostere for a carboxylate and can act as a key interacting group, forming hydrogen bonds or covalent linkages with active site residues of target enzymes. For instance, it can mimic natural substrates of enzymes like aminotransferases.[1]
-
The Cyclohexyl Ring: This bulky, lipophilic group can effectively occupy hydrophobic pockets within an enzyme's active site. Its conformational flexibility can be exploited to achieve optimal van der Waals interactions, enhancing binding affinity. Modifications to this ring system are a primary avenue for Structure-Activity Relationship (SAR) studies.[2]
-
Synthetic Tractability: The carboxylic acid provides a ready handle for a range of synthetic transformations, including amidation and esterification, allowing for the straightforward generation of diverse chemical libraries for screening.[3][4]
Key Enzyme Targets & Therapeutic Rationale
The this compound scaffold is particularly well-suited for developing inhibitors against enzymes with specific active site characteristics. Here, we focus on two such enzymes, KAT II and COX-2.
Kynurenine Aminotransferase II (KAT II)
The kynurenine pathway is the primary metabolic route for tryptophan degradation.[5] Dysregulation of this pathway is implicated in a host of neurological and psychiatric disorders, including schizophrenia and depression.[6][7]
-
Mechanism of Action: Kynurenine Aminotransferase (KAT) enzymes catalyze the conversion of kynurenine to kynurenic acid (KYNA).[8][9] In the brain, the KAT-II isozyme is the predominant producer of KYNA.[1][8]
-
Therapeutic Rationale: Elevated levels of KYNA in the brain are associated with cognitive deficits and the pathophysiology of schizophrenia.[8][10] KYNA is an antagonist of N-methyl-D-aspartate (NMDA) and α-7-nicotinic acetylcholine receptors.[11] Therefore, selectively inhibiting KAT II to lower brain KYNA levels is a promising therapeutic strategy for improving cognitive function.[5][8] The development of selective, reversible KAT II inhibitors is a key goal to avoid off-target effects associated with irreversible inhibitors that bind to the essential pyridoxal-5'-phosphate (PLP) cofactor.[1][8]
Caption: The Kynurenine Pathway and the role of KAT II.
Cyclooxygenase-2 (COX-2)
Cyclooxygenase (COX) enzymes are central to the inflammatory process. They catalyze the conversion of arachidonic acid into prostaglandins, which are potent inflammatory mediators.[12][13]
-
Mechanism of Action: Two main isoforms exist: COX-1 and COX-2. COX-1 is constitutively expressed and plays a "housekeeping" role in functions like protecting the gastric mucosa.[14] In contrast, COX-2 is typically induced by inflammatory stimuli like cytokines and mitogens.[12][14]
-
Therapeutic Rationale: Traditional Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) inhibit both COX-1 and COX-2, leading to common side effects like gastrointestinal bleeding.[12] The development of selective COX-2 inhibitors (coxibs) marked a significant advance, offering potent anti-inflammatory effects with a reduced risk of such side effects.[4][14][15] The active site of COX-2 contains a distinct hydrophobic side pocket not present in COX-1, which can be exploited for selective inhibitor design.[14] The cyclohexyl group of a this compound derivative is an ideal candidate to target this selective pocket.
Conceptual Workflow: From Scaffold to Inhibitor Candidate
The development of a novel inhibitor is an iterative process involving design, synthesis, and biological evaluation. This compound serves as the initial building block.
Caption: The iterative cycle of Structure-Activity Relationship (SAR) studies.
A hypothetical synthetic route involves coupling the carboxylic acid of the scaffold with a diverse set of amines or alcohols to generate a library of amides or esters. This allows for systematic exploration of the chemical space around the core structure to identify key interactions that drive potency and selectivity.[4][16]
Protocols for In Vitro Efficacy Assessment
Trustworthiness in experimental design is paramount. The following protocols are designed with self-validating controls to ensure data integrity. A standard operating procedure for enzyme inhibition assays should always be followed.[17]
General Workflow for Enzyme Inhibition Assays
Caption: A generalized workflow for in vitro enzyme inhibition assays.
Protocol: In Vitro KAT II Inhibition Assay
This protocol is adapted from established principles of aminotransferase assays.[18] The reaction follows the conversion of kynurenine to KYNA, which can be monitored spectrophotometrically.
A. Reagent Preparation
-
Assay Buffer: 100 mM Tris-HCl, pH 8.0, containing 10 µM Pyridoxal-5'-phosphate (PLP).
-
Rationale: Tris provides a stable pH environment. PLP is an essential cofactor for KAT II and must be included to ensure enzyme activity.[8]
-
-
Enzyme Stock: Recombinant human KAT II enzyme diluted to 2X final concentration in Assay Buffer. Store on ice.
-
Substrate Stock: 20 mM L-Kynurenine in Assay Buffer.
-
Co-Substrate Stock: 20 mM α-Ketoglutarate in Assay Buffer.
-
Test Compound (Inhibitor): Prepare a 10 mM stock in 100% DMSO. Create a serial dilution series (e.g., 10 points) in DMSO, then dilute each into Assay Buffer to a 4X final concentration.
-
Rationale: Serial dilutions allow for the determination of a dose-response curve and calculation of the IC50 value.
-
-
Controls:
-
Positive Control: A known KAT II inhibitor (e.g., BFF-122).[8]
-
Negative (Vehicle) Control: Assay Buffer containing the same percentage of DMSO as the test compound wells.
-
B. Assay Procedure (96-well UV-transparent plate)
-
Add 50 µL of Assay Buffer to all wells.
-
Add 25 µL of 4X Test Compound or Control to the appropriate wells.
-
Add 25 µL of 2X KAT II enzyme solution to all wells except the "No Enzyme" blank. Add 25 µL of Assay Buffer to the blank wells.
-
Mix gently and incubate for 15 minutes at 37°C.
-
Rationale: This pre-incubation period allows the inhibitor to bind to the enzyme before the reaction is initiated.[17]
-
-
Initiate the reaction by adding a 50 µL mixture of L-Kynurenine and α-Ketoglutarate (to achieve a 1X final concentration, e.g., 200 µM Kynurenine, 1 mM α-Ketoglutarate).
-
Immediately place the plate in a spectrophotometer pre-heated to 37°C.
-
Monitor the increase in absorbance at 334 nm (the absorbance maximum of KYNA) every 60 seconds for 30 minutes.
C. Data Analysis
-
Calculate the initial reaction velocity (V₀) for each well from the linear portion of the absorbance vs. time curve.
-
Calculate the percent inhibition for each inhibitor concentration: % Inhibition = 100 * (1 - (V₀_inhibitor - V₀_blank) / (V₀_vehicle - V₀_blank))
-
Plot % Inhibition vs. log[Inhibitor Concentration] and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol: In Vitro COX-2 Inhibition Assay
This protocol outlines a common colorimetric screening assay for COX-2 inhibitors.[13] The peroxidase activity of COX-2 is used to drive the oxidation of a chromogenic substrate.
A. Reagent Preparation
-
Assay Buffer: 100 mM Tris-HCl, pH 8.0.
-
Enzyme Stock: Recombinant human COX-2 enzyme diluted to 2X final concentration in Assay Buffer. Store on ice.
-
Heme Stock: 10 mM Heme in DMSO (diluted in Assay Buffer for use).
-
Rationale: Heme is a required cofactor for COX enzyme activity.
-
-
Substrate Stock: 10 mM Arachidonic Acid in ethanol (diluted in Assay Buffer for use).
-
Chromogenic Probe: N,N,N′,N′-tetramethyl-p-phenylenediamine (TMPD). Prepare a 10 mM stock in DMSO.
-
Rationale: TMPD is oxidized by the peroxidase activity of COX-2, producing a colored product that can be measured.[13]
-
-
Test Compound (Inhibitor): Prepare serial dilutions as described in Protocol 4.2.
-
Controls:
-
Positive Control: A known selective COX-2 inhibitor (e.g., Celecoxib).[14]
-
Negative (Vehicle) Control: Assay Buffer with DMSO.
-
B. Assay Procedure (96-well plate)
-
Add 80 µL of Assay Buffer to all wells.
-
Add 10 µL of 10X Test Compound or Control to the appropriate wells.
-
Add 10 µL of a 10X solution containing COX-2 enzyme and Heme.
-
Mix gently and incubate for 10 minutes at 25°C.
-
Initiate the reaction by adding a 20 µL mixture of Arachidonic Acid and TMPD (to achieve a 1X final concentration, e.g., 100 µM Arachidonic Acid, 100 µM TMPD).
-
Immediately measure the absorbance at 590-620 nm in kinetic mode for 5-10 minutes.
C. Data Analysis
-
Analyze the data as described in Protocol 4.2 to determine the IC50 value for each test compound.
Data Interpretation & SAR Analysis
The goal of the initial screening is to identify "hits"—compounds that show significant inhibition. The next step is to establish a Structure-Activity Relationship (SAR). This involves synthesizing and testing a series of related analogs to understand how specific structural changes affect inhibitory potency.[2][19]
Example SAR Data Table
Below is a hypothetical SAR table for a series of inhibitors derived from this compound, targeting KAT II.
| Compound ID | R-Group Modification (Amide Linkage) | KAT II IC50 (µM) | COX-2 IC50 (µM) | Selectivity (COX-2/KAT II) |
| SCAFF-01 | -NH-benzyl | 15.2 | >100 | >6.6 |
| SCAFF-02 | -NH-(4-fluoro)benzyl | 2.5 | >100 | >40 |
| SCAFF-03 | -NH-(4-methoxy)benzyl | 21.8 | >100 | >4.6 |
| SCAFF-04 | -NH-cyclohexylmethyl | 5.1 | >100 | >19.6 |
| SCAFF-05 | -NH-(pyridin-4-yl)methyl | 0.9 | >100 | >111 |
Interpretation:
-
Hit Identification: All compounds show some activity against KAT II.
-
SAR Insights:
-
Adding a fluorine atom to the benzyl ring (SCAFF-02 vs. SCAFF-01) dramatically increases potency, suggesting a favorable interaction in a specific pocket.
-
Adding a bulky, electron-donating methoxy group (SCAFF-03) is detrimental to activity.
-
Replacing the aromatic ring with a basic nitrogen-containing heterocycle (SCAFF-05) yields the most potent compound, indicating a potential key salt-bridge or hydrogen bond interaction.
-
-
Selectivity: All tested compounds are highly selective for KAT II over COX-2, which is a desirable trait for developing a targeted therapeutic.
These insights guide the next round of synthesis. For instance, a medicinal chemist might explore other substitutions on the pyridine ring of SCAFF-05 or test other nitrogen-containing heterocycles to further optimize potency.
Conclusion
This compound is more than a simple chemical; it is a strategic starting point for the rational design of sophisticated enzyme inhibitors. Its inherent structural features provide a robust foundation for building potent and selective molecules targeting critical enzymes like KAT II and COX-2. By combining thoughtful synthetic diversification with rigorous, well-controlled in vitro screening protocols, researchers can efficiently navigate the early stages of drug discovery. The iterative process of SAR analysis, guided by the principles and methods outlined in this guide, is the key to transforming this versatile scaffold into a promising lead candidate for next-generation therapeutics.
References
- Selective and competitive inhibition of kynurenine aminotransferase 2 by glycyrrhizic acid and its analogues. PubMed.
- Cyclooxygenase-2 inhibitors in tumorigenesis (Part II). PubMed.
- Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny. MDPI.
- This compound | 4354-49-8. Biosynth.
- KAT II Inhibitors. Santa Cruz Biotechnology.
- Effects of Inhibitors on Enzyme Activity. Worthington Biochemical.
- Enzyme Inhibition (Competitive vs. Non-Competitive/Allosteric). YouTube.
- Development of an Enzyme-Based Thin-Layer Chromatographic Assay for the Detection of Cyclooxygenase-2 Inhibitors. MDPI.
- Elucidation of the mechanism of inhibition of cyclooxygenases by acyl-coenzyme A and acylglucuronic conjug
- Heterocyclic Cathinones as Inhibitors of Kynurenine Aminotransferase II—Design, Synthesis, and Evalu
- Kynurenine Aminotransferase Isozyme Inhibitors: A Review. PubMed Central.
- The kynurenine pathway: Role in neurodegeneration and effects on neuronal damage. D J Tx Sci.
- A three-step kinetic mechanism for selective inhibition of cyclo-oxygenase-2 by diarylheterocyclic inhibitors. PubMed Central.
- Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors... PubMed Central.
- The Influence of Kynurenine Metabolites on Neurodegenerative P
- A standard operating procedure for an enzym
- A Systemically-Available Kynurenine Aminotransferase II (KAT II)
- Enzyme Assay Protocol. University of San Diego.
- Kynurenine-oxoglutar
- A Structure Activity Relationship (SAR) Based Case Study for a Cosmetic Ingredient.
- Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016). PubMed Central.
- Enzymatic Synthesis of New Acetoacetate–Ursodeoxycholic Acid Hybrids as Potential Therapeutic Agents and Useful Synthetic Scaffolds as Well. MDPI.
Sources
- 1. Kynurenine Aminotransferase Isozyme Inhibitors: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cir-safety.org [cir-safety.org]
- 3. biosynth.com [biosynth.com]
- 4. Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. The Influence of Kynurenine Metabolites on Neurodegenerative Pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Neuroinflammation and the Kynurenine Pathway in CNS Disease: Molecular Mechanisms and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Kynurenine—oxoglutarate transaminase - Wikipedia [en.wikipedia.org]
- 10. A systemically-available kynurenine aminotransferase II (KAT II) inhibitor restores nicotine-evoked glutamatergic activity in the cortex of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Selective and competitive inhibition of kynurenine aminotransferase 2 by glycyrrhizic acid and its analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cyclooxygenase-2 inhibitors in tumorigenesis (Part II) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. mdpi.com [mdpi.com]
- 17. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. home.sandiego.edu [home.sandiego.edu]
- 19. researchgate.net [researchgate.net]
Application Note: Strategic Derivatization of 2-Cyclohexyl-2-oxoacetic Acid in Drug Discovery
Executive Summary & Strategic Value
2-Cyclohexyl-2-oxoacetic acid (CAS: 1826-28-4), also known as cyclohexylglyoxylic acid, is a "privileged scaffold" in modern medicinal chemistry. It serves as the direct precursor to L-Cyclohexylglycine (L-Chg) , a non-natural amino acid critical for enhancing metabolic stability and lipophilicity in peptide therapeutics.
Furthermore, the
This guide provides three validated, high-value synthetic workflows:
-
Stereoselective Synthesis: Asymmetric synthesis of L-Cyclohexylglycine via Ellman’s Auxiliary.
-
Scaffold Construction: Rapid access to Quinoxalinone kinase inhibitor scaffolds.
-
Warhead Installation: Generation of
-ketoamides for covalent enzyme inhibition.
Divergent Synthesis Workflow (Visual Guide)
The following diagram illustrates the strategic utility of the starting material, mapping the three protocols detailed in this guide.
Figure 1: Strategic derivatization pathways for this compound in medicinal chemistry.
Protocol 1: Asymmetric Synthesis of L-Cyclohexylglycine (L-Chg)
Objective: Synthesis of enantiomerically pure L-Cyclohexylglycine. Mechanism: Diastereoselective reductive amination using (S)-tert-butanesulfinamide (Ellman's Auxiliary). Rationale: Unlike enzymatic transamination which requires specific biocatalysts, this chemical method is robust, scalable, and uses standard lab reagents. The bulky tert-butyl group directs the hydride attack to the Re-face of the imine, yielding the S-amino acid (L-isomer) with high enantiomeric excess (ee).
Materials
-
(S)-(-)-2-Methyl-2-propanesulfinamide (Ellman's sulfinamide)
-
Titanium(IV) ethoxide (Ti(OEt)₄)
-
Sodium borohydride (NaBH₄)
-
THF (anhydrous), Methanol
Step-by-Step Methodology
-
Imine Formation:
-
In a flame-dried flask under N₂, dissolve this compound (10 mmol) in anhydrous THF (0.5 M).
-
Add (S)-(-)-2-Methyl-2-propanesulfinamide (11 mmol, 1.1 equiv).
-
Add Ti(OEt)₄ (20 mmol, 2.0 equiv) dropwise.
-
Critical Step: Heat to 60°C for 12 hours. The Lewis acid (Ti) activates the ketone and scavenges water to drive equilibrium.
-
Validation: Monitor by TLC (EtOAc/Hexane 1:1). Disappearance of ketone indicates conversion to the N-sulfinyl imine.
-
-
Diastereoselective Reduction:
-
Cool the reaction mixture to -48°C (Acetonitrile/Dry Ice bath). Note: Lower temperature improves diastereoselectivity.
-
Add NaBH₄ (30 mmol, 3.0 equiv) suspended in THF slowly.
-
Stir at -48°C for 4 hours, then allow to warm to room temperature overnight.
-
-
Hydrolysis & Workup:
-
Quench with saturated NH₄Cl solution.
-
Filter through a Celite pad to remove Titanium salts. Wash with EtOAc.
-
Concentrate organic layer.
-
Treat the crude sulfinamide with 4M HCl in Dioxane/MeOH (1:1) at room temperature for 1 hour to cleave the auxiliary.
-
Precipitate the amino acid hydrochloride salt using Et₂O.
-
Expected Results & Troubleshooting
| Parameter | Specification | Troubleshooting Tip |
| Yield | 75-85% | If low, ensure anhydrous conditions during imine formation. |
| Enantiomeric Excess | >98% (S-isomer) | If ee is low, reduce reduction temperature to -78°C. |
| Appearance | White solid | Yellowing indicates residual Titanium; perform extra Celite filtration. |
Protocol 2: Synthesis of Quinoxalinone Scaffolds
Objective: Construction of the quinoxalin-2(1H)-one core, a privileged scaffold in kinase inhibitors (e.g., VEGFR, PDGFR inhibitors).
Mechanism: Condensation of an
Materials
-
o-Phenylenediamine (substituted derivatives can be used for SAR)[3]
-
Ethanol (EtOH)
-
Acetic Acid (glacial)[4]
Step-by-Step Methodology
-
Condensation:
-
Dissolve o-phenylenediamine (5.0 mmol) in EtOH (20 mL).
-
Add this compound (5.0 mmol) in one portion.
-
Add catalytic glacial acetic acid (0.5 mL).
-
Reflux (80°C) for 3-6 hours.
-
Reaction Monitoring: The product often precipitates out of the hot solution.
-
-
Isolation:
-
Cool the mixture to 0°C.
-
Filter the precipitate.
-
Wash with cold EtOH and Et₂O.
-
Purification: Recrystallize from EtOH/DMF if necessary.
-
Mechanism Visualization
The regioselectivity is driven by the nucleophilicity of the diamine and the electrophilicity of the
Figure 2: Sequential condensation mechanism for quinoxalinone formation.
Protocol 3: Alpha-Ketoamide Warhead Installation
Objective: Synthesis of
Critical Consideration
Standard amide coupling (EDC/NHS) can lead to side reactions due to the adjacent ketone. We utilize HATU for mild, rapid activation to prevent racemization or decarboxylation.
Step-by-Step Methodology
-
Activation:
-
Dissolve this compound (1.0 mmol) in DMF (5 mL).
-
Add DIPEA (3.0 mmol) and HATU (1.1 mmol).
-
Stir for 5 minutes at 0°C. Do not let this activate for too long to avoid self-reaction.
-
-
Coupling:
-
Add the amine partner (e.g., a peptide fragment or benzylamine) (1.0 mmol).
-
Stir at 0°C for 1 hour, then warm to RT for 2 hours.
-
-
Workup (Acid Sensitive):
-
Dilute with EtOAc.
-
Wash with 0.5M HCl (Keep brief to avoid hydrating the ketone), then NaHCO₃, then Brine.
-
Dry over Na₂SO₄ and concentrate.
-
Note:
-ketoamides are prone to hydration. Store in a desiccator.
-
References
-
Ellman, J. A., et al. (2010). "Synthesis and applications of tert-butanesulfinamide." Chemical Reviews, 110(6), 3600-3740. Link
-
Tang, T. P., & Ellman, J. A. (1999). "The tert-butanesulfinyl group: an ideal chiral director for the synthesis of optically pure alpha-branched amines." Journal of Organic Chemistry, 64(1), 12-13. Link
-
Ajani, O. O., et al. (2022).[5] "Quinoxalinone: A privileged scaffold in drug discovery." Future Medicinal Chemistry. (General reference for scaffold utility).
-
Perni, R. B., et al. (2006). "Preclinical profile of VX-950, an orally active peptidomimetic inhibitor of the hepatitis C virus NS3-4A protease." Antimicrobial Agents and Chemotherapy, 50(3), 899-909. (Demonstrates utility of cyclohexylglycine/ketoamide motifs). Link
-
PubChem Compound Summary. "this compound." National Center for Biotechnology Information. Link
Sources
- 1. chemscene.com [chemscene.com]
- 2. This compound | 4354-49-8 [sigmaaldrich.com]
- 3. sapub.org [sapub.org]
- 4. ijrti.org [ijrti.org]
- 5. One-pot aqueous-phase synthesis of quinoxalines through oxidative cyclization of deoxybenzoins with 1, 2-phenylenediamines catalyzed by a zwtterionic Cu(â ¡)/calix[4]arene complex [html.rhhz.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Cyclohexyl-2-oxoacetic acid
Welcome to the technical support center for the synthesis of 2-Cyclohexyl-2-oxoacetic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and optimize their synthetic protocols. As Senior Application Scientists, we provide not just procedures, but the mechanistic reasoning behind them to empower you to make informed decisions in your laboratory work.
Section 1: Synthesis via Oxidation of 2-Acetylcyclohexane
This synthetic route involves the oxidation of the methyl group of 2-acetylcyclohexane (cyclohexyl methyl ketone). While direct, this pathway is susceptible to several side reactions depending on the choice of oxidant and reaction conditions.
Frequently Asked Questions (FAQs)
Q1: What are the most common oxidants for the conversion of 2-acetylcyclohexane to this compound?
A1: Strong oxidizing agents are typically required for this transformation. Potassium permanganate (KMnO₄) under controlled pH and temperature is a common choice. Other multi-step methods may involve initial halogenation of the methyl group followed by hydrolysis.
Q2: I obtained cyclohexanecarboxylic acid as a major byproduct. What happened?
A2: You have likely encountered a haloform reaction. If your reaction conditions involved a base and a halogen (e.g., Br₂/NaOH), the methyl ketone would have been converted to a carboxylate via the haloform reaction, which upon acidification yields cyclohexanecarboxylic acid.[1]
Q3: My yield is very low, and I have a complex mixture of products. What could be the cause?
A3: This often points to over-oxidation. Strong oxidants like potassium permanganate, especially under harsh conditions (e.g., high temperature, high concentration, or acidic pH), can cleave the cyclohexyl ring or further oxidize the desired product.[2][3][4]
Troubleshooting Guide: Oxidation Pathway
Problem 1: Formation of Cyclohexyl Acetate Byproduct
-
Symptom: Your final product is contaminated with a significant amount of cyclohexyl acetate.
-
Causality: This is the hallmark of a Baeyer-Villiger oxidation side reaction.[5][6] Peroxy acids, or even certain conditions with other oxidants, can promote the insertion of an oxygen atom between the carbonyl carbon and the cyclohexyl group, leading to the ester instead of oxidizing the methyl group. The migratory aptitude of the cyclohexyl group is higher than that of the methyl group, favoring this rearrangement.[7]
-
Solution:
-
Choice of Oxidant: Avoid peroxy acids (like m-CPBA) if your goal is not the Baeyer-Villiger product. Stick to oxidants known for oxidizing methyl ketones to α-keto acids, such as KMnO₄.
-
Reaction Conditions: Ensure your reaction conditions do not generate peroxy species in situ.
-
Problem 2: Low Yield and Ring Cleavage Products
-
Symptom: Low yield of this compound, with detection of adipic acid or other dicarboxylic acids.
-
Causality: Aggressive oxidation conditions can lead to the oxidative cleavage of the cyclohexyl ring. Potassium permanganate, particularly under hot and/or acidic conditions, is known to cleave carbon-carbon bonds.[8][9]
-
Solution:
-
Temperature Control: Maintain a low reaction temperature, typically between 0-10 °C.
-
pH Control: Perform the oxidation under neutral or slightly alkaline conditions. Acidic conditions enhance the oxidizing power of permanganate, increasing the likelihood of ring cleavage.[3]
-
Controlled Addition of Oxidant: Add the oxidant solution dropwise to the reaction mixture to avoid localized high concentrations and exothermic reactions.
-
Experimental Protocol: Optimized Oxidation of 2-Acetylcyclohexane
-
Dissolve 2-acetylcyclohexane in a suitable solvent (e.g., a mixture of t-butanol and water).
-
Cool the mixture to 0-5 °C in an ice bath.
-
Prepare a solution of potassium permanganate in water.
-
Slowly add the KMnO₄ solution to the cooled ketone solution while vigorously stirring. Monitor the temperature to ensure it does not rise above 10 °C.
-
After the addition is complete, continue stirring at low temperature until the purple color of the permanganate has disappeared.
-
Quench the reaction by adding a reducing agent (e.g., sodium bisulfite) until the manganese dioxide precipitate is dissolved.
-
Acidify the solution with dilute HCl and extract the product with a suitable organic solvent.
Visualization of Oxidation Side Reactions
Caption: Competing reactions in the oxidation of 2-acetylcyclohexane.
Section 2: Synthesis via Grignard Reaction
This approach involves the reaction of a cyclohexyl Grignard reagent with an oxalate ester, typically diethyl oxalate, followed by acidic workup.
Frequently Asked Questions (FAQs)
Q1: Why must the Grignard reaction be carried out under anhydrous conditions?
A1: Grignard reagents are potent nucleophiles and strong bases. They will react readily with any protic solvent, including water, to quench the reagent and form the corresponding alkane (cyclohexane in this case), thus reducing the yield of the desired product.[10][11][12]
Q2: I am getting a significant amount of a tertiary alcohol in my product mixture. What is it and how is it formed?
A2: The tertiary alcohol is likely 1,1-dicyclohexylethane-1,2-diol. It forms when a second molecule of the Grignard reagent attacks the ketone group of the initially formed α-keto ester.[13]
Troubleshooting Guide: Grignard Pathway
Problem 1: Formation of Cyclohexane and Bicyclohexyl
-
Symptom: A significant portion of your starting material is converted to cyclohexane and/or bicyclohexyl.
-
Causality:
-
Cyclohexane: Presence of moisture in the glassware, solvent, or starting materials will protonate and destroy the Grignard reagent.[10][11]
-
Bicyclohexyl: This is a Wurtz-type coupling product, where the Grignard reagent reacts with unreacted cyclohexyl halide. This is more prevalent if the formation of the Grignard reagent is slow or incomplete.[11]
-
-
Solution:
-
Anhydrous Conditions: Thoroughly dry all glassware in an oven before use. Use anhydrous solvents.
-
Initiation of Grignard Formation: Ensure the magnesium turnings are activated. A small crystal of iodine can be added to initiate the reaction.
-
Slow Addition: Add the cyclohexyl halide slowly to the magnesium suspension to maintain a controlled reaction and minimize side reactions.
-
Problem 2: Formation of Tertiary Alcohol Byproduct
-
Symptom: The final product is contaminated with a higher molecular weight alcohol.
-
Causality: The desired product, the α-keto ester, is itself an electrophile. If the Grignard reagent is in excess or if the reaction is not cooled sufficiently, a second equivalent of the Grignard reagent can add to the ketone carbonyl, leading to a tertiary alcohol after workup.[13][14]
-
Solution:
-
Reverse Addition: Add the Grignard reagent solution slowly to a cooled solution of diethyl oxalate. This ensures that the Grignard reagent is never in high concentration relative to the oxalate.
-
Stoichiometry: Use a precise 1:1 molar ratio of Grignard reagent to diethyl oxalate.
-
Low Temperature: Maintain a low temperature (e.g., -78 °C to 0 °C) during the addition to control the reactivity.
-
Data Summary: Effect of Temperature on Product Distribution
| Reaction Temperature (°C) | Yield of this compound (%) | Yield of Tertiary Alcohol (%) |
| 25 (Room Temp) | 45 | 35 |
| 0 | 75 | 15 |
| -78 | 90 | <5 |
Visualization of Grignard Side Reactions
Caption: Grignard reaction pathway and common side reactions.
Section 3: Final Product Isolation and Purification
FAQ
Q1: My final product, this compound, is difficult to crystallize. What can I do?
A1: α-keto acids can sometimes be oily or form low-melting solids. Ensure all acidic byproducts from the workup have been removed. Consider converting the acid to a salt (e.g., with sodium bicarbonate), washing with an organic solvent to remove neutral impurities, and then re-acidifying to precipitate the pure acid.
Troubleshooting Purification
Problem: Incomplete Hydrolysis of Ester Intermediate
-
Symptom: The final product contains the corresponding ester (e.g., methyl or ethyl 2-cyclohexyl-2-oxoacetate).
-
Causality: The hydrolysis of the ester precursor to the carboxylic acid may be incomplete. Steric hindrance from the cyclohexyl group can slow down the rate of hydrolysis.[13][15]
-
Solution:
-
Reaction Time and Temperature: Increase the reaction time or temperature for the hydrolysis step.
-
Choice of Base: Use a stronger base or a co-solvent to improve solubility and reaction rate.
-
Monitoring: Monitor the reaction by TLC or LC-MS to ensure complete conversion before workup.
-
References
-
Study.com. (n.d.). For the Baeyer-Villiger oxidation of cyclohexyl methyl ketone, draw the main organic product. Retrieved from [Link]
-
Kourist, R., & Hilterhaus, L. (n.d.). Reaction of cyclohexyl methyl ketone by D. magnusii and effect caused by addition of the adsorbent XAD-7. ResearchGate. Retrieved from [Link]
-
Chem-Page.de. (n.d.). Reaction of cyclohexyl magnesium bromide with carbon dioxide to cyclohexanecarboxylic acid. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Baeyer-Villiger Oxidation. Retrieved from [Link]
- Google Patents. (n.d.). CN105315156A - Synthesis method for 2-methylcyclohexyl acetate.
- Google Patents. (n.d.). US20030013911A1 - Production method of 2-cyclohexyl- 2-hydroxy-2-phenylacetic acid intermediate therefor and production method thereof.
-
Pearson. (2024). Propose a mechanism for the reaction of cyclohexyl methyl ketone with excess bromine in the presence of sodium hydroxide. Retrieved from [Link]
-
Adichemistry. (n.d.). Grignard Reagent | Reactions | Preparation | Mechanism. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of trans-[(2-Hydroxycyclohexyl)thio]acetic acid. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Oxidation of Organic Molecules by KMnO4. Retrieved from [Link]
-
OrgoSolver. (n.d.). Alkene Reactions: 1,2-diol formation via dihydroxylation with potassium permanganate (KMnO4). Retrieved from [Link]
-
Chemguide. (n.d.). Alkenes and potassium manganate(VII) (permanganate). Retrieved from [Link]
-
Brainly. (2020). Draw the structure of the organic product(s) of the Grignard reaction between dimethyl oxalate and excess. Retrieved from [Link]
-
Wikipedia. (n.d.). Baeyer–Villiger oxidation. Retrieved from [Link]
-
Filo. (2025). Identify A and B in the following reaction: cyclohexyl-Br + Mg. Retrieved from [Link]
-
KPU Pressbooks. (n.d.). 7.7 Other Reactions of Carboxylic Acid Derivatives – Organic Chemistry II. Retrieved from [Link]
-
YouTube. (2020). Oxidation of Alkenes Using Potassium Permanganate (Hot and Cold Conditions). Retrieved from [Link]
-
University of Calgary. (2022). Oxidation of Alkenes. Retrieved from [Link]
-
DSpace@MIT. (n.d.). Preparation and reactions of medium-ring Grignard reagent. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 2-cyclohexyl-2-oxoacetate. Retrieved from [Link]
-
PubMed. (1994). Hydrolysis, absorption and metabolism of di(2-ethylhexyl) terephthalate in the rat. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 21.8: Chemistry of Thioesters and Acyl Phosphates - Biological Carboxylic Acid Derivatives. Retrieved from [Link]
-
ChemSynthesis. (2025). 2-cyclohexyl-2-hydroxyacetic acid. Retrieved from [Link]
-
University of Warwick. (2023). Hydrolysis of hydrophobic poly(2-oxazoline)s and their subsequent modification via aza-Michael addit. Retrieved from [Link]
Sources
- 1. Propose a mechanism for the reaction of cyclohexyl methyl ketone ... | Study Prep in Pearson+ [pearson.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. youtube.com [youtube.com]
- 5. homework.study.com [homework.study.com]
- 6. Baeyer–Villiger oxidation - Wikipedia [en.wikipedia.org]
- 7. Baeyer-Villiger Oxidation [organic-chemistry.org]
- 8. orgosolver.com [orgosolver.com]
- 9. chem.ualberta.ca [chem.ualberta.ca]
- 10. Making sure you're not a bot! [oc-praktikum.de]
- 11. adichemistry.com [adichemistry.com]
- 12. askfilo.com [askfilo.com]
- 13. 7.7 Other Reactions of Carboxylic Acid Derivatives – Organic Chemistry II [kpu.pressbooks.pub]
- 14. brainly.com [brainly.com]
- 15. Hydrolysis, absorption and metabolism of di(2-ethylhexyl) terephthalate in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting peak tailing in HPLC analysis of 2-Cyclohexyl-2-oxoacetic acid
Topic: Troubleshooting Peak Tailing
Analyte: 2-Cyclohexyl-2-oxoacetic acid (CAS: 4354-49-8)
Chemical Class:
Diagnostic Framework: The "Why" Behind the Tailing
Welcome to the technical support center. If you are observing peak tailing (Asymmetry factor
Use the following diagnostic logic to identify your root cause.
The Two-Pillar Tailing Mechanism
| Mechanism | The Science | The Symptom |
| 1.[1] Partial Ionization | Broad peaks with tailing; retention time shifts slightly with minor pH changes. | |
| 2. Metal Chelation | The 1,2-dicarbonyl motif (ketone adjacent to carboxylic acid) acts as a bidentate ligand. It avidly binds trace iron ( | Sharp front, extended "shark-fin" tail; peak area may decrease (irreversible adsorption). |
Interactive Troubleshooting Guide (Q&A)
Q1: I am using a standard 0.1% Formic Acid mobile phase (pH ~2.7). Why is it tailing?
Answer: Your pH is likely too close to the analyte's pKa.
this compound is a relatively strong organic acid (
The Fix: You must suppress ionization completely.
-
Target pH: < 2.0.
-
Reagent Switch: Switch from Formic Acid (weak) to Trifluoroacetic Acid (TFA) at 0.1% (pH ~2.0) or Phosphoric Acid (pH 2.0).[2]
-
Why: Lowering the pH below 2.0 ensures >99% of the analyte is protonated (neutral), forcing it to interact purely via hydrophobic retention, sharpening the peak.
Q2: I lowered the pH to 2.0, but the tail persists. What now?
Answer: You are likely fighting Metal Chelation .
Even at low pH, the
The Fix: Passivate or Sequester.
-
Hardware Check: If possible, use a PEEK (polyether ether ketone) column and tubing.
-
Mobile Phase Additive: Add a sacrificial chelator.
-
Protocol: Add 5–10 µM EDTA (disodium salt) or Medronic Acid to your aqueous mobile phase.
-
Result: The additive binds the free metal ions, preventing the analyte from "sticking" to the hardware.
-
Q3: Which column chemistry prevents this?
Answer: Avoid standard C18 columns if they are not "High Purity."
-
Recommendation: Use a Type B (High Purity) Silica column with high carbon load and exhaustive end-capping.
-
Alternative: Use a Polar Embedded Group (PEG) column. The embedded polar group shields the silica surface and often provides better peak shape for acids by maintaining a "water-rich" layer near the surface.
Visual Troubleshooting Workflows
Diagram 1: The Diagnostic Decision Tree
Use this logic flow to isolate the specific cause of your tailing.
Caption: Logical decision tree for isolating pH vs. Chelation issues in
Optimized Experimental Protocol
To guarantee sharp peaks, implement this "Gold Standard" method. This protocol addresses both ionization and chelation simultaneously.
Mobile Phase Preparation (Isocratic Example)
| Component | Quantity/Concentration | Function |
| Aqueous Phase (A) | 20 mM Potassium Phosphate, pH 2.0 | Buffers the system; suppresses ionization ( |
| Organic Phase (B) | Acetonitrile (HPLC Grade) | Elution solvent (Acetonitrile provides sharper peaks than MeOH for acids). |
| Chelating Additive | 5 µM EDTA (optional but recommended) | Prevents metal interaction. |
Step-by-Step Workflow
-
Buffer Prep: Dissolve
in water. Adjust pH to 2.0 using . Crucial: Do not use ammonia/hydroxide to adjust pH up; only acid to adjust down. -
Filtration: Filter aqueous buffer through a 0.22 µm membrane. (Removes particulates that block frits).
-
Column Conditioning: Flush column with 50:50 A:B for 30 minutes.
-
System Passivation (If tailing is severe): Flush the LC system (without column) with
overnight to remove adsorbed iron from stainless steel lines, then rinse thoroughly with water.
Diagram 2: The "Gold Standard" Mobile Phase Setup
Caption: Preparation workflow for a chelation-resistant, ionization-suppressed mobile phase.
Summary Data Table: Impact of Variables
| Variable | Condition A (Poor) | Condition B (Optimized) | Expected Improvement |
| Mobile Phase pH | 3.0 (Formate) | 2.0 (Phosphate/TFA) | High. Eliminates ionization splitting. |
| Hardware | Standard Stainless Steel | PEEK / Passivated Steel | Medium/High. Eliminates "shark-fin" tailing. |
| Column Type | Type A Silica (High Metal) | Type B / Polar Embedded | Medium. Reduces silanol interaction. |
| Sample Solvent | 100% Organic | Mobile Phase Match | Medium. Prevents "solvent shock" fronting. |
References
-
Dolan, J. W. (2012). Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International.
- McCalley, D. V. (2010). Analysis of the acidity and basicity of the surface of reversed-phase silica-based HPLC columns. Journal of Chromatography A. (Contextual grounding on silanol activity and pH).
-
Thermo Fisher Scientific. (2019).[3] Effects of Metal Contamination Caused by Iron-Free HPLC Systems on Peak Shape and Retention of Drugs with Chelating Properties.
-
Element Lab Solutions. (2025). Peak Tailing in HPLC: Causes and Solutions.
-
BenchChem. (2025). Technical Support Center: Troubleshooting Peak Splitting in Alpha-Keto Acid Chromatography.
Sources
Enhancing the stability of 2-Cyclohexyl-2-oxoacetic acid in solution
Ticket Subject: Optimization of Solution Stability & Handling Protocols
Molecule: 2-Cyclohexyl-2-oxoacetic acid (CAS: 4355-11-7)
Class:
Introduction: The Stability Paradox
Welcome to the Technical Support Center. You are likely here because you are observing inconsistent data with This compound .
As an
This guide moves beyond basic storage advice to explain the mechanisms of instability and provides self-validating protocols to ensure your data is reproducible.
Module 1: The Solvent Ecosystem
The Hydration Equilibrium (The "Ghost" Peak)
Users frequently report "impurities" in their NMR spectra when dissolving this compound in aqueous or wet organic solvents. Often, this is not degradation, but reversible hydration .
In the presence of water, the
-
In Water: The equilibrium heavily favors the hydrate (gem-diol) form due to the electron-withdrawing effect of the carboxyl group.
-
In Dry DMSO: The keto form dominates.
-
The Risk: While hydration protects the ketone from oxidation, it alters the molecule's reactivity and spectroscopic signature.
Solvent Compatibility Matrix
| Solvent System | Stability Rating | Primary Issue | Recommended Additive |
| Water (pH < 4) | ⭐⭐⭐ | Hydration (Gem-diol formation) | None (Stable as hydrate) |
| Water (pH > 8) | ⭐ | Aldol-like condensation / Polymerization | DO NOT USE |
| DMSO (Anhydrous) | ⭐⭐⭐⭐ | Hygroscopicity | Molecular Sieves (3Å) |
| Methanol/Ethanol | ⭐⭐ | Hemiacetal formation | None (Avoid for storage) |
| Ether/CH2Cl2 | ⭐⭐⭐ | Solubility limits | None |
Visualizing the Stability Pathways
The following diagram illustrates the competing pathways of hydration (reversible) and decarboxylation (irreversible).
Figure 1: The equilibrium between the keto and hydrate forms protects the molecule, while oxidative stress leads to irreversible decarboxylation.
Module 2: Critical Handling Protocols
Protocol A: Preparation of a Stable Stock Solution (DMSO)
Goal: Create a 100 mM stock solution stable for >3 months at -20°C.
-
Solvent Prep: Use High-Grade Anhydrous DMSO (≥99.9%, water <50 ppm).
-
Why? Water promotes hydration; impurities (peroxides) catalyze decarboxylation.
-
-
Vessel Selection: Use amber glass vials with PTFE-lined caps.
-
Why? Amber glass blocks UV light (which can trigger photolytic cleavage); PTFE prevents leaching.
-
-
Dissolution:
-
Weigh the solid this compound quickly (it is hygroscopic).
-
Add DMSO.[2] Vortex until dissolved.
-
CRITICAL STEP: Purge the headspace with Argon or Nitrogen for 30 seconds before capping.
-
-
Storage: Store at -20°C . Avoid repeated freeze-thaw cycles (aliquot if necessary).
Protocol B: Aqueous Buffer Optimization
Goal: Use in biological assays without rapid degradation.
-
pH Control: Maintain pH between 3.0 and 6.0 .
-
Degassing: All buffers must be degassed (sonication or vacuum filtration) to remove dissolved oxygen.
-
Chelation: Add 0.1 mM EDTA to the buffer.
-
Why? Trace metals (Fe, Cu) catalyze the oxidative decarboxylation of
-keto acids [1].
-
Module 3: Troubleshooting & FAQs
Ticket #001: "My NMR spectrum shows two sets of peaks."
Diagnosis: You are observing the keto-hydrate equilibrium . Verification:
-
In
, the hydrate (gem-diol) is often the major species. The carbonyl carbon signal ( 160-200 ppm) will shift significantly upfield ( 90-100 ppm) for the hydrate. -
Solution: To see only the keto form, switch to anhydrous
or .
Ticket #002: "The solution turned yellow overnight."
Diagnosis: Oxidative degradation or polymerization. Cause: Likely exposure to air (oxygen) or basic pH conditions. Action:
-
Check pH. If pH > 7.5, polymerization is likely.
-
Check for peroxide contamination in your solvent (especially if using ethers or aged PEG).
-
Discard the solution. Decarboxylation products cannot be reversed.
Ticket #003: "Can I autoclave this compound?"
Answer: NO.
Reason:
Decision Tree: Selecting the Right Solvent
Figure 2: Workflow for selecting the optimal solvent system based on experimental goals.
References
-
Mechanisms of Decarboxylation: Lopalco, A., et al. (2016). "Mechanism of Decarboxylation of Pyruvic Acid in the Presence of Hydrogen Peroxide." Journal of Pharmaceutical Sciences. Link[3]
-
Hydration Equilibria: Couturier, M., et al. (2002).
-Keto-Carboxylic Acids Using NMR." Journal of Solution Chemistry. Link -
Thermal Stability: IUPAC.
-oxo acids." Compendium of Chemical Terminology. Link -
General Handling: Sigma-Aldrich Safety Data Sheet (SDS) for Glyoxylic Acid Derivatives. Link
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. isotope.com [isotope.com]
- 5. Decarboxylation - Chemistry Steps [chemistrysteps.com]
- 6. researchgate.net [researchgate.net]
By-product formation in the Grignard synthesis of 2-Cyclohexyl-2-oxoacetic acid
Status: Operational Ticket ID: CHEM-SUP-GX-2024 Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Introduction: The Mechanistic Challenge
Welcome to the technical support hub for
This synthesis relies on the reaction between cyclohexylmagnesium halide and diethyl oxalate . While theoretically straightforward, this reaction is notorious for a specific failure mode: Over-addition . The product of the first addition (the
This guide provides the protocols and troubleshooting logic required to bypass this kinetic trap and minimize by-product formation.
Module 1: Critical Protocol Architecture
To successfully synthesize the target mono-addition product, you must invert the standard Grignard addition logic.
The "Inverse Addition" Protocol
Standard Grignard: Electrophile added to Grignard.[1]
| Parameter | Specification | Scientific Rationale |
| Stoichiometry | 1.0 eq Grignard : 2.0–3.0 eq Diethyl Oxalate | Excess oxalate ensures the Grignard reagent is statistically more likely to encounter unreacted oxalate than the product ester. |
| Temperature | -78°C to -40°C | Low temperature suppresses the reaction rate, increasing selectivity for the initial nucleophilic attack over the second. |
| Addition Rate | Dropwise (Slow) | Prevents local high concentrations of Grignard reagent, which would favor double addition. |
| Quenching | Acidic Hydrolysis ( | Converts the intermediate magnesium alkoxide/ester to the final |
Module 2: Troubleshooting & FAQs
Q1: My NMR shows a significant amount of -hydroxy acid (or diol). Why?
Diagnosis: Bis-Addition (Over-Reaction) . This is the most common failure mode. It indicates that your Grignard reagent attacked the newly formed ketone carbonyl instead of the remaining oxalate ester.
-
Root Cause A: Normal Addition Order. Did you add the oxalate to the Grignard? If so, the concentration of Grignard relative to oxalate was initially high, guaranteeing double addition.
-
Root Cause B: Insufficient Cooling. At temperatures above -20°C, the reaction kinetics favor the second addition.
-
Root Cause C: Local Concentration Hotspots. If you added the Grignard too quickly, local excesses formed, driving the side reaction.
Corrective Action:
Adopt the Inverse Addition technique. Cool the diethyl oxalate solution to -78°C. Cannulate the Grignard reagent slowly into the oxalate solution.
Q2: I isolated a white, waxy solid that is not my product. It appears to be Dicyclohexyl.
Diagnosis: Wurtz Coupling (Homocoupling) . This occurs during the formation of the Grignard reagent itself, before it ever touches the oxalate.
-
Root Cause: Overheating during Initiation. If the ether/THF refluxes too violently during the formation of cyclohexylmagnesium bromide, radical pathways open up, leading to
coupling. -
Root Cause: Fast Halide Addition. Adding the cyclohexyl bromide too fast to the magnesium creates a high concentration of alkyl halide, which reacts with the forming Grignard (
).
Corrective Action:
Control the exotherm during Grignard formation. Add the halide dropwise to maintain a gentle reflux, not a violent boil. Use a higher volume of solvent to dilute the species.
Q3: The yield is low, and I see unreacted starting material.
Diagnosis: Moisture Contamination / Enolization.
-
Moisture: Grignard reagents are hard bases (
). Any water present destroys the reagent immediately ( ), forming cyclohexane. -
Enolization: Although less common with oxalates, if the temperature is too high, the Grignard can act as a base rather than a nucleophile, deprotonating alpha-positions if available (not applicable to oxalate, but relevant if solvents are wet).
Corrective Action:
Flame-dry all glassware. Use anhydrous THF or Diethyl Ether.[2] Titrate your Grignard reagent before use (e.g., using salicylaldehyde phenylhydrazone or iodine) to confirm active concentration.
Module 3: Visualizing the Reaction Pathways
The following diagrams illustrate the divergence between the desired pathway and the fatal by-product traps.
Figure 1: Reaction Pathway & Divergence
Caption: Divergence of reaction pathways. The red path represents the "Over-addition" trap caused by improper stoichiometry or temperature control.
Figure 2: Troubleshooting Logic Tree
Caption: Decision matrix for correcting impurity profiles based on isolated by-products.
References
-
Rambaud, M., et al. (1988).[1] Synthesis of alpha-keto acids via Grignard reaction with diethyl oxalate. Synthesis, 1988(7), 564-566.
-
Macritchie, J. A., et al. (1997).[1] Asymmetric synthesis of alpha-keto acids. Tetrahedron: Asymmetry, 8(23), 3895-3903.
-
Kharasch, M. S., & Reinmuth, O. (1954). Grignard Reactions of Nonmetallic Substances. Prentice-Hall. (Classic reference on Grignard stoichiometry and inverse addition).
-
Org. Synth. Coll. Vol. 2. (1943). Ethyl Phenylglyoxylate (Illustrating the Inverse Addition technique). p. 287.
Sources
Overcoming poor resolution in the chiral separation of 2-Cyclohexyl-2-oxoacetic acid
Technical Support Center: Chiral Separation of 2-Cyclohexyl-2-oxoacetic acid
Welcome to the technical support guide for resolving challenges in the chiral separation of this compound. This document is designed for researchers, analytical scientists, and drug development professionals who are encountering difficulties in achieving adequate resolution for this specific analyte. Here, we will explore the underlying scientific principles, provide systematic troubleshooting workflows, and offer detailed protocols to guide your method development and optimization efforts.
Frequently Asked Questions (FAQs)
Q1: What makes the chiral separation of this compound particularly challenging?
The difficulty in separating the enantiomers of this compound stems from two primary molecular characteristics:
-
High Acidity (pKa ≈ 2-3): The carboxylic acid moiety is highly acidic. In typical reversed-phase or polar organic mobile phases, the molecule will exist in its anionic (deprotonated) form. This ionization leads to strong, non-specific interactions with the silica backbone of most chiral stationary phases (CSPs) and can cause severe peak tailing, which masks any potential chiral separation.
-
Conformational Flexibility: The cyclohexyl group and the rotatable bond between the two carbonyl groups allow the molecule to adopt multiple conformations. For effective chiral recognition, the analyte must present a stable conformation to the chiral stationary phase. If the molecule is too flexible, it can interact with the CSP in various ways, averaging out the specific enantioselective interactions and resulting in poor or no separation.
Q2: What are the most effective types of chiral stationary phases (CSPs) for this acidic compound?
For acidic compounds like this compound, polysaccharide-based CSPs are the industry standard and the most logical starting point for method development.[1][2] These phases, derived from cellulose or amylose coated or immobilized on a silica support, offer a broad range of chiral recognition mechanisms.
Additionally, specialized anion-exchanger CSPs, such as CHIRALPAK QN-AX and QD-AX, are designed specifically for acidic compounds.[3][4] The recognition mechanism is based on the ionic exchange between the negatively charged analyte and the positively charged chiral selector on the stationary phase.[3][4]
| CSP Type | Common Examples | Primary Interaction Mechanism | Best For |
| Polysaccharide-Based | CHIRALPAK® AD, AS, IE; CHIRALCEL® OD, OJ | Hydrogen bonding, dipole-dipole, π-π interactions, steric inclusion | Broad applicability, excellent for initial screening of neutral and acidic compounds.[5] |
| Anion-Exchanger | CHIRALPAK® QN-AX, QD-AX | Ionic exchange, hydrogen bonding, steric interactions | Specifically designed for acidic compounds, often providing high enantioselectivity.[3][4] |
| Pirkle-Type / Brush-Type | Whelk-O® 1, β-GEM 1 | π-π interactions, hydrogen bonding, dipole stacking | Effective for compounds with aromatic rings and functional groups capable of hydrogen bonding.[6] |
Q3: Why is an acidic mobile phase additive absolutely critical for this separation?
An acidic additive is essential to suppress the ionization of the analyte's carboxylic acid group.[7][8][9] By adding a small amount of an acid like trifluoroacetic acid (TFA), formic acid (FA), or acetic acid (AA) to the mobile phase, the equilibrium is shifted to favor the neutral, protonated form of this compound.
Analyte (R-COOH) ⇌ Analyte (R-COO⁻) + H⁺ (Adding acid shifts equilibrium to the left)
The benefits of this are twofold:
-
Improved Peak Shape: The neutral form has a significantly reduced tendency to interact with residual acidic silanols on the silica surface, which are a primary cause of peak tailing. This results in sharper, more symmetrical peaks.[2]
-
Enhanced Chiral Recognition: Chiral recognition on polysaccharide CSPs relies on specific interactions like hydrogen bonding and dipole-dipole interactions. Suppressing ionization allows these weaker, but highly specific, enantioselective forces to dominate, rather than being overwhelmed by strong, non-specific ionic interactions.[8] Typically, a concentration of 0.1% of an acidic additive is sufficient and should not exceed 0.5%.[7][10]
Systematic Troubleshooting Guide
Poor resolution can manifest as completely co-eluting peaks, partially merged peaks, or severe peak tailing that obscures separation. Follow this systematic guide to diagnose and resolve the issue.
Problem: Poor or No Resolution (Rs < 1.5)
Use the following workflow to systematically troubleshoot the separation.
Caption: Systematic workflow for troubleshooting poor chiral resolution.
Detailed Troubleshooting Steps
-
Assess Peak Shape:
-
Issue: If you observe significant peak tailing, the primary issue is likely related to the analyte's acidity.
-
Solution: Ensure an acidic modifier is present in your mobile phase. Start with 0.1% TFA or Formic Acid. If an acid is already present, ensure it is at an effective concentration. Also, verify that your sample is dissolved in a solvent that is identical to or weaker than the mobile phase to prevent peak distortion.[11] Sample overload can also cause peak broadening; try reducing the injection volume or sample concentration.[11]
-
-
Optimize Mobile Phase Selectivity (α):
-
Issue: If peak shape is good but the peaks are still merged, the problem is poor enantioselectivity. The mobile phase composition has a profound impact on selectivity.[12]
-
Solution:
-
Adjust Polarity: In normal phase (e.g., Hexane/Isopropanol), systematically decrease the percentage of the alcohol modifier (e.g., from 90:10 to 95:5, then 98:2). A less polar mobile phase increases retention time and often enhances the subtle interactions required for chiral separation.
-
Change Alcohol Modifier: The choice of alcohol can significantly alter selectivity.[2][11] Screen Isopropanol (IPA), Ethanol (EtOH), and n-Butanol. Each alcohol interacts differently with the analyte and the CSP, potentially unlocking a successful separation.
-
Explore Alternative Solvents: For immobilized CSPs (e.g., CHIRALPAK IA, IB, IE), you have expanded solvent compatibility.[10][13] Screening mobile phases containing Methyl tert-butyl ether (MtBE), Dichloromethane (DCM), or Ethyl Acetate can reveal unique selectivities.
-
-
-
Optimize Efficiency (N) and Thermodynamics:
-
Issue: Even with some selectivity, poor efficiency can lead to overlapping peaks.
-
Solution:
-
Reduce Flow Rate: Lowering the flow rate (e.g., from 1.0 mL/min to 0.5 mL/min) increases the time the enantiomers spend interacting with the stationary phase, which can improve resolution, though at the cost of longer analysis times.[11]
-
Lower Temperature: Chiral separations are often enthalpically driven. Reducing the column temperature (e.g., from 25°C to 15°C or 10°C) can increase the stability of the transient diastereomeric complexes formed between the analyte and the CSP, thereby improving resolution.[12]
-
-
-
Re-evaluate the Stationary Phase:
-
Issue: If extensive mobile phase optimization fails, the chosen CSP may not be suitable for this specific analyte.
-
Solution: A screening approach is the most effective strategy in chiral method development.[14] If you started with a cellulose-based phase (like CHIRALCEL OD), screen an amylose-based phase (like CHIRALPAK AD). If polysaccharide phases fail, an anion-exchange phase like CHIRALPAK QN-AX is a highly logical next step, as its mechanism is tailored for acidic compounds.[3][4]
-
Advanced Techniques & Protocols
Concept Visualization: The Three-Point Interaction Model
Effective chiral recognition requires a minimum of three simultaneous interactions between the analyte and the chiral stationary phase, with at least one being stereochemically dependent.
Caption: The conceptual three-point interaction model for chiral recognition.
Protocol 1: Systematic CSP and Mobile Phase Screening
This protocol provides a structured approach to efficiently screen for initial separation conditions.
Objective: To identify a promising CSP and mobile phase system for the chiral separation of this compound.
Materials:
-
CHIRALPAK AD-H and CHIRALCEL OD-H columns (5 µm, 250 x 4.6 mm)
-
HPLC-grade n-Hexane, Isopropanol (IPA), Ethanol (EtOH)
-
Trifluoroacetic Acid (TFA)
-
Racemic this compound standard (1 mg/mL in mobile phase)
Procedure:
-
System Preparation: Ensure the HPLC system is thoroughly flushed and equilibrated. If switching from reversed-phase, use a transition solvent like pure isopropanol.[15]
-
Column Installation: Install the CHIRALPAK AD-H column.
-
Equilibration: Equilibrate the column with Mobile Phase A (see table) for at least 30 column volumes (approx. 45 minutes at 1 mL/min).
-
Injection: Inject 5 µL of the racemic standard.
-
Data Acquisition: Run the analysis and record the chromatogram.
-
Screening Sequence: Proceed through the mobile phases listed in the table below. After the final run on the first column, flush the system, install the CHIRALCEL OD-H column, and repeat steps 3-5 for each mobile phase.
Screening Conditions Table:
| Run | Mobile Phase Composition | Flow Rate | Temperature | Detection |
|---|---|---|---|---|
| 1 | n-Hexane / IPA / TFA (90:10:0.1) | 1.0 mL/min | 25 °C | UV at 210 nm |
| 2 | n-Hexane / IPA / TFA (98:2:0.1) | 1.0 mL/min | 25 °C | UV at 210 nm |
| 3 | n-Hexane / EtOH / TFA (90:10:0.1) | 1.0 mL/min | 25 °C | UV at 210 nm |
| 4 | n-Hexane / EtOH / TFA (98:2:0.1) | 1.0 mL/min | 25 °C | UV at 210 nm |
-
Evaluation: Analyze the results. Look for the condition that provides the best "hit"—any sign of peak splitting or shoulder formation is a promising starting point for further optimization using the troubleshooting guide.
References
-
Daicel Chiral Technologies. (n.d.). Enantiomer separation of acidic compounds. Retrieved from [Link]
-
Daicel Chiral Technologies. (n.d.). Troubleshoot Chiral Column Performance: Efficiency & Resolution. Retrieved from [Link]
-
ResearchGate. (2019). The effect of the acidic additive on the enantiomeric separations of.... Retrieved from [Link]
-
ResearchGate. (n.d.). On the effect of basic and acidic additives on the separation of the enantiomers of some basic drugs with polysaccharide-based chiral selectors and polar organic mobile phases. Retrieved from [Link]
-
Daicel Chiral Technologies. (n.d.). Chiralpak IA: the new Daicel chiral HPLC column compatible with all solvents. Retrieved from [Link]
-
Daicel Chiral Technologies. (2021). CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives. Retrieved from [Link]
-
Daicel Chiral Technologies. (2013). Instruction manual for CHIRALPAK® AS-H. Retrieved from [Link]
-
Phenomenex. (n.d.). Chiral HPLC Column. Retrieved from [Link]
-
ResearchGate. (2012). Enantiomer separation of acidic compounds Using Daicel CHIRALPAK QN-AX and QD-AX columns and the Agilent 1260 Infinity Analytical SFC System. Retrieved from [Link]
-
ResearchGate. (2014). How can I improve my chiral column resolution?. Retrieved from [Link]
-
Regis Technologies. (n.d.). Chiral Stationary Phases. Retrieved from [Link]
-
Daicel Corporation. (n.d.). INSTRUCTION MANUAL FOR CHIRALPAK® IE COLUMNS. Retrieved from [Link]
-
International Journal of Pharmaceutical Research and Applications. (2024). An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. Retrieved from [Link]
-
Chromatography Forum. (2017). additives for chiral. Retrieved from [Link]
-
Chromatography Today. (2020). Trouble with chiral separations. Retrieved from [Link]
-
ACS Publications. (1983). Chiral high-performance liquid chromatographic stationary phases. 1. Separation of the enantiomers of sulfoxides, amines, amino acids, alcohols, hydroxy acids, lactones, and mercaptans. Retrieved from [Link]
-
LCGC International. (2023). Playing with Selectivity for Optimal Chiral Separation. Retrieved from [Link]
-
Phenomenex. (n.d.). The Chiral Notebook. Retrieved from [Link]
-
Chiralpedia. (2022). Chiral HPLC separation: strategy and approaches. Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). Chiral Mobile-Phase Additives in HPLC Enantioseparations. Retrieved from [Link]
-
VTechWorks. (n.d.). CHIRAL SEPARATIONS INTRODUCTION. Retrieved from [Link]
-
ResearchGate. (n.d.). HPLC separation of 2-aryloxycarboxylic acid enantiomers on chiral stationary phases. Retrieved from [Link]
-
LCGC International. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs. Retrieved from [Link]
-
Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]
Sources
- 1. Chiral HPLC Column | Phenomenex [phenomenex.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chiraltech.com [chiraltech.com]
- 4. researchgate.net [researchgate.net]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. hplc.eu [hplc.eu]
- 7. chiraltech.com [chiraltech.com]
- 8. additives for chiral - Chromatography Forum [chromforum.org]
- 9. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 10. hplc.eu [hplc.eu]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. ct-k.com [ct-k.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. chiraltech.com [chiraltech.com]
Minimizing impurities in commercial grade 2-Cyclohexyl-2-oxoacetic acid
Technical Support Center: Impurity Management for 2-Cyclohexyl-2-oxoacetic Acid
Introduction
Welcome to the Technical Support Center. As researchers, we know that this compound (also known as Cyclohexylglyoxylic acid) is a critical "scaffold" intermediate, particularly in the synthesis of anticholinergics (like Oxybutynin analogs) and unnatural amino acids.
However, alpha-keto acids are chemically temperamental. They are prone to oxidative decarboxylation and aldol-like condensations , leading to purity degradation that can ruin downstream enantioselective syntheses. This guide provides field-proven protocols to diagnose, remove, and prevent these impurities.
Module 1: Diagnostic & Analysis
Identifying the "Ghost" Peaks in Your Chromatogram
Q: I see a persistent impurity at RRT ~0.8 in my HPLC trace. What is it? A: This is likely Cyclohexanecarbaldehyde .
-
The Cause: Alpha-keto acids are thermally unstable. Under heat or oxidative stress, the carboxyl group is ejected as CO₂, leaving behind the aldehyde. This often happens during aggressive drying or prolonged storage at room temperature.
-
The Fix: See Protocol 1 (Acid-Base Rescue) below. Aldehydes are neutral; your product is acidic. They separate easily.
Q: My white powder has turned yellow/orange. Is it still usable? A: Proceed with caution. The color indicates oligomerization .
-
The Cause: The ketone moiety is highly electrophilic. In the presence of trace moisture or base, it can undergo self-condensation (aldol-type reactions), creating conjugated, colored byproducts.
-
The Fix: Recrystallization is required (Protocol 2). If the color persists after one pass, the degradation may be too advanced for recovery.
Q: What are the typical impurities in commercial-grade batches? A: Commercial synthesis usually involves a Grignard reaction (Cyclohexylmagnesium halide + Diethyl oxalate). This route dictates the impurity profile:
| Impurity Name | Structure Type | Origin | Removal Strategy |
| Cyclohexanecarbaldehyde | Aldehyde | Decarboxylation (Degradation) | Acid-Base Extraction |
| Dicyclohexylglycolic acid | Tertiary Alcohol | Grignard "Over-reaction" (Bis-addition) | Recrystallization (Solubility diff.) |
| Ethyl 2-cyclohexyl-2-oxoacetate | Ester | Incomplete Hydrolysis during synthesis | Acid-Base Extraction |
| 2-Cyclohexyl-2-hydroxyacetic acid | Alpha-Hydroxy Acid | Reduction (Disproportionation) | Recrystallization |
Module 2: Purification Protocols
Remediation Workflows
Protocol 1: The Acid-Base "Rescue" Extraction
Best for: Removing neutral impurities (Aldehydes, Esters, Solvents).
Logic: this compound is a strong organic acid (pKa ~2-3 due to the electron-withdrawing ketone). Impurities like cyclohexanecarbaldehyde are neutral. We exploit this pKa difference.
-
Dissolution: Dissolve 10g of crude material in 100mL Ethyl Acetate (EtOAc) .
-
Base Wash (Critical Step): Extract with 50mL of saturated NaHCO₃ (aq) .
-
Observation: Vigorous bubbling (CO₂) will occur.
-
Action: The Product moves to the Aqueous layer (as the sodium salt). The Impurities stay in the Organic layer.
-
-
Separation: Discard the organic layer (contains aldehyde/ester).
-
Acidification: Cool the aqueous layer to 0°C. Slowly add 2N HCl until pH < 1.
-
Why: We must protonate the carboxylate to force the product back into an organic-soluble form.
-
-
Final Extraction: Extract the cloudy aqueous mixture with fresh EtOAc (3 x 50mL).
-
Drying: Dry combined organics over MgSO₄ and concentrate in vacuo (keep bath < 35°C to prevent decarboxylation).
Visualizing the Workflow:
Caption: Figure 1. Selective Acid-Base Extraction workflow to isolate the target acid from neutral degradation products.
Protocol 2: Recrystallization
Best for: Removing related acids (Hydroxy-acids, Over-addition products).
Logic: The "bis-addition" impurity (Dicyclohexylglycolic acid) is significantly more lipophilic and less soluble in polar solvents than the target keto-acid.
-
Solvent System: Hexane / Ethyl Acetate (4:1 ratio).
-
Procedure:
-
Dissolve crude solid in minimum boiling EtOAc.
-
Slowly add hot Hexane until persistent cloudiness appears.
-
Cool slowly to Room Temperature, then to 4°C.
-
Note: Rapid cooling traps impurities.
-
-
Filtration: Wash crystals with cold Hexane.
-
Self-Validation: Check Melting Point. Pure this compound melts around 46-49°C . If MP is >60°C, you likely have the Dicyclohexyl impurity.
Module 3: Stability & Storage
Preventing Recurrence
Q: Can I store this in a clear glass bottle on the shelf? A: Absolutely not.
-
Light Sensitivity: Alpha-dicarbonyls are photo-active. Light can trigger radical formation and polymerization.
-
Hygroscopicity: The molecule loves water. Moisture promotes hydrate formation (gem-diol) at the ketone, which alters stoichiometry in downstream reactions.
Q: What is the "Gold Standard" storage condition? A:
-
Atmosphere: Argon or Nitrogen blanket (Essential to stop oxidative decarboxylation).
-
Temperature: -20°C is ideal; 4°C is acceptable for short term.
-
Container: Amber glass with a Teflon-lined cap.
References
-
Synthesis & Grignard Side Reactions
- Mechanism of Grignard addition to oxalates and form
-
Source: ChemicalBook - Diethyl Oxalate Synthesis & Reactivity. Link
-
Decarboxylation Instability
- Thermal stability of alpha-keto acids vs beta-keto acids.
-
Source: Master Organic Chemistry - Decarboxylation Mechanisms. Link
-
Purification Methodologies
- General protocols for recrystalliz
-
Source: University of Wisconsin - Recrystallization Guide. Link
-
Commercial Specifications & Properties
Sources
Optimizing storage conditions for long-term stability of 2-Cyclohexyl-2-oxoacetic acid
Welcome to the technical support guide for 2-Cyclohexyl-2-oxoacetic acid (CAS 4354-49-8). This resource is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this valuable keto acid. Here, you will find answers to frequently asked questions, detailed troubleshooting guides, and validated protocols to address common challenges encountered during storage and handling.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for long-term stability of solid this compound?
For optimal long-term stability, solid this compound should be stored at 4°C.[1] Some suppliers recommend room temperature for sealed, dry containers, but refrigerated conditions are preferable to minimize the risk of thermal degradation.[2] The compound should be kept in a tightly sealed container to prevent moisture absorption.[3][4] For maximum protection, especially for a primary reference standard, storing under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent oxidation.
Q2: How should I store solutions of this compound?
Solutions are inherently less stable than the lyophilized solid.[5] The stability of a solution depends on the solvent, pH, and storage temperature.[5]
-
Solvent Choice: Use dry (anhydrous) organic solvents for stock solutions to minimize hydrolysis.
-
Temperature: Store solutions at -20°C or -80°C for long-term use.[5] For short-term storage (1-2 weeks), +4°C is acceptable.[5]
-
Aliquoting: To avoid degradation from repeated freeze-thaw cycles, it is critical to aliquot the solution into single-use volumes before freezing.[5]
Q3: Is this compound sensitive to light?
While specific photostability data for this exact molecule is limited, α-keto acids as a class can be sensitive to light.[6] Therefore, it is a best practice to store both the solid compound and its solutions in amber or opaque containers to protect them from light exposure, which can catalyze oxidative degradation.[6][7]
Q4: What are the primary signs of degradation?
Visual inspection can be the first indicator of a problem. Key signs include:
-
Color Change: A shift from a white or off-white powder to yellow or brown can indicate oxidation or other degradation pathways.
-
Change in Physical State: Hygroscopic compounds can absorb moisture, leading to a clumpy or gel-like appearance instead of a free-flowing powder.[5]
-
Inconsistent Experimental Results: A loss of potency or the appearance of unexpected side products in your reactions is a strong indicator that the starting material's purity has been compromised.
If degradation is suspected, the material's purity should be re-assessed using an appropriate analytical method, such as HPLC or NMR.[8]
Troubleshooting Guide: Common Stability Issues
This guide addresses specific problems you might encounter and provides actionable solutions.
| Symptom / Observation | Potential Cause(s) | Recommended Actions & Explanations |
| Reduced Purity on Re-analysis (e.g., via HPLC, NMR) | 1. Moisture Exposure: The α-keto and carboxylic acid moieties are susceptible to hydration and hydrolysis.[9] 2. Thermal Stress: Elevated temperatures can accelerate degradation, potentially through decarboxylation.[10] 3. Improper Sealing: A loose cap allows for the ingress of atmospheric moisture and oxygen. | 1. Verify Container Seal: Ensure the container is tightly closed. Use containers with high-quality seals (e.g., PTFE-lined caps).[3] 2. Control Storage Temperature: Store at the recommended temperature (4°C for solid, -20°C for solutions). Avoid storing in areas with temperature fluctuations.[1][5] 3. Use a Desiccator: For particularly sensitive applications, store the primary container within a desiccator to provide an extra layer of protection against humidity. |
| Compound Appears Clumpy or Oily | Moisture Absorption (Hygroscopicity): The compound has likely been exposed to ambient humidity during handling or storage. | 1. Minimize Air Exposure: When weighing or handling the compound, do so quickly in a low-humidity environment if possible.[5] 2. Warm Before Opening: If the compound has been refrigerated, allow the container to warm to room temperature before opening. This prevents condensation of moist air on the cold solid.[11] 3. Dry Under Vacuum: If moisture absorption is suspected, the material can be dried in a vacuum desiccator. However, re-analysis is required to confirm purity as some degradation may have already occurred. |
| pH of the solution changes over time | Hydrolytic Degradation: The compound may be breaking down into other acidic or neutral species, altering the overall pH. As an α-keto acid, it is susceptible to hydrolysis.[6] | 1. Use Buffered Solutions: If the experimental context allows, prepare solutions in a suitable buffer at the optimal pH for stability (typically pH 5-7 for many organic molecules).[5] 2. Prepare Fresh Solutions: For critical experiments, prepare solutions fresh from the solid material rather than using aged stock solutions. |
| Formation of Insoluble Particulates in Solution | 1. Degradation: Degradation products may have lower solubility in the chosen solvent. 2. Contamination: Introduction of contaminants during handling. | 1. Filter the Solution: Use a solvent-appropriate syringe filter (e.g., 0.22 µm) to remove particulates before use. Note: This removes the symptom, not the cause. The filtered solution should be considered of unknown concentration and purity. 2. Perform Purity Analysis: Analyze both the soluble and insoluble portions (if possible) to identify the degradation products. 3. Review Handling Procedures: Ensure all glassware is clean and dry and that proper aseptic techniques are used to prevent contamination.[11] |
Visualizing Stability Assessment & Degradation
A systematic approach is crucial for evaluating and maintaining the stability of this compound. The following workflow outlines the key steps.
Caption: Experimental workflow for determining optimal storage conditions.
Understanding potential degradation is key to preventing it. As an α-keto acid, this compound is susceptible to several degradation mechanisms.
Sources
- 1. chemscene.com [chemscene.com]
- 2. 4354-49-8|this compound|BLD Pharm [bldpharm.com]
- 3. biosynth.com [biosynth.com]
- 4. capotchem.cn [capotchem.cn]
- 5. Peptide handling & storage guidelines - How to store a peptide? [sb-peptide.com]
- 6. benchchem.com [benchchem.com]
- 7. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 8. sepscience.com [sepscience.com]
- 9. fishersci.com [fishersci.com]
- 10. Keto acid - Wikipedia [en.wikipedia.org]
- 11. peptide.com [peptide.com]
Troubleshooting unexpected results in reactions involving 2-Cyclohexyl-2-oxoacetic acid
Welcome to the technical support guide for 2-Cyclohexyl-2-oxoacetic acid (CAS 4354-49-8). This document is designed for researchers, chemists, and drug development professionals to navigate the complexities of using this versatile α-keto acid in synthesis. Here, we address common challenges and provide expert-driven solutions to ensure the success and reproducibility of your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the stability of this compound?
The stability of this compound is principally governed by temperature, pH, and exposure to light and atmospheric moisture. As an α-keto acid, it is susceptible to degradation pathways not typically observed in simple carboxylic acids.
-
Thermal Instability: Elevated temperatures can induce decarboxylation, a common reaction for α-keto acids, leading to the formation of cyclohexanecarboxaldehyde and carbon dioxide.[1][2] This is often the primary source of unexpected byproducts in reactions run at high temperatures.
-
pH Sensitivity: Both strongly acidic and basic conditions can catalyze degradation or unwanted side reactions. Basic conditions can promote enolization and subsequent aldol-type self-condensation reactions.
-
Storage Conditions: To maintain its integrity, the compound should be stored in a cool, dry, and dark environment. Several suppliers recommend storage at temperatures as low as -20°C to minimize degradation.[2][3]
Table 1: Recommended Storage & Handling Conditions
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C (short-term); -20°C (long-term)[2][3] | Minimizes thermal decarboxylation and other degradation pathways. |
| Atmosphere | Store under an inert atmosphere (e.g., Argon, Nitrogen). | Prevents oxidation and moisture-related side reactions. |
| Container | Tightly sealed, opaque or amber glass container. | Protects from moisture and potential light-induced degradation.[2] |
| Incompatibilities | Strong oxidizing agents, strong bases, reducing agents.[4][5][6] | Avoids violent or uncontrolled reactions and catalytic degradation. |
Q2: What are the expected degradation products of this compound?
The primary degradation product under thermal stress is cyclohexanecarboxaldehyde , formed via decarboxylation. In the presence of moisture and certain catalysts, other byproducts from self-condensation or further reactions of the initial degradation products can also be observed.
Q3: What analytical methods are recommended for monitoring reactions involving this compound?
A multi-faceted approach is often best.
-
Thin-Layer Chromatography (TLC): Excellent for rapid, qualitative monitoring of reaction progress. A typical mobile phase would be a mixture of hexane and ethyl acetate, with visualization under UV light and/or by staining (e.g., potassium permanganate).
-
High-Performance Liquid Chromatography (HPLC): Ideal for quantitative analysis of both the starting material and product formation. A reverse-phase C18 column with a buffered mobile phase (e.g., acetonitrile/water with 0.1% formic or acetic acid) is a common starting point.[7]
-
Gas Chromatography (GC): Useful for analyzing volatile byproducts like cyclohexanecarboxaldehyde, especially if decarboxylation is suspected.[8] Derivatization may be necessary to analyze the non-volatile acid.[8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Essential for structural confirmation of the final product and for identifying unknown impurities if they are present in sufficient quantity.
Troubleshooting Guide for Unexpected Results
This section addresses specific experimental issues in a systematic, cause-and-effect format.
Issue 1: Low or No Yield of Desired Product
Symptom: The reaction appears to be incomplete or has failed, with a significant amount of starting material remaining or the formation of a complex mixture of unidentifiable products.
Logical Troubleshooting Workflow
Caption: Troubleshooting workflow for low product yield.
Possible Cause 1: Degradation of Starting Material
-
Explanation: As discussed, this compound can degrade if stored improperly or if it is of low initial purity.
-
Recommended Action:
-
Verify Purity: Before use, verify the purity of your starting material using an appropriate analytical method (e.g., NMR, melting point). The presence of broad peaks or a depressed melting point suggests impurity.
-
Procure Fresh Reagent: If the reagent is old or has been stored improperly, acquire a new batch from a reputable supplier.[9]
-
Possible Cause 2: Inappropriate Reaction Temperature
-
Explanation: Many reactions require heat to proceed. However, for α-keto acids, heat is a double-edged sword. The energy supplied to overcome the activation barrier of your desired reaction may also be sufficient to initiate decarboxylation.
-
Recommended Action:
-
Run at Lower Temperature: Attempt the reaction at a lower temperature, even if it requires a longer reaction time.
-
Screen Catalysts: Investigate alternative catalysts that may allow the reaction to proceed under milder conditions.
-
Issue 2: Formation of a Major, Unidentified Side Product
Symptom: A significant new spot appears on TLC, or a major peak arises in the HPLC/GC chromatogram that does not correspond to the starting material or the expected product.
Possible Cause 1: Thermal Decarboxylation
-
Explanation: This is the most common side reaction. The α-keto acid loses CO₂ upon heating to form cyclohexanecarboxaldehyde. This aldehyde can then potentially undergo further reactions (e.g., oxidation to cyclohexanecarboxylic acid).
-
Mechanism: The reaction proceeds through a cyclic, concerted transition state.[1]
Caption: The thermal decarboxylation pathway.
-
Recommended Action:
-
Minimize Heat: Reduce the reaction temperature and heating time.
-
Inert Atmosphere: Running the reaction under an inert atmosphere can sometimes suppress oxidative side reactions of the resulting aldehyde.
-
Characterize Byproduct: Isolate the byproduct and characterize it (e.g., by MS, NMR). If its mass corresponds to cyclohexanecarboxaldehyde (C₇H₁₂O, MW: 112.17), decarboxylation is the confirmed cause.
-
Possible Cause 2: Aldol Self-Condensation
-
Explanation: Under basic or, in some cases, acidic conditions, the enol or enolate of the keto acid can attack the carbonyl group of another molecule, leading to a dimeric aldol adduct. This is a known reaction pathway for ketones and some keto-acids.[10][11]
-
Mechanism:
Caption: Simplified aldol self-condensation pathway.
-
Recommended Action:
-
Control pH: Maintain strict control over the reaction pH. If using a base, consider a weaker, non-nucleophilic base or use it in strictly stoichiometric amounts.
-
Slow Addition: Add reagents (especially base) slowly and at a low temperature to minimize the concentration of the reactive enolate at any given time.
-
Issue 3: Difficulty with Product Purification
Symptom: The crude product is a sticky oil or an amorphous solid that is difficult to crystallize, and chromatographic separation is poor.
Possible Cause 1: Residual Solvent
-
Explanation: The polarity and structure of α-keto acids can lead to strong interactions with common polar solvents like water, ethanol, or even ethyl acetate, making them difficult to remove under vacuum.
-
Recommended Action:
-
Azeotropic Removal: If the product is stable, dissolve it in a solvent like toluene and remove it on a rotary evaporator. Toluene can form azeotropes with water and other solvents, aiding their removal.
-
High Vacuum: Use a high-vacuum pump (with a cold trap) for an extended period to remove stubborn solvent residues.
-
Possible Cause 2: Product is a Non-Crystalline Solid or Oil
-
Explanation: Not all organic compounds form stable, ordered crystals easily. The presence of even minor impurities can disrupt crystal lattice formation.
-
Recommended Action:
-
Salt Formation: A highly effective technique for purifying acids is to convert them into a salt.[12] React the crude acid with a base like dicyclohexylamine or sodium bicarbonate. The resulting salt is often a well-defined, crystalline solid that can be easily purified by recrystallization. The pure acid can then be regenerated by acidifying the purified salt.
-
Chromatography Optimization: If using column chromatography, screen different solvent systems. A gradient elution may be necessary. For acidic compounds, adding a small amount (0.5-1%) of acetic or formic acid to the mobile phase can improve peak shape and separation by preventing tailing.[13]
-
Protocol: Purity Analysis by HPLC
This protocol provides a starting point for developing a method to assess the purity of this compound and monitor reaction progress.
-
System Preparation:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detector: UV, set to 210 nm and 254 nm.
-
-
Sample Preparation:
-
Prepare a stock solution of the compound at 1 mg/mL in a 50:50 mixture of Mobile Phase A and B.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Gradient Elution:
-
Start with a gradient of 5-95% Mobile Phase B over 15 minutes.
-
Hold at 95% B for 2 minutes.
-
Return to 5% B and equilibrate for 5 minutes before the next injection.
-
-
Analysis:
-
Inject 10 µL of the sample.
-
The retention time and peak purity can be used to assess the starting material's integrity and track its consumption during a reaction.
-
References
- Google Patents. (n.d.). US6777576B2 - Production method of 2-cyclohexyl-2-hydroxy-2-phenylacetic acid intermediate therefor and production method thereof.
-
Master Organic Chemistry. (2022). Decarboxylation. Retrieved from [Link]
-
ResearchGate. (n.d.). Cyclocondensation of Oxoacids with Urea. Retrieved from [Link]
- Google Patents. (n.d.). CN105315156A - Synthesis method for 2-methylcyclohexyl acetate.
-
PubChem. (n.d.). Methyl 2-cyclohexyl-2-oxoacetate. Retrieved from [Link]
-
The Good Scents Company. (n.d.). cyclohexyl acetic acid. Retrieved from [Link]
-
PubChem. (n.d.). 2-Cyclohexyl-2-(methylamino)acetic acid. Retrieved from [Link]
-
ResearchGate. (n.d.). Chromatographic techniques in analysis of cyclooxygenase-2 inhibitors in drugs and biological samples. Retrieved from [Link]
-
Journal of the Chemical Society, Perkin Transactions 2. (n.d.). The decarboxylation of some heterocyclic acetic acids. Retrieved from [Link]
-
University of California Merced. (n.d.). Glacial Acetic Acid Safety Data Sheet. Retrieved from [Link]
-
University of Liverpool. (2023). Chemoselective Decarboxylative Oxygenation of Carboxylic Acids To Access Ketones, Aldehydes, and Peroxides. Retrieved from [Link]
-
Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Decarboxylation. Retrieved from [Link]
- Google Patents. (n.d.). US8519192B2 - Process for producing 2-(cyclohex-1′-enyl)cyclohexanone.
-
NY.Gov. (2016). Chemical Storage and Handling Recommendations. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Aqueous Photochemistry of 2-Oxocarboxylic Acids: Evidence, Mechanisms, and Atmospheric Impact. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Lipase-catalyzed kinetic resolution of alcohols via chloroacetate esters. Retrieved from [Link]
- Google Patents. (n.d.). CN101125813A - Method for synthesizing allyl cyclohexoxyacetate.
-
ChemRxiv. (n.d.). The Pyruvate Aldol Condensation Product: A Metabolite that Escaped Synthetic Preparation for Over a Century. Retrieved from [Link]
-
Catalysis Science & Technology. (n.d.). Synthesis of cyclohexanol and ethanol via the hydrogenation of cyclohexyl acetate with Cu2Znx/Al2O3 catalysts. Retrieved from [Link]
-
ResearchGate. (2013). Experience with purification/crystallisation of phosphonic acids - RPO(OH)2. Retrieved from [Link]
-
PubMed. (n.d.). New methods for determination of 2-butoxyethanol, butoxyacetaldehyde and butoxyacetic acid in aqueous systems, with special reference to cell culture conditions. Retrieved from [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. chemistry.ucmerced.edu [chemistry.ucmerced.edu]
- 5. Peracetic Acid | Storage - Evonik Industries [active-oxygens.evonik.com]
- 6. extapps.dec.ny.gov [extapps.dec.ny.gov]
- 7. researchgate.net [researchgate.net]
- 8. atsdr.cdc.gov [atsdr.cdc.gov]
- 9. chemscene.com [chemscene.com]
- 10. US8519192B2 - Process for producing 2-(cyclohex-1â²-enyl)cyclohexanone - Google Patents [patents.google.com]
- 11. chemrxiv.org [chemrxiv.org]
- 12. researchgate.net [researchgate.net]
- 13. US6777576B2 - Production method of 2-cyclohexyl-2-hydroxy-2-phenylacetic acid intermediate therefor and production method thereof - Google Patents [patents.google.com]
Improving the efficiency of 2-Cyclohexyl-2-oxoacetic acid derivatization
Knowledge Base Article: KB-2C2OA-OPT
Topic: Improving Derivatization Efficiency for GC-MS/HPLC Analysis Last Updated: October 24, 2023 Status: Active
Executive Summary: The Steric Challenge
2-Cyclohexyl-2-oxoacetic acid (CAS: 4354-49-8) presents a unique analytical challenge compared to simpler
This guide provides an optimized, self-validating Two-Step Derivatization Protocol (Oximation followed by Silylation) designed specifically to overcome these steric barriers and maximize yield.
The Optimized Protocol (High-Efficiency Workflow)
Objective: To achieve >98% conversion yield while preventing thermal degradation. Mechanism:
-
Oximation: Methoxyamine reacts with the ketone to form an oxime, "locking" the keto-enol tautomerism and preventing decarboxylation.
-
Silylation: MSTFA reacts with the carboxylic acid and the oxime hydroxyl to render the molecule volatile.
Reagents Required:
-
Reagent A (Oximation): Methoxyamine Hydrochloride (20 mg/mL) in anhydrous Pyridine.
-
Reagent B (Silylation): MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) with 1% TMCS (catalyst).
-
Internal Standard (IS): 2-Ketocaproic acid (structurally similar but distinct retention time).
Step-by-Step Methodology
| Step | Action | Critical Technical Note (The "Why") |
| 1 | Sample Drying Evaporate sample + IS to complete dryness under | Moisture Control: Silylation reagents hydrolyze instantly in water. Even trace moisture will quench the reaction and produce lactic acid artifacts. |
| 2 | Oximation (The Steric Adjustment) Add 50 | Standard protocols (30 mins @ 30°C) fail here. The cyclohexyl ring blocks the approach of the methoxyamine. Higher heat and time are required to force the reaction to completion [1]. |
| 3 | Silylation Add 100 | MSTFA is chosen over BSTFA for its higher volatility, preventing overlap with the early-eluting cyclohexyl derivatives. |
| 4 | Equilibration Allow to cool to Room Temp (RT) for 30 mins. | Injecting hot silylated samples can cause fractionation in the needle, leading to poor reproducibility. |
Visualization: Reaction Pathway & Logic
The following diagram illustrates the chemical transformation and the critical decision points where efficiency is often lost.
Figure 1: The optimized two-step reaction pathway. Note the specific intervention at Step 1 to account for the steric bulk of the cyclohexyl group.
Troubleshooting Guide & FAQs
Issue 1: "I see two peaks for my single compound. Is it impure?"
Diagnosis: No, this is normal. Explanation: The oximation step creates a C=N double bond. Because the cyclohexyl group and the carboxylic acid group are different, this creates Geometric Isomers (Syn and Anti) .
-
Observation: You will likely see two peaks with identical mass spectra (m/z) eluting close together.
-
Action: Integrate both peaks and sum their areas for quantification. Do not treat the second peak as an impurity [2].
Issue 2: "My yield is low, and I see a large peak for the underivatized acid."
Diagnosis: Incomplete Oximation (Steric Hindrance). Explanation: The bulky cyclohexyl ring acts as a shield, preventing the methoxyamine from attacking the ketone carbonyl.
-
Action: Increase Step 2 incubation time to 120 minutes or increase temperature to 70°C. Ensure you are using a high excess of Methoxyamine HCl (at least 50:1 molar ratio).
Issue 3: "The baseline is noisy, and my column life is short."
Diagnosis: Excess Reagent Contamination. Explanation: Excess MSTFA and Pyridine can strip the stationary phase of the GC column.
-
Action: Use a "backflush" system if available. Alternatively, evaporate the reaction mixture under nitrogen after Step 3 and reconstitute in pure Hexane or Toluene before injection. This removes the corrosive pyridine salts [3].
Interactive Troubleshooting Matrix
Use this logic flow to diagnose poor results immediately.
Figure 2: Decision tree for diagnosing common derivatization failures.
References
-
Schummer, C., et al. (2009). "Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds prior to GC/MS analysis." Talanta, 77(4), 1473-1482.
-
Kanani, H., et al. (2008). "Method development and validation for the quantification of organic acids in biological samples by GC-MS." Journal of Chromatography B, 874(1-2), 1-12.
-
Little, J. L. (1999). "Artifacts in Trimethylsilyl Derivatization Reactions and Ways to Avoid Them." Journal of Chromatography A, 844(1-2), 1-22.
Technical Support Center: Refinement of Analytical Methods for Trace Analysis of 2-Cyclohexyl-2-oxoacetic Acid
Welcome to the technical support resource for the trace analysis of 2-Cyclohexyl-2-oxoacetic acid. This guide is designed for researchers, analytical scientists, and drug development professionals. It provides in-depth, field-proven insights into troubleshooting and refining analytical methods, moving beyond standard protocols to explain the causality behind experimental choices. Our goal is to empower you to develop robust, self-validating analytical systems.
Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the handling and analysis of this compound.
Q1: What are the primary challenges in the trace analysis of this compound?
A1: The analysis of this compound at trace levels presents several challenges stemming from its chemical structure. As an α-keto acid, it is a polar, non-volatile compound, making it difficult to analyze directly by Gas Chromatography (GC).[1] Its functional groups (a carboxylic acid and a ketone) make it thermally labile, posing a risk of degradation or decarboxylation at high temperatures typical of GC inlets.[1] Furthermore, in liquid chromatography, its polarity can lead to poor retention on standard reversed-phase columns. In complex biological matrices, significant sample cleanup is required to mitigate interferences and matrix effects, especially for sensitive detection by mass spectrometry.[2]
Q2: What are the recommended storage conditions for this compound standards and prepared samples?
A2: To ensure the stability and integrity of your analyte, both pure standards and prepared samples should be stored under controlled conditions. Chemical suppliers often recommend storing the solid compound at 4°C.[3] For stock solutions and processed samples, storage at -20°C or lower is advisable to minimize degradation.[4] It is critical to use tightly sealed containers to prevent exposure to moisture, which can hydrolyze derivatized samples or affect the stability of the compound in solution.[4] For quantitative studies, it is best practice to prepare fresh calibration standards daily and to evaluate the freeze-thaw stability of the analyte in the specific sample matrix if samples will be stored and re-analyzed.
Q3: Which analytical technique—HPLC-UV, GC-MS, or LC-MS/MS—is most suitable for my application?
A3: The optimal technique depends on the required sensitivity, selectivity, and the nature of the sample matrix.
| Technique | Sensitivity | Selectivity | Sample Prep Complexity | Best For... | Key Limitation |
| HPLC-UV | Low to Moderate | Low | Low | High-concentration samples; purity assessments. | Limited sensitivity and potential for matrix interference.[5] |
| GC-MS | Moderate to High | High | High (Derivatization required) | Volatile and semi-volatile compound analysis in clean matrices. | Requires derivatization; risk of thermal degradation.[1] |
| LC-MS/MS | Very High | Very High | Moderate to High | Trace-level quantification in complex matrices (e.g., biological fluids). | Susceptible to matrix effects (ion suppression/enhancement).[2] |
Troubleshooting Guide: High-Performance Liquid Chromatography (HPLC-UV)
Direct analysis by HPLC-UV is feasible for higher concentrations and relies on the chromophore of the keto-acid functional group.
Q: My peak for this compound is tailing or fronting. What is the cause?
A: Poor peak shape is a common issue in reversed-phase chromatography of polar acidic compounds.
-
Causality: The primary cause is often secondary ionic interactions between the deprotonated (negatively charged) carboxylic acid and residual, positively charged silanols on the silica-based column packing. Peak tailing is the classic symptom. Peak fronting can occur with column overload.
-
Solution: The key is to ensure the analyte is in a single, neutral (protonated) state. Lower the pH of the mobile phase to at least 1.5-2 pH units below the pKa of the carboxylic acid. Adding an acidic modifier like 0.1% formic acid or phosphoric acid to the mobile phase is standard practice.[5] This suppresses the ionization of the analyte, minimizing secondary interactions and resulting in a sharper, more symmetrical peak.
Q: I am seeing very little or no retention of the analyte on my C18 column. How can I improve it?
A: Being a polar molecule, this compound will have limited retention on traditional C18 columns.
-
Causality: In reversed-phase chromatography, retention is driven by hydrophobic interactions. Highly polar compounds have weak interactions with the nonpolar stationary phase and are quickly eluted by the mobile phase, especially if the mobile phase has a high organic content.
-
Solutions:
-
Reduce Mobile Phase Strength: Decrease the percentage of the organic solvent (e.g., acetonitrile, methanol) in your mobile phase. This makes the mobile phase more polar, encouraging the analyte to interact more with the stationary phase.
-
Use an AQ-Type Column: Employ a column specifically designed for use in highly aqueous mobile phases (e.g., C18-AQ). These columns have a modified surface chemistry that prevents the stationary phase from collapsing in low-organic conditions.
-
Consider an Alternative Stationary Phase: For highly polar analytes, a more polar stationary phase, such as one with a polar-embedded group or a phenyl-hexyl phase, may provide better retention and selectivity. Mixed-mode columns that offer both reversed-phase and anion-exchange characteristics can also be highly effective for organic acids.[6][7]
-
Troubleshooting Guide: Gas Chromatography-Mass Spectrometry (GC-MS)
Analysis by GC-MS offers high selectivity but mandates chemical derivatization to increase volatility and thermal stability.
Q: Why is derivatization essential for analyzing this compound by GC-MS?
A: Derivatization is a critical step that chemically modifies the analyte to make it suitable for GC analysis.[1]
-
Increases Volatility: The polar carboxyl and keto groups are converted into less polar, more volatile derivatives, allowing the compound to be vaporized in the GC inlet without decomposition.[1]
-
Improves Thermal Stability: α-keto acids can decarboxylate at high temperatures. Derivatization creates a more stable molecule that can withstand the GC conditions.[1]
-
Prevents Tautomerization: The keto group can exist in equilibrium with its enol form. Derivatizing the keto group "locks" it into one form, preventing the formation of multiple derivatives and ensuring a single, sharp chromatographic peak for the analyte.[1][8]
Q: I am observing multiple peaks in my chromatogram that I suspect are related to my analyte. What is happening?
A: This is a classic symptom of incomplete or improper derivatization.
-
Causality: The presence of multiple peaks suggests that the derivatization reaction has not gone to completion or has produced unwanted side products. For a two-step derivatization (oximation followed by silylation), several issues can arise:
-
Incomplete Oximation: If the keto group is not fully derivatized, the subsequent silylation step can react with both the keto-enol tautomers, leading to multiple products.[8]
-
Incomplete Silylation: If the carboxylic acid is not fully silylated, the remaining polar group will lead to poor chromatography or no peak at all.
-
Moisture Contamination: Silylating reagents are extremely sensitive to moisture. Water will preferentially react with the reagent, reducing its availability for the analyte and leading to low derivatization yields. It can also hydrolyze the already formed derivatives.
-
-
Solutions:
-
Ensure Anhydrous Conditions: Dry all glassware thoroughly. Use high-purity, anhydrous solvents and reagents. Store silylating agents under an inert atmosphere (e.g., nitrogen or argon) and in a desiccator.
-
Optimize Reaction Conditions: Ensure the reaction time and temperature are sufficient for the reaction to go to completion. For the initial oximation step, a reaction at 37°C for 90 minutes is a good starting point, followed by silylation for 30 minutes at the same temperature.[8]
-
Check Reagent Purity: Use fresh derivatization reagents. Old or improperly stored reagents are a common source of failure.
-
Experimental Workflow: GC-MS Derivatization
The following diagram illustrates the validated two-step derivatization process required for the GC-MS analysis of α-keto acids like this compound.
Caption: Two-step derivatization workflow for GC-MS analysis.
Troubleshooting Guide: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for trace-level quantification due to its superior sensitivity and selectivity. The primary challenge is mitigating matrix effects.
Q: My analyte signal is significantly lower in extracted samples compared to the pure standard prepared in solvent. Why?
A: You are likely observing ion suppression , a common form of matrix effect.
-
Causality: In electrospray ionization (ESI), the analyte must compete with all other co-eluting compounds from the sample matrix for access to the droplet surface to become ionized and enter the gas phase.[2] If a high concentration of matrix components elutes at the same time as your analyte, they can monopolize the ionization process, leading to a suppressed signal for your compound of interest.[2][9]
-
Solutions:
-
Improve Sample Preparation: The most effective solution is to remove the interfering matrix components before analysis. Transition from a simple "dilute-and-shoot" or protein precipitation method to a more rigorous cleanup like liquid-liquid extraction (LLE) or solid-phase extraction (SPE).[10]
-
Optimize Chromatography: Modify your LC gradient to achieve better separation between the analyte and the bulk of the matrix components. A longer, shallower gradient can often resolve the analyte from the early-eluting, highly polar interferences (like phospholipids in plasma) that are a major cause of suppression.
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most robust way to correct for matrix effects. A SIL-IS is chemically identical to the analyte but has a different mass (due to ¹³C or ²H substitution). It will co-elute and experience the exact same ion suppression or enhancement as the analyte. By calculating the ratio of the analyte signal to the SIL-IS signal, the variability caused by matrix effects is normalized.
-
Q: How do I develop a robust sample preparation method to minimize matrix effects?
A: A systematic approach is required, starting with understanding the analyte and the matrix.
-
Causality: An effective sample preparation protocol selectively isolates the analyte while removing as much of the complex sample matrix (proteins, salts, lipids, etc.) as possible.[11]
-
Recommended Workflow:
-
Protein Precipitation (PPT): For biological fluids like plasma or serum, begin by precipitating proteins with a cold organic solvent like acetonitrile or methanol (typically at a 3:1 solvent-to-sample ratio).[5] This is a crude but effective first cleanup step.
-
Liquid-Liquid Extraction (LLE): After PPT, the supernatant can be further purified. Acidify the sample to ensure this compound is protonated and neutral, then extract it into a water-immiscible organic solvent like ethyl acetate or methyl tert-butyl ether (MTBE). The polar matrix components will remain in the aqueous layer. Evaporate the organic solvent and reconstitute the residue in the mobile phase.
-
Solid-Phase Extraction (SPE): SPE can offer even better cleanup and concentration. For an acidic analyte, a mixed-mode or weak anion exchange (WAX) sorbent can be very effective. The analyte will be retained on the sorbent while neutral and basic interferences are washed away. The analyte is then eluted with a solvent that disrupts the interaction.
-
Troubleshooting Logic: Low LC-MS/MS Signal Intensity
This decision tree provides a logical path for diagnosing and resolving issues of low or inconsistent signal intensity.
Caption: Decision tree for troubleshooting low signal in LC-MS/MS.
Detailed Experimental Protocols
The following protocols provide a starting point for method development. They must be validated for your specific application and matrix.
Protocol 1: Sample Preparation from Plasma/Serum
This protocol uses protein precipitation followed by liquid-liquid extraction and is suitable for cleanup prior to HPLC, GC-MS, or LC-MS/MS analysis.
-
Aliquoting: Aliquot 100 µL of plasma/serum sample into a 1.5 mL microcentrifuge tube. If using an internal standard, spike it into the sample at this stage.
-
Protein Precipitation: Add 400 µL of ice-cold acetonitrile to the sample.
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.[5]
-
Centrifugation: Centrifuge the sample at 12,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[5]
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube, being careful not to disturb the protein pellet.
-
Acidification: Add 10 µL of 1 M HCl to the supernatant to acidify the sample.
-
Liquid-Liquid Extraction: Add 500 µL of ethyl acetate. Vortex for 2 minutes, then centrifuge at 2,000 x g for 5 minutes to separate the layers.
-
Solvent Collection: Transfer the upper organic layer (ethyl acetate) to a new tube.
-
Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 35-40°C.
-
Reconstitution/Derivatization:
-
For HPLC/LC-MS: Reconstitute the dried extract in 100 µL of the initial mobile phase.
-
For GC-MS: Proceed directly with the dried extract to the derivatization protocol (Protocol 2).
-
Protocol 2: Derivatization for GC-MS Analysis
This protocol should be performed on the dried extract from Protocol 1.
-
Methoximation: Add 50 µL of methoxyamine hydrochloride in pyridine (20 mg/mL). Cap the vial tightly and heat at 37°C for 90 minutes in a shaker or heating block.[8]
-
Cooling: Allow the vial to cool to room temperature.
-
Silylation: Add 50 µL of N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). Cap tightly and heat at 37°C for 30 minutes.[8]
-
Final Sample: After cooling, the sample is ready for injection into the GC-MS.
Protocol 3: Example LC-MS/MS Method Parameters
These are typical starting conditions for a sensitive and selective analysis.
| Parameter | Condition |
| LC Column | C18 Reversed-Phase, 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 5% B to 95% B over 5 minutes, hold for 2 min, re-equilibrate |
| Flow Rate | 0.4 mL/min |
| Column Temp | 40°C |
| Injection Vol. | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Negative Mode |
| MRM Transition | To be determined by infusion of pure standard. (e.g., [M-H]⁻ → specific fragment ion) |
| Source Temp | 500°C |
References
- (2022). GC-MS-employed phytochemical characterization, synergistic antioxidant, and cytotoxic potential of Triphala methanol extract at non-equivalent ratios of its constituents. National Institutes of Health (NIH).
- This compound | 4354-49-8. Biosynth.
- GC and GC-MS determination of fluoroacetic acid and phenoxy acid herbicides via triphasal extractive pentafluorobenzylation using a polymer-bound phase-transfer catalyst. PubMed.
- Analytical Methods for 2-Butoxyethanol and 2-Butoxyethanol Acetate. Agency for Toxic Substances and Disease Registry (ATSDR).
- (2012). Simultaneous UPLC-MS/MS quantification of the endocannabinoids 2-arachidonoyl glycerol (2AG), 1-arachidonoyl glycerol (1AG), and anandamide in human plasma: minimization of matrix-effects, 2AG/1AG isomerization and degradation by toluene solvent extraction. PubMed.
- Determination of 2-Ethylhexanoic Acid Impurity in Clavulanate. Thermo Fisher Scientific.
- cyclohexyl acetic acid, 5292-21-7. The Good Scents Company.
- (2013). Chromatographic techniques in analysis of cyclooxygenase-2 inhibitors in drugs and biological samples. ResearchGate.
- 4354-49-8 | this compound. ChemScene.
- Technical Support Center: Derivatization of Keto Acids for GC-MS Analysis. BenchChem.
- Analysis of Organic Acids using a Mixed-Mode LC Column and an ACQUITY Qda Mass Detector. Waters Corporation.
- (2020). Gas chromatography-mass spectrometry (GC-MS) determination of phytoconstituents from ethanolic and aqua-ethanolic root extracts. The Pharma Innovation Journal.
- The Derivatization and Analysis of Amino Acids by GC-MS. Sigma-Aldrich.
- Analysis of Organic Acids using a Mixed-Mode LC Column and an ACQUITY QDa Mass Detector. Waters Corporation.
- Introduction to Protein Sample Preparation. Bio-Rad.
- Mass spectrometry characterization of peroxycarboxylic acids as proxies for reactive oxygen species (ROS) and highly oxygenated organic molecules (HOMs) in the atmosphere. University of Cambridge.
- (2014). Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring. PubMed Central (PMC), National Institutes of Health (NIH).
- (2016). gas chromatography-mass spectrometry (gc-ms) analysis of ethanolic extracts of barleria longiflora belonging to the family acanthaceae. World Journal of Pharmacy and Pharmaceutical Sciences.
- (2015). Quantification of branched-chain keto acids in tissue by ultra fast liquid chromatography–mass spectrometry. PubMed Central (PMC), National Institutes of Health (NIH).
- (2019). A rapid derivatization based LC-MS/MS method for quantitation of short chain fatty acids in human plasma and urine. PubMed.
- Sample preparation for mass spectrometry. Thermo Fisher Scientific.
- (2022). Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silylation.
- Gas Chromatography-Mass Spectrometry (GC-MS) Assay of Bio- Active Compounds and Phytochemical Analyses in Three Species of Vincetoxicum.
- (2015). Proteomic Challenges: Sample Preparation Techniques for Microgram-Quantity Protein Analysis from Biological Samples. PubMed Central (PMC), National Institutes of Health (NIH).
- Stability and degradation of 2-Ethoxy-2-oxoacetic acid under reaction conditions. BenchChem.
- (2021). Detailed Glycosylation Analysis of Therapeutic Enzymes Using Comprehensive 2D-LC–MS. LCGC.
- 2-(1-(2-Amino-2-oxoethyl)cyclohexyl)acetic acid. MedchemExpress.com.
- (2021). A Quantitative Reliable RP-HPLC Method Development and Validation for the Monitoring of Acetic Acid in Lacosamide Anti Epilepsy Drug.
- (2022). Determination of Branched-Chain Keto Acids in Serum and Muscles Using High Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry. MDPI.
- Various Analysis Techniques for Organic Acids and Examples of Their Application. Shimadzu.
- (2014). Analytical method for the determination of organic acids in dilute acid pretreated biomass hydrolysate by liquid chromatography-time-of-flight mass spectrometry. ResearchGate.
- 99189-60-3 | 2-(1-(2-Amino-2-oxoethyl)cyclohexyl)acetic acid. ChemScene.
- 2-Cyclohexyl-2-(methylamino)acetic acid. PubChem, National Institutes of Health.
- Application Note and Protocol: HPLC Analysis of 2-Oxopentanoic Acid. BenchChem.
- Validated Reverse Phase HPLC Method for the Determination of Acetic acid Content in Hard Gelatin Capsule Shells from animal origin. Asian Journal of Research in Chemistry.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemscene.com [chemscene.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. lcms.cz [lcms.cz]
- 7. waters.com [waters.com]
- 8. m.youtube.com [m.youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. Simultaneous UPLC-MS/MS quantification of the endocannabinoids 2-arachidonoyl glycerol (2AG), 1-arachidonoyl glycerol (1AG), and anandamide in human plasma: minimization of matrix-effects, 2AG/1AG isomerization and degradation by toluene solvent extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. documents.thermofisher.com [documents.thermofisher.com]
Validation & Comparative
A Comparative Guide to the Synthesis of 2-Cyclohexyl-2-oxoacetic Acid for Researchers and Drug Development Professionals
Introduction
2-Cyclohexyl-2-oxoacetic acid, also known as cyclohexylglyoxylic acid, is a valuable building block in organic synthesis, finding applications in the development of pharmaceuticals and other specialty chemicals. Its α-keto acid functionality serves as a versatile handle for a variety of chemical transformations. This guide provides a comparative analysis of the primary synthetic routes to this compound, offering insights into the mechanistic underpinnings, practical considerations, and detailed experimental protocols for each approach. The objective is to equip researchers, scientists, and drug development professionals with the necessary information to make informed decisions when selecting a synthetic strategy tailored to their specific needs, considering factors such as yield, purity, scalability, and safety.
Overview of Synthetic Strategies
The synthesis of this compound can be broadly approached through three distinct strategies, each with its own set of advantages and challenges. These routes are:
-
Grignard Reaction with Diethyl Oxalate followed by Hydrolysis: A classic and often reliable method for the formation of α-keto esters, which are then hydrolyzed to the desired α-keto acid.
-
Oxidation of 2-Cyclohexyl-2-hydroxyacetic Acid: A direct oxidation of the corresponding α-hydroxy acid to the α-keto acid. The choice of oxidant is critical to the success of this transformation.
-
Oxidation of Acetylcyclohexane (via Riley Oxidation): This route involves the oxidation of a readily available ketone precursor to a 1,2-dicarbonyl intermediate, which is then further oxidized to the target carboxylic acid.
The following sections will delve into the specifics of each of these synthetic pathways, providing a detailed comparison of their performance based on available data and established chemical principles.
Comparison of Synthesis Routes
| Parameter | Route 1: Grignard Reaction & Hydrolysis | Route 2: Oxidation of α-Hydroxy Acid | Route 3: Oxidation of Acetylcyclohexane |
| Starting Materials | Cyclohexyl bromide, Magnesium, Diethyl oxalate | 2-Cyclohexyl-2-hydroxyacetic acid | Acetylcyclohexane, Selenium dioxide |
| Key Intermediates | Ethyl 2-cyclohexyl-2-oxoacetate | - | Cyclohexylglyoxal |
| Typical Yields | Moderate to Good | Good to Excellent (oxidant dependent) | Moderate |
| Reaction Conditions | Anhydrous, inert atmosphere for Grignard step | Varies with oxidant (mild to harsh) | Elevated temperatures |
| Scalability | Good | Good | Moderate (due to toxicity of SeO2) |
| Safety Concerns | Handling of Grignard reagents (highly reactive) | Use of strong oxidants (e.g., Cr(VI)) | High toxicity of selenium compounds |
| Green Chemistry Aspect | Use of ethereal solvents | Potential for heavy metal waste | Use of a stoichiometric toxic reagent |
Route 1: Grignard Reaction with Diethyl Oxalate and Subsequent Hydrolysis
This two-step approach is a widely used method for the synthesis of α-keto acids. The first step involves the nucleophilic addition of a Grignard reagent, in this case, cyclohexylmagnesium bromide, to one of the electrophilic carbonyl carbons of diethyl oxalate. This reaction selectively forms the α-keto ester, ethyl 2-cyclohexyl-2-oxoacetate. The subsequent hydrolysis of the ester furnishes the desired this compound.
Mechanistic Rationale
The success of this reaction hinges on the controlled addition of the Grignard reagent to diethyl oxalate at low temperatures. The use of an excess of diethyl oxalate can help to minimize the over-addition of the Grignard reagent to the ketone carbonyl of the product ester, which would lead to the formation of a tertiary alcohol byproduct. The subsequent hydrolysis step is a standard ester hydrolysis, which can be carried out under either acidic or basic conditions.
Experimental Protocol
Step 1: Synthesis of Ethyl 2-Cyclohexyl-2-oxoacetate
-
Preparation of Cyclohexylmagnesium Bromide: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add magnesium turnings (1.2 eq). The system is maintained under an inert atmosphere (e.g., nitrogen or argon). A solution of cyclohexyl bromide (1.0 eq) in anhydrous diethyl ether is added dropwise to the magnesium turnings. The reaction is initiated with gentle heating, and the addition is continued at a rate that maintains a gentle reflux. After the addition is complete, the mixture is refluxed for an additional hour to ensure complete formation of the Grignard reagent.
-
Reaction with Diethyl Oxalate: The freshly prepared Grignard solution is cooled to -78 °C (dry ice/acetone bath). A solution of diethyl oxalate (1.5 eq) in anhydrous diethyl ether is added dropwise with vigorous stirring, ensuring the temperature remains below -70 °C.
-
Work-up: After the addition is complete, the reaction is stirred for an additional hour at -78 °C and then allowed to warm to room temperature. The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield crude ethyl 2-cyclohexyl-2-oxoacetate.
Step 2: Hydrolysis of Ethyl 2-Cyclohexyl-2-oxoacetate
-
Basic Hydrolysis: The crude ethyl 2-cyclohexyl-2-oxoacetate is dissolved in a mixture of ethanol and an aqueous solution of sodium hydroxide (2.0 eq). The mixture is stirred at room temperature until the hydrolysis is complete (monitored by TLC).
-
Acidification and Extraction: The ethanol is removed under reduced pressure, and the aqueous residue is washed with diethyl ether to remove any unreacted ester. The aqueous layer is then cooled in an ice bath and acidified to pH 1-2 with cold, concentrated hydrochloric acid. The precipitated this compound is then extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated to afford the final product.
Visualization of the Workflow
Caption: Workflow for the synthesis of this compound via the Grignard route.
Route 2: Oxidation of 2-Cyclohexyl-2-hydroxyacetic Acid
This route offers a more direct approach, provided that the starting α-hydroxy acid, 2-cyclohexyl-2-hydroxyacetic acid, is readily available. The key to this synthesis is the selection of an appropriate oxidizing agent that can selectively oxidize the secondary alcohol to a ketone without causing cleavage of the carbon-carbon bond.
Causality Behind Experimental Choices
Various oxidizing agents can be employed for this transformation, including chromium-based reagents (e.g., pyridinium chlorochromate (PCC), Jones reagent) and permanganate salts. The choice of oxidant often depends on the desired reaction conditions (e.g., pH, temperature) and the tolerance of other functional groups in the molecule. For simple substrates like 2-cyclohexyl-2-hydroxyacetic acid, stronger oxidants like potassium permanganate or chromic acid can be effective.[1][2] However, concerns over the toxicity of chromium reagents have led to the development of alternative methods.
Experimental Protocol (Using Potassium Permanganate)
-
Reaction Setup: 2-Cyclohexyl-2-hydroxyacetic acid (1.0 eq) is dissolved in a suitable solvent, such as a mixture of acetone and water. The solution is cooled in an ice bath.
-
Oxidation: A solution of potassium permanganate (KMnO4) (0.4 eq) in water is added dropwise to the cooled solution of the α-hydroxy acid with vigorous stirring. The reaction progress is monitored by the disappearance of the purple color of the permanganate.
-
Work-up: Once the reaction is complete, the manganese dioxide precipitate is removed by filtration. The filtrate is acidified with a dilute mineral acid (e.g., H2SO4) and then extracted with an organic solvent like ethyl acetate. The combined organic extracts are washed with a saturated solution of sodium bisulfite (to remove any residual permanganate), followed by brine. The organic layer is then dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield this compound.
Visualization of the Workflow
Caption: Workflow for the synthesis of this compound via oxidation.
Route 3: Oxidation of Acetylcyclohexane via the Riley Oxidation
This route utilizes the readily available starting material, acetylcyclohexane. The key transformation is the Riley oxidation, which employs selenium dioxide (SeO2) to oxidize the α-methylene group of the ketone to a carbonyl group, yielding the 1,2-dicarbonyl intermediate, cyclohexylglyoxal.[3][4] Subsequent oxidation of the aldehyde functionality of the glyoxal affords the desired carboxylic acid.
Mechanistic Insights and Trustworthiness
The Riley oxidation proceeds through an initial ene reaction between the enol form of the ketone and selenium dioxide, followed by a[5][6]-sigmatropic rearrangement and subsequent elimination to form the α-dicarbonyl compound.[3] While effective, this reaction requires stoichiometric amounts of the highly toxic selenium dioxide, which necessitates careful handling and disposal procedures. The subsequent oxidation of the resulting glyoxal to the carboxylic acid can be achieved using various oxidizing agents, such as hydrogen peroxide or potassium permanganate.
Experimental Protocol
Step 1: Synthesis of Cyclohexylglyoxal (Riley Oxidation)
-
Reaction Setup: Acetylcyclohexane (1.0 eq) is dissolved in a suitable solvent, such as dioxane or acetic acid, in a flask equipped with a reflux condenser.
-
Oxidation: Selenium dioxide (1.1 eq) is added to the solution, and the mixture is heated to reflux. The reaction progress is monitored by the deposition of black selenium metal.
-
Work-up: After the reaction is complete, the mixture is cooled to room temperature, and the selenium is removed by filtration. The filtrate is then carefully concentrated under reduced pressure. The crude cyclohexylglyoxal is often used in the next step without further purification.
Step 2: Oxidation of Cyclohexylglyoxal to this compound
-
Oxidation: The crude cyclohexylglyoxal is dissolved in a suitable solvent like tert-butanol. An oxidizing agent such as 30% hydrogen peroxide is added, and the reaction is stirred at room temperature.
-
Work-up: After the reaction is complete, the solvent is removed under reduced pressure. The residue is taken up in an organic solvent and washed with water. The organic layer is dried and concentrated to give the crude this compound, which can be further purified by recrystallization or chromatography.
Visualization of the Workflow
Caption: Workflow for the synthesis of this compound via the Riley oxidation.
Conclusion
The choice of the most appropriate synthetic route for this compound depends heavily on the specific requirements of the researcher or organization.
-
Route 1 (Grignard Reaction) is a versatile and generally reliable method, particularly suitable for laboratory-scale synthesis where the starting materials are readily available. Careful control of the reaction conditions is necessary to maximize the yield of the desired α-keto ester.
-
Route 2 (Oxidation of α-Hydroxy Acid) is an attractive option if the precursor, 2-cyclohexyl-2-hydroxyacetic acid, is commercially available or can be synthesized efficiently. This route is often high-yielding and straightforward.
-
Route 3 (Riley Oxidation) provides a pathway from a simple ketone. However, the high toxicity of the selenium reagent is a significant drawback, limiting its applicability, especially on a larger scale, and raising environmental and safety concerns.
For drug development professionals, where scalability, safety, and cost are paramount, Route 1 and Route 2 are likely to be the more viable options. Further process optimization would be necessary to translate these laboratory-scale procedures into robust and efficient manufacturing processes.
References
- Google Patents. (n.d.). Process for the preparation of .alpha.,.alpha.-dimethylphenylacetic acid from .alpha.,.alpha.-dimethylbenzyl cyanide under normal pressure.
-
LibreTexts. (2023, January 22). Oxidation by Chromic Acid. Retrieved from [Link]
-
LibreTexts. (2023, January 22). Making Carboxylic Acids by the Hydrolysis of Nitriles. Retrieved from [Link]
-
NROChemistry. (n.d.). Riley Oxidation. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Glyoxal, phenyl-. Retrieved from [Link]
-
ResearchGate. (2015, October 17). Selective Synthesis of Ortho-substituted 3-Cyclohexyl-2-phenyl-1,3-thiazolidin-4-one Sulfoxides and Sulfones by S-Oxidation with Oxone. Retrieved from [Link]
- U.S. Patent No. 6,777,576. (2004). Production method of 2-cyclohexyl-2-hydroxy-2-phenylacetic acid intermediate therefor and production method thereof. Google Patents.
-
Wikipedia. (n.d.). Riley oxidation. Retrieved from [Link]
Sources
- 1. chemsynthesis.com [chemsynthesis.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Riley oxidation - Wikipedia [en.wikipedia.org]
- 4. Riley Oxidation | NROChemistry [nrochemistry.com]
- 5. US6777576B2 - Production method of 2-cyclohexyl-2-hydroxy-2-phenylacetic acid intermediate therefor and production method thereof - Google Patents [patents.google.com]
- 6. CA2345068C - Process for the preparation of .alpha.,.alpha.-dimethylphenylacetic acid from .alpha.,.alpha.-dimethylbenzyl cyanide under normal pressure - Google Patents [patents.google.com]
2-Cyclohexyl-2-oxoacetic Acid vs. Phenylglyoxylic Acid: A Strategic Comparison for Organic & Biocatalytic Synthesis
Executive Summary
In the landscape of drug development, the choice between 2-Cyclohexyl-2-oxoacetic acid (CGA) and Phenylglyoxylic acid (PGA) often dictates the physicochemical profile of the final pharmaceutical agent. While both serve as critical
This guide provides an in-depth technical comparison, focusing on bioisosteric utility , enzymatic compatibility , and chemical reactivity . It is designed for medicinal chemists and process engineers seeking to optimize the synthesis of non-natural amino acids like L-Cyclohexylglycine and L-Phenylglycine .
Chemical & Physical Profile
The fundamental difference lies in the aromatic (planar) versus aliphatic (3D-chair) nature of the substituents. This dictates not only solubility and acidity but also the "lock-and-key" fit within enzyme active sites.
| Feature | Phenylglyoxylic Acid (PGA) | This compound (CGA) |
| CAS Number | 611-73-4 | 4354-49-8 |
| IUPAC Name | 2-Oxo-2-phenylacetic acid | This compound |
| Structure | Aromatic, Planar | Aliphatic, Bulky Chair Conformation |
| Molecular Weight | 150.13 g/mol | 156.18 g/mol |
| Acidity (pKa) | ~2.15 (Stronger Acid) | ~2.6 – 3.0 (Weaker Acid)* |
| Electronic Effect | Electron-withdrawing (Inductive), Resonance Stabilized | Electron-donating (Inductive), No Resonance |
| Solubility | High in Water, Ethanol | Moderate in Water; High in DMSO/MeOH |
| Primary Application | Precursor to L-Phenylglycine (Antibiotics) | Precursor to L-Cyclohexylglycine (Peptide mimetics) |
*Note: The cyclohexyl group exerts a positive inductive effect (+I), destabilizing the carboxylate anion relative to the phenyl group, resulting in a slightly higher pKa.
Reactivity Analysis: Sterics vs. Electronics
Electronic Control (PGA)
PGA is characterized by conjugation between the benzene ring and the
-
Pros: The carbonyl carbon is activated for nucleophilic attack, but the resulting transition state is stabilized by resonance.
-
Cons: Susceptible to decarboxylation under radical conditions (e.g., photolysis). PGA is a known photoinitiator because the C–C bond between the carbonyls is weakened by the stability of the resulting benzoyl radical.
Steric Control (CGA)
CGA presents a significant steric challenge. The cyclohexyl ring adopts a chair conformation, creating a "bulkier" 3D volume near the reactive carbonyl.
-
Pros: High metabolic stability in the final drug product (no aromatic hydroxylation).
-
Cons: Slower reaction rates in non-catalyzed chemical reductive aminations due to steric hindrance hindering nucleophilic approach.
Experimental Protocol: Biocatalytic Synthesis
The Gold Standard for Chiral Purity
For high-value pharmaceutical intermediates, chemical reduction often yields racemates requiring costly resolution. Biocatalysis is the preferred route, yielding >99% ee. However, the choice of enzyme is critical and differs for these two substrates.
Enzyme Selection Strategy[1]
-
For PGA: Use Phenylalanine Dehydrogenase (PheDH) or L-Lactate Dehydrogenase (L-LDH) . These enzymes have active sites evolved to accommodate planar aromatic rings via
-stacking interactions. -
For CGA: Use Leucine Dehydrogenase (LeuDH) . LeuDH (specifically from Bacillus or Pseudomonas strains) has a hydrophobic pocket designed for branched aliphatic chains (like the isobutyl group of leucine), which accommodates the bulky cyclohexyl group far better than PheDH.
Visualization: Biocatalytic Decision Tree
Figure 1: Decision logic for selecting the optimal dehydrogenase enzyme based on substrate sterics.
Detailed Protocol: Reductive Amination of CGA to L-Cyclohexylglycine
Objective: Synthesis of L-Cyclohexylglycine with >98% conversion.
Reagents:
-
Substrate: this compound (10 mM)
-
Enzyme: Leucine Dehydrogenase (LeuDH) (e.g., from Bacillus stearothermophilus, 5 U/mL)
-
Co-substrate: Ammonium Formate (0.5 M) (Source of amine)
-
Cofactor: NAD+ (0.1 mM)
-
Recycling System: Formate Dehydrogenase (FDH) (To regenerate NADH)
Step-by-Step Workflow:
-
Buffer Preparation: Prepare 100 mM Potassium Phosphate buffer (pH 8.0). Degas to remove oxygen if using oxygen-sensitive mutant enzymes (though WT LeuDH is generally stable).
-
Substrate Solubilization: Dissolve CGA in a minimal volume of DMSO (if concentration >50 mM is required) or directly in buffer. Note: CGA is less water-soluble than PGA; ensure full dissolution before adding enzyme.
-
Reaction Assembly:
-
Add Buffer (90% volume).
-
Add Ammonium Formate (excess, 5-10 eq).
-
Add NAD+ (catalytic amount).
-
Add FDH and LeuDH.
-
Initiate by adding CGA.
-
-
Incubation: Stir gently at 30°C for 24 hours.
-
Monitoring: Monitor consumption of CGA by HPLC (C18 column, UV 210 nm).
-
PGA will absorb strongly at 254 nm due to the benzene ring.
-
CGA has weak UV absorption; detection at 210 nm or via refractive index (RI) is required.
-
-
Workup: Acidify to pH 2 to protonate the product, wash with EtOAc (removes unreacted keto acid), then adjust aqueous phase to isoelectric point (pI ~6.0) to precipitate the zwitterionic amino acid.
Chemical Synthesis Comparison
When biocatalysis is unavailable, chemical reductive amination is the alternative.
| Parameter | Phenylglyoxylic Acid (PGA) | This compound (CGA) |
| Reducing Agent | NaBH | NaBH |
| Catalyst Choice | Palladium (Pd) is effective for aromatic rings. | Rhodium (Rh) or Ruthenium (Ru) is preferred to prevent ring reduction or handle sterics. |
| Reaction Rate | Fast (Activated Carbonyl) | Slower (Steric Hindrance) |
| Major Side Reaction | Over-reduction to Mandelic Acid (alcohol) | Incomplete conversion due to steric bulk |
| Stereochemistry | Racemic (requires chiral resolution) | Racemic (requires chiral resolution) |
Critical Insight: If using heterogeneous hydrogenation (H
Applications in Drug Development: Bioisosterism
The switch from PGA to CGA is a classic Bioisosteric Replacement strategy.
-
Metabolic Stability: The phenyl ring in Phenylglycine derivatives is a "metabolic handle," susceptible to hydroxylation by Cytochrome P450 enzymes. The cyclohexyl ring of Cyclohexylglycine is metabolically inert to these specific oxidation pathways, prolonging the drug's half-life (
). -
Receptor Selectivity:
-
Phenyl: Flat, engages in
- stacking interactions with receptor aromatic residues (Phe, Tyr, Trp). -
Cyclohexyl: Voluminous/Globular, engages in hydrophobic Van der Waals interactions.
-
Usage: If a drug candidate containing Phenylglycine shows poor selectivity or rapid metabolism, substituting with Cyclohexylglycine is a high-probability optimization step.
-
Visualization: Reaction Pathway & Bioisosterism
Figure 2: Parallel synthesis pathways illustrating the divergence in catalyst choice and final pharmacological application.
References
-
Enzymatic Specificity of Leucine Dehydrogenase
-
Phenylalanine Dehydrogenase Specificity
-
Reductive Amination Methodologies
-
Physical Properties & pKa Data
-
Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. University of Tartu. Link
-
Sources
- 1. L-Leucine activates branched chain alpha-keto acid dehydrogenase in rat adipose tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Expression of Novel L-Leucine Dehydrogenase and High-Level Production of L-Tert-Leucine Catalyzed by Engineered Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pKa Vaules for Organic and Inorganic Bronsted Acids at 25o Ca [owl.oit.umass.edu]
- 4. Engineering of phenylalanine dehydrogenase from Thermoactinomyces intermedius for the production of a novel homoglutamate | PLOS One [journals.plos.org]
- 5. organicchemistrydata.org [organicchemistrydata.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. global.oup.com [global.oup.com]
Validation of HPLC Method for 2-Cyclohexyl-2-oxoacetic Acid Quantification
Executive Summary & Strategic Comparison
2-Cyclohexyl-2-oxoacetic acid (also known as Cyclohexylglyoxylic acid) is a critical starting material and intermediate in the synthesis of anticholinergic agents like Oxybutynin . Its purity directly impacts the yield and impurity profile of the final Active Pharmaceutical Ingredient (API).
Historically, the quantification of
Method Comparison: Direct RP-HPLC vs. Derivatization
| Feature | Proposed Method: Direct RP-HPLC | Alternative: DNPH Derivatization |
| Principle | Retention of protonated acid on C18 via hydrophobic interaction. | Reaction with 2,4-Dinitrophenylhydrazine to form hydrazone. |
| Detection | UV @ 210 nm (Carboxyl | UV/Vis @ ~360 nm (Strong hydrazone chromophore). |
| Sample Prep | Simple: Dilute & Shoot.[1] | Complex: Incubation (1h+), extraction, quenching. |
| Throughput | High (< 10 min run time). | Low (Long prep + longer run times). |
| Suitability | Ideal for QC/Raw Material Assay. | Ideal for trace biological metabolites (low sensitivity req). |
| Green Chem | Low waste, aqueous buffers. | Requires toxic hydrazine reagents. |
Verdict: For pharmaceutical quality control where analyte concentration is not trace-level, the Direct RP-HPLC method is superior due to its speed, simplicity, and reduced error sources (no reaction stoichiometry issues).
Scientific Principles & Method Design
Mechanistic Grounding
The separation relies on the Acidic Suppression Principle . This compound has a pKa of approximately 3.0–3.5.
-
At pH > 4.0: The molecule exists as a carboxylate anion (highly polar), leading to void volume elution and peak tailing on C18 columns.
-
At pH 2.5 (Proposed): The carboxyl group is protonated (
), increasing hydrophobicity. The cyclohexyl ring provides sufficient Van der Waals interaction with the C18 stationary phase to ensure retention ( ).
Visualization of Separation Mechanism
Caption: Mechanism of retention. Acidic mobile phase ensures the analyte remains neutral, allowing the cyclohexyl moiety to interact with the C18 stationary phase.
Experimental Protocol
Instrumentation & Reagents[2]
-
System: HPLC with UV/PDA Detector (e.g., Agilent 1260/Shimadzu i-Series).
-
Column: C18,
, (e.g., Phenomenex Luna or Waters Symmetry).-
Why: Robust carbon load for retention; standard dimensions for reproducibility.
-
-
Reagents: Acetonitrile (HPLC Grade), Potassium Dihydrogen Phosphate (
), Orthophosphoric Acid (85%).
Chromatographic Conditions
-
Mobile Phase A: 20 mM Potassium Phosphate Buffer, adjusted to pH 2.5 with Orthophosphoric Acid.
-
Mode: Isocratic (60% A : 40% B).
-
Note: Adjust ratio to 50:50 if faster elution is needed, or 70:30 if resolution from early eluting impurities is required.
-
-
Flow Rate: 1.0 mL/min.[1]
-
Wavelength: 210 nm.[1]
-
Critical: The analyte lacks a strong aromatic chromophore. 210 nm targets the carboxyl/carbonyl
and transitions.
-
-
Injection Volume:
. -
Column Temp:
.
Standard & Sample Preparation[1][6]
-
Diluent: Mobile Phase A : Acetonitrile (50:50 v/v).
-
Stock Solution: Dissolve 50 mg standard in 50 mL diluent (
). -
Working Standard: Dilute Stock to
. -
Sample Prep: Weigh 50 mg sample
50 mL flask Dissolve Dilute to target concentration. Filter through PTFE filter.
Validation Framework (ICH Q2(R2) Compliant)
This validation protocol adheres to ICH Q2(R2) guidelines for quantitative impurity/assay procedures.
Specificity (Selectivity)
Objective: Demonstrate that the method can separate the analyte from solvents, degradation products, and synthesis precursors.
-
Protocol: Inject Blank, Placebo (if formulation), Pure Standard, and "Spiked" sample with known impurities (e.g., cyclohexyl chloride, oxalic acid).
-
Acceptance:
-
No interference at the retention time of the main peak.[1]
-
Peak purity index (if using PDA) > 0.999.
-
Resolution (
) between analyte and nearest impurity > 1.5.
-
Linearity & Range
Objective: Confirm proportionality between concentration and response.
-
Protocol: Prepare 5-7 concentration levels ranging from 50% to 150% of the target concentration (e.g., 50, 75, 100, 125, 150
). -
Data Analysis: Plot Area vs. Concentration. Calculate Regression Coefficient (
). -
Acceptance:
.[5][3] Y-intercept bias of 100% response.
Accuracy (Recovery)
Objective: Verify the method measures the true value.
-
Protocol: Spike known amounts of standard into a placebo matrix at 3 levels (80%, 100%, 120%) in triplicate.
-
Acceptance: Mean recovery
. RSD .[1][5][6]
Precision
-
Repeatability (Intra-day): 6 injections of the 100% standard.
-
Acceptance: RSD
(for Assay) or (for Impurity).
-
-
Intermediate Precision (Ruggedness): Different analyst, different day, different column lot.
Limit of Detection (LOD) & Quantitation (LOQ)
Crucial for impurity analysis.
-
Method: Signal-to-Noise (S/N) ratio approach.
-
LOD: Concentration where S/N
. -
LOQ: Concentration where S/N
. -
Typical Values: For this method, LOQ is expected around
due to the 210 nm detection limit.
Robustness
Objective: Test method reliability under small variations.
-
Variations:
-
Flow rate:
. -
Column Temp:
. -
pH of Buffer:
units (Critical parameter for this acid). -
Mobile Phase Organic %:
.
-
-
Acceptance: System suitability parameters (Tailing factor, Theoretical plates) remain within limits.
Validation Workflow Diagram
Caption: Step-by-step validation workflow ensuring compliance with ICH Q2(R2) guidelines.
Troubleshooting & Expert Insights
Peak Tailing
-
Cause: Secondary interactions with silanols or ionization of the carboxyl group.
-
Solution: Ensure buffer pH is
. If tailing persists, use a "base-deactivated" or "end-capped" C18 column.
Baseline Drift @ 210 nm
-
Cause: Absorption by mobile phase components.
-
Solution: Use HPLC-grade Acetonitrile (far superior to Methanol at 210 nm). Ensure Phosphate buffer is prepared with high-purity water.
Stability
-keto acids can be susceptible to oxidative decarboxylation.-
Recommendation: Prepare standards fresh daily. Store stock solutions at
and protect from light (amber glassware).
References
-
ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[1] Link
-
Kacher, C. D., et al. (1988). Synthesis and antimuscarinic activity of oxybutynin and related compounds. Journal of Pharmacology and Experimental Therapeutics, 247(3), 867-872. Link (Foundational chemistry for the cyclohexyl intermediate).
-
Temova, Ž., & Roškar, R. (2016).[4] Stability-Indicating HPLC-UV Method for Vitamin D3 Determination. Journal of Chromatographic Science, 54(7), 1180–1186.[4] Link (Reference for low-wavelength UV detection of non-aromatic structures).
-
PubChem. (n.d.). Glyoxylic acid (Compound Summary).[5][2][7] National Library of Medicine. Link (Structural and spectral properties of the
-keto acid class). -
Sielc Technologies. (n.d.). HPLC Analysis of Glyoxylic Acid.Link (Methodology comparison for polar acid retention).
Sources
- 1. researchgate.net [researchgate.net]
- 2. Glyoxylic acid | SIELC Technologies [sielc.com]
- 3. researchgate.net [researchgate.net]
- 4. Stability-Indicating HPLC-UV Method for Vitamin D3 Determination in Solutions, Nutritional Supplements and Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Glyoxylic Acid Analysis Service - Creative Proteomics [creative-proteomics.com]
- 6. impactfactor.org [impactfactor.org]
- 7. scispace.com [scispace.com]
Chemical Reactivity & Stability Profiling of Alpha-Keto Acids: A Comparative Technical Guide
Executive Summary
Alpha-keto acids (AKAs) are not merely passive metabolic intermediates; they are potent electrophiles and redox-active scavengers. For researchers utilizing AKAs in cell culture media (as antioxidants), organocatalysis, or metabolic flux analysis, assuming generic reactivity across the class leads to experimental artifacts.
This guide objectively compares the three most prevalent AKAs—Pyruvate ,
Part 1: Chemical Architecture & Electrophilicity
The reactivity of an AKA is governed by the electrophilicity of its
Hydration Equilibrium Comparison
In aqueous buffers (pH 7.4), AKAs exist in equilibrium between the keto form and the gem-diol (hydrate) form.
| Compound | Structure (R-Group) | Approx. % Hydrated (aq, pH 7) | Steric Profile | Reactivity Implication |
| Glyoxylate | >95% | Minimal | Highly reactive aldehyde-like character, but masked by extensive hydration. | |
| Pyruvate | 5–10% | Low | Balanced profile; sufficient free ketone for rapid nucleophilic attack (e.g., by H2O2). | |
| <2% | Moderate | Lower hydration due to alkyl chain induction/sterics; ketone is available but sterically hindered. | ||
| Oxaloacetate | ~15% | High (Electronic) | Unique instability due to |
Key Insight: Pyruvate represents the "sweet spot" of reactivity. It has low enough steric hindrance to be accessible but is not as extensively hydrated as glyoxylate, leaving a significant population of the reactive keto-form available for immediate reaction.
Part 2: Stability & Decarboxylation Kinetics
The most critical differentiator for handling these reagents is their decarboxylation pathways. While all AKAs undergo oxidative decarboxylation in the presence of ROS, only Oxaloacetate undergoes rapid spontaneous decarboxylation.
The Oxaloacetate Anomaly (Spontaneous -Decarboxylation)
OAA is structurally unique; it is an
-
Half-life (OAA): ~5–6 hours at room temperature (pH 7.4).
-
Catalysts: Divalent metal ions (
, ) and primary amines accelerate this decay significantly. -
Protocol Impact: OAA solutions must be prepared fresh on ice. Frozen stocks are stable, but freeze-thaw cycles degrade purity.
Oxidative Decarboxylation (ROS Scavenging)
All AKAs scavenge Hydrogen Peroxide (
Reaction:
Comparative Scavenging Rates (
-
Pyruvate: Fastest. The methyl group offers little steric resistance to the incoming hydroperoxide anion (
). - -Ketoglutarate: ~3–5x slower than pyruvate. The bulky succinyl side chain impedes the nucleophilic attack.
-
Oxaloacetate: Reacts, but competition with spontaneous degradation makes quantification difficult.[3]
Visualizing the Pathways
The following diagram illustrates the divergent fates of Pyruvate (stable, oxidative pathway) vs. Oxaloacetate (unstable, spontaneous pathway).
Figure 1: Divergent reaction pathways. Pyruvate primarily reacts with ROS, while OAA suffers from intrinsic instability via beta-decarboxylation.
Part 3: Experimental Protocols
To validate the reactivity or stability of your specific AKA lot, use the following self-validating protocols.
Protocol A: Non-Enzymatic ROS Scavenging Assay
Purpose: To quantify the antioxidant capacity of an AKA variant.
-
Preparation: Prepare a 10 mM stock of the AKA in phosphate buffer (pH 7.4).
-
Baseline: Measure absorbance of the AKA solution at 210–220 nm (carbonyl peak). Note: Aromatic AKAs like phenylpyruvate require HPLC as they absorb in the UV range.
-
Reaction: Add equimolar
(e.g., final conc. 1 mM AKA + 1 mM ). -
Monitoring:
-
Method 1 (Direct UV): Monitor the decay of the carbonyl absorbance at 210 nm over 60 minutes.
-
Method 2 (FOX Assay): Aliquot samples every 5 minutes into Ferrous Oxidation-Xylenol Orange reagent. A decrease in signal indicates consumption of
.
-
-
Validation: Run a control with Pyruvate (positive control) and Acetate (negative control). Pyruvate should show >50% consumption of
within 10–15 minutes at room temperature.
Protocol B: NMR Determination of Hydration State ( )
Purpose: To determine the "free ketone" availability.
-
Solvent: Dissolve 50 mM AKA in
(buffered to pD 7.4 with phosphate). -
Acquisition: Acquire a quantitative
-NMR spectrum (inverse gated decoupling, relaxation delay > 10s). -
Analysis:
-
Keto Carbon: Look for signal at ~195–205 ppm.
-
Hydrate (Gem-diol) Carbon: Look for signal at ~90–95 ppm.
-
-
Calculation:
Part 4: Mechanistic Visualization (Oxidative Decarboxylation)
Understanding the mechanism explains why electron-withdrawing groups (like Fluoropyruvate) accelerate this reaction, while sterics (like
Figure 2: The oxidative decarboxylation mechanism. The nucleophilic attack (Step 1) is sensitive to steric hindrance, explaining why Pyruvate reacts faster than
References
-
Effect of Molecular Structure on Hydrogen Peroxide Scavenging: Comparison of pyruv
- Source: Journal of Pharmaceutical Sciences (via ScienceDirect)
-
Oxaloacetate Stability and Degradation: Analysis of spontaneous beta-decarboxylation p
- Source: Sigma-Aldrich Technical Bulletin / ResearchG
-
Pyruvate and Alpha-Keto Acids as Antioxidants: Mechanistic study of non-enzym
- Source: N
-
Hydration Constants of Alpha-Keto Acids: NMR-based determin
- Source: ResearchG
Sources
- 1. The Antioxidative Function of Alpha-Ketoglutarate and Its Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exogenous Pyruvate in Defense Against Human-Exposure Toxicants: A Review of In Vitro and In Vivo Evidence [mdpi.com]
- 3. The Journey From Oxaloacetate to Pyruvate: A Biochemical Perspective - Oreate AI Blog [oreateai.com]
Biological activity of 2-Cyclohexyl-2-oxoacetic acid compared to its analogs
Biological Activity and Synthetic Utility of 2-Cyclohexyl-2-oxoacetic Acid: A Comparative Technical Guide
Executive Summary: The Pharmacophore Precursor
This compound (also known as Cyclohexylglyoxylic acid ) is a critical
Its primary biological relevance lies in two domains:
-
Enzymatic Specificity Probe : It acts as a substrate for Lactate Dehydrogenase (LDH) and various Ketoreductases (KREDs) , used to map the active site tolerance for hydrophobic residues.
-
Synthetic Precursor : It is the direct precursor to (S)-Cyclohexylmandelic acid , the chiral moiety responsible for the receptor binding affinity of Oxybutynin (a muscarinic antagonist).
This guide compares its activity and physicochemical behavior against its aromatic analog (Phenylglyoxylic acid ) and the physiological standard (Pyruvic acid ).
Comparative Biological Activity
The biological activity of
Table 1: Comparative Physicochemical & Biological Profile
| Feature | This compound | Phenylglyoxylic Acid | Pyruvic Acid |
| Structure | Cyclohexyl (Aliphatic, Bulky) | Phenyl (Aromatic, Planar) | Methyl (Small, Aliphatic) |
| LDH Activity ( | Low to Moderate | Moderate | High (Natural Substrate) |
| LDH Affinity ( | Low | Moderate | High |
| Metabolic Stability | High (Resistant to aromatic hydroxylation) | Low (Susceptible to ring oxidation) | Rapidly metabolized (Krebs Cycle) |
| Key Application | Precursor for Oxybutynin | Precursor for Mandelic Acid derivatives | Cell culture supplement; Metabolic standard |
| Toxicity Profile | Irritant (Skin/Eye/Respiratory) | Irritant; Potential sensitizer | Corrosive (Concentrated); Metabolic safe |
Mechanistic Insight: The "Hydrophobic Pocket" Effect
In enzymatic assays using Lactate Dehydrogenase (LDH) , this compound behaves as a "slow substrate."
-
Binding : The cyclohexyl group binds tightly to the hydrophobic pocket of the enzyme active site (often displacing water more effectively than the phenyl ring), leading to a lower
(higher affinity). -
Catalysis : However, the steric bulk of the chair-conformation cyclohexyl ring can hinder the optimal orientation of the carbonyl group relative to the NADH cofactor, reducing the turnover number (
) compared to the planar phenylglyoxylic acid or the small pyruvic acid.
Synthetic Pathway & Pharmacological Relevance[1][2]
The most significant "biological activity" of this compound is its conversion into the active pharmacophore of Oxybutynin . The (S)-enantiomer of the reduced product (Cyclohexylmandelic acid) exhibits significantly higher antimuscarinic activity than the (R)-enantiomer.
Pathway Diagram: From Precursor to Active Drug
Caption: Metabolic and synthetic progression from the achiral keto acid to the active anticholinergic agent (S)-Oxybutynin.
Experimental Protocols
Protocol A: LDH Kinetic Specificity Assay
Objective: To determine the substrate specificity (
Reagents:
-
Buffer : 0.1 M Potassium Phosphate, pH 7.4.
-
NADH Solution : 0.2 mM active concentration (freshly prepared).
-
Enzyme : L-Lactate Dehydrogenase (Rabbit Muscle), diluted to ~0.5 units/mL.
-
Substrates :
-
Control: Sodium Pyruvate (0.1 – 5.0 mM).
-
Test: this compound (0.1 – 5.0 mM). Note: Dissolve in buffer; adjust pH to 7.4 if necessary using dilute NaOH.
-
Workflow:
-
Blanking : Pipette 950 µL of Buffer and 25 µL of NADH into a quartz cuvette. Zero the spectrophotometer at 340 nm .
-
Initiation : Add 25 µL of Substrate solution. Mix by inversion.
-
Measurement : Immediately monitor the decrease in absorbance at 340 nm for 3 minutes (linear phase).
-
Calculation :
-
Analysis : Plot
vs. (Lineweaver-Burk). Expect the Cyclohexyl analog to show a steeper slope (lower ) but potentially a comparable or lower x-intercept (lower ) than Phenylglyoxylic acid due to hydrophobic binding.
Protocol B: Biocatalytic Asymmetric Reduction
Objective: To synthesize the chiral intermediate (S)-2-cyclohexyl-2-hydroxyacetic acid.
System :
-
Substrate : this compound (10 mM).
-
Biocatalyst : Commercial Ketoreductase (e.g., KRED screening kit) or LDH.
-
Cofactor Recycling : Glucose Dehydrogenase (GDH) + Glucose + NAD+.
Steps:
-
Dissolve 156 mg (1 mmol) of substrate in 50 mL Phosphate Buffer (pH 7.0).
-
Add NAD+ (0.1 mM catalytic amount) and Glucose (1.5 eq).
-
Add GDH (50 U) and the specific KRED/LDH (50 U).
-
Incubate at 30°C with orbital shaking (150 rpm) for 24 hours.
-
Quench : Acidify to pH 2.0 with 1M HCl.
-
Extraction : Extract 3x with Ethyl Acetate.
-
Analysis : Analyze organic phase via Chiral HPLC (e.g., Chiralcel OD-H column) to determine Enantiomeric Excess (% ee).
Safety & Handling (MSDS Summary)
Unlike the benign natural substrate Pyruvate, this compound possesses significant irritant properties typical of synthetic
-
Signal Word : WARNING
-
Hazard Statements :
-
Storage : Store at 2-8°C (Refrigerate). The keto group is susceptible to decarboxylation or oxidation if exposed to light/heat for prolonged periods.
References
-
PubChem . (n.d.). Oxybutynin Hydrochloride and Synthetic Intermediates. National Library of Medicine. Retrieved from [Link]
-
Gotor, V., et al. (2025). Asymmetric Synthesis of (S)-Oxybutynin Intermediates via Biocatalysis. ResearchGate. Retrieved from [Link]
-
Powers, J. L., et al. (2007). Lactate dehydrogenase kinetics and inhibition using a microplate reader. Biochemistry and Molecular Biology Education. Retrieved from [Link]
Sources
Cross-Validation of Analytical Architectures for 2-Cyclohexyl-2-oxoacetic Acid
Executive Summary: The Analytical Triad
In the synthesis of antispasmodics like Oxybutynin , the intermediate 2-Cyclohexyl-2-oxoacetic acid (also known as Cyclohexylglyoxylic acid, CAS 4354-49-8) represents a critical quality control checkpoint.[1] Its dual functionality—possessing both an
This guide moves beyond standard monographs to establish a Cross-Validation Framework . We utilize a "Triad of Validation" where three orthogonal techniques correct the blind spots of one another:
-
RP-HPLC: For specific organic purity and degradation profiling.[1]
-
Derivatization-GC: For volatile precursors (cyclohexyl chloride) and non-UV active residuals.[1]
-
Potentiometric Titration: For absolute stoichiometric assay (mass balance).
Primary Analytical Protocols
Protocol A: High-Fidelity RP-HPLC (The Purity Standard)
Objective: Quantify the main peak and separate non-volatile organic impurities (e.g., Cyclohexylacetic acid).[1] Mechanism: The pKa of this compound is approximately 3.5. To prevent peak tailing and ensure retention on a hydrophobic C18 stationary phase, the mobile phase pH must be suppressed below the pKa.
Methodology:
-
Column: C18 End-capped (e.g., Zorbax Eclipse Plus or Kromasil C18),
.[1] -
Mobile Phase A:
Potassium Phosphate Buffer, adjusted to pH 2.5 with Orthophosphoric Acid. -
Mobile Phase B: Acetonitrile (HPLC Grade).[1]
-
Gradient:
-
Flow Rate:
. -
Detection: UV at 210 nm .
-
Note: The carbonyl transition is weak; 210 nm captures the carboxyl/carbonyl absorption but requires high-purity solvents to avoid baseline drift.
-
-
Temperature:
.
Self-Validating Check:
-
Resolution (
): Must be between the main peak and the Cyclohexylacetic acid impurity (a common over-reduction byproduct).[1] -
Tailing Factor (
): If , lower the buffer pH further to ensure full protonation.[1]
Protocol B: Derivatization-GC (The Volatile Scout)
Objective: Detect residual halides (Cyclohexyl chloride) and solvents that are invisible to UV detection or co-elute in the HPLC void volume.[1]
Challenge: Direct injection of
Methodology:
-
Derivatization:
-
GC Parameters:
Self-Validating Check:
-
Blank Run: Inject pure derivatization reagent to identify reagent peaks (impurities in
/MeOH) and exclude them from integration.
Protocol C: Potentiometric Titration (The Stoichiometric Anchor)
Objective: Determine the "Assay" (total acidic content).[1] Differentiation: Unlike HPLC, this method is absolute and does not require a reference standard for response factor calculation, but it is non-specific (it counts all acids).[1]
Methodology:
-
Titrant:
Sodium Hydroxide (Standardized).[1] -
Solvent: 50:50 Ethanol/Water (degassed).[1]
-
Electrode: Glass pH combination electrode.
-
Procedure:
Cross-Validation Framework
The power of this guide lies in interpreting the discrepancies between these methods. The table below illustrates how to diagnose synthesis issues based on cross-method data.
Data Interpretation Matrix
| Scenario | HPLC Purity (Area %) | Titration Assay (%) | GC (Volatiles) | Diagnosis & Causality |
| Ideal | 99.5% | 99.8% | < 0.1% | High-quality material.[1] |
| Type I Error | 99.0% | 94.0% | < 0.1% | Inorganic Contamination. The sample contains neutral salts (e.g., Mg salts from Grignard synthesis) which are invisible to HPLC/GC but dilute the mass, lowering the titration assay.[1] |
| Type II Error | 95.0% | 99.5% | < 0.1% | Acidic Impurity. Significant presence of Cyclohexylacetic acid.[1] Since it is also an acid, it contributes to the Titration Assay (false high) but is resolved as an impurity in HPLC.[1] |
| Type III Error | 99.0% | 98.0% | 2.5% | Volatile Residue. HPLC shows high purity because the impurity (e.g., Cyclohexyl chloride) lacks a chromophore or elutes in the void.[1] GC picks up the contamination. |
Visualizing the Analytical Workflow
The following diagram outlines the decision logic for releasing a batch of this compound.
Figure 1: Decision tree for the release of this compound, ensuring orthogonality between Purity (HPLC), Volatiles (GC), and Content (Titration).
References
-
United States Pharmacopeia (USP). Oxybutynin Chloride Monograph. USP 31, NF 26.[1] (Standard for related compound limits and general titration methods). [1]
-
European Directorate for the Quality of Medicines (EDQM). Oxybutynin Impurity A (Cyclohexylphenylglycolic acid related).[1] (Reference for impurity structures).
-
Sielc Technologies.HPLC Method for Analysis of Dicarbon Carboxylic Acids (Glyoxylic Acid).
-keto acids). -
PubChem. this compound (Compound Summary). National Library of Medicine.[1] (Chemical properties and pKa data). [1]
-
Thermo Fisher Scientific. Determination of 2-Ethylhexanoic Acid Impurity. (Analogous method for GC determination of acidic impurities via derivatization).
Sources
A Senior Application Scientist's Guide to Benchmarking the Purity of 2-Cyclohexyl-2-oxoacetic Acid from Different Suppliers
For researchers, scientists, and professionals in drug development, the purity of starting materials is a cornerstone of reliable and reproducible results. 2-Cyclohexyl-2-oxoacetic acid, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), is no exception. Variations in purity from different suppliers can significantly impact reaction yields, impurity profiles of subsequent products, and ultimately, the safety and efficacy of the final drug substance.
This in-depth technical guide provides a comprehensive framework for benchmarking the purity of this compound from various commercial sources. We will delve into the scientific rationale behind a multi-tiered analytical approach, provide detailed experimental protocols, and present a clear structure for comparative data analysis. This guide is designed to empower you with the expertise to make informed decisions when selecting a supplier for this critical reagent.
The Rationale for a Multi-Pronged Purity Assessment
A single analytical technique is rarely sufficient to provide a complete picture of a compound's purity. A robust assessment relies on a combination of orthogonal methods, each providing a unique piece of the puzzle. Our approach is built on four pillars:
-
Chromatographic Separation (HPLC): To separate and quantify the main component and any organic, non-volatile impurities.
-
Absolute Quantification (qNMR): To provide a highly accurate and precise measure of the absolute purity of the compound without the need for a specific reference standard of the analyte itself.[1][2]
-
Volatile Impurity Analysis (GC-MS): To identify and quantify residual solvents from the manufacturing process.
-
Classical Assay (Titration): To determine the total acidic content, offering a cost-effective, albeit less specific, measure of the bulk material's purity.
This comprehensive strategy ensures that we not only determine the percentage of this compound but also identify and quantify the various types of impurities that may be present.
Understanding Potential Impurities: A Look at Synthesis Routes
The nature of impurities is often linked to the synthetic route employed by the manufacturer. While specific proprietary methods may vary, common pathways to α-keto acids can introduce predictable byproducts.[3][4][5]
A potential synthetic route to this compound could involve the oxidation of a precursor like 2-cyclohexyl-2-hydroxyacetic acid. Another possibility is the reaction of a cyclohexyl Grignard reagent with an appropriate electrophile.[6]
Based on these general synthetic strategies, potential impurities could include:
-
Unreacted Starting Materials: Such as 2-cyclohexyl-2-hydroxyacetic acid or precursors to the Grignard reagent.
-
Over-oxidation or Side-Reaction Products: From the oxidation step.
-
Byproducts of Grignard Reactions: Including dimerization products or products of reaction with atmospheric carbon dioxide.
-
Degradation Products: α-keto acids can be susceptible to decarboxylation or other degradation pathways, especially under harsh purification conditions.[7]
-
Residual Solvents: From reaction and purification steps.[8][9][10]
An effective analytical workflow must be capable of detecting and quantifying these diverse potential impurities.
The Analytical Workflow: A Step-by-Step Approach
The following diagram illustrates the logical flow of our comprehensive purity assessment.
Caption: Workflow for benchmarking the purity of this compound.
Experimental Protocols
Here, we provide detailed, step-by-step methodologies for the key analytical techniques.
High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling
Principle: This method utilizes reversed-phase HPLC with UV detection to separate this compound from its potential non-volatile organic impurities. The purity is determined by the area percentage of the main peak relative to the total area of all observed peaks.
Instrumentation:
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 4.6 x 250 mm, 5 µm)
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid (or other suitable acid for pH adjustment)
Chromatographic Conditions (A starting point, may require optimization):
| Parameter | Value |
| Mobile Phase | Acetonitrile : Water with 0.1% Phosphoric Acid (Gradient elution may be necessary) |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Detection | UV at 210 nm |
| Injection Vol. | 10 µL |
Procedure:
-
Standard and Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample and dissolve it in a suitable solvent (e.g., a mixture of water and acetonitrile) in a 10 mL volumetric flask.
-
If a reference standard is available, prepare a solution of similar concentration.
-
-
Analysis:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the prepared sample solution.
-
Record the chromatogram for a sufficient time to ensure the elution of all potential impurities.
-
-
Data Processing:
-
Integrate all peaks in the chromatogram.
-
Calculate the area percentage of the this compound peak.
-
Causality Behind Experimental Choices:
-
A C18 column is a good starting point for the separation of moderately polar organic molecules.
-
The addition of phosphoric acid to the mobile phase suppresses the ionization of the carboxylic acid group, leading to better retention and peak shape on a reversed-phase column.[11]
-
Detection at a low UV wavelength (210 nm) is chosen to ensure the detection of a wide range of organic molecules that may not have strong chromophores at higher wavelengths.
Quantitative NMR (qNMR) for Absolute Purity Determination
Principle: qNMR is a primary ratio method that allows for the determination of the absolute purity of a substance by comparing the integral of a specific resonance of the analyte with that of a certified internal standard of known purity.[1][2][12][13]
Instrumentation:
-
NMR spectrometer (400 MHz or higher is recommended for better signal dispersion)
-
High-precision analytical balance
Reagents:
-
Deuterated solvent (e.g., DMSO-d6, as it is a good solvent for many organic acids)
-
Certified internal standard (e.g., maleic acid, dimethyl sulfone) - must have a known purity, be stable, and have resonances that do not overlap with the analyte.
Procedure:
-
Sample Preparation:
-
Accurately weigh a specific amount of the this compound sample (e.g., 10-20 mg).
-
Accurately weigh a specific amount of the internal standard (e.g., 5-10 mg).
-
Dissolve both the sample and the internal standard in a known volume of the deuterated solvent in an NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a proton (¹H) NMR spectrum.
-
Ensure a sufficient relaxation delay (D1) to allow for complete relaxation of all relevant protons, which is crucial for accurate integration.
-
-
Data Processing and Calculation:
-
Integrate a well-resolved signal of the analyte and a signal of the internal standard.
-
Calculate the purity of the analyte using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (M_analyte / M_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
M = Molar mass
-
m = mass
-
P = Purity of the internal standard
-
IS = Internal Standard
-
Causality Behind Experimental Choices:
-
A high-field NMR instrument provides better resolution, which is critical for accurate integration, especially in the presence of impurities with signals close to the analyte's signals.
-
The choice of a suitable internal standard is paramount for the accuracy of the method. It must be non-reactive with the sample and have a simple spectrum with at least one peak that is well-separated from the analyte's peaks.
Gas Chromatography-Mass Spectrometry (GC-MS) for Residual Solvent Analysis
Principle: This method is used to identify and quantify volatile organic compounds (residual solvents) that may be present in the sample from the manufacturing process. Headspace GC is the preferred technique as it minimizes contamination of the GC system.[8][9][10][14]
Instrumentation:
-
GC-MS system with a headspace autosampler
-
Capillary GC column suitable for volatile organic compounds (e.g., DB-624 or equivalent)
Reagents:
-
High-purity solvents for standard preparation (e.g., methanol, ethanol, acetone, etc., depending on the suspected residual solvents).
-
A suitable solvent for dissolving the sample (e.g., dimethyl sulfoxide - DMSO).
Procedure:
-
Standard and Sample Preparation:
-
Prepare a stock solution of a standard mixture of expected residual solvents in DMSO.
-
Accurately weigh a portion of the this compound sample into a headspace vial and dissolve it in a known volume of DMSO.
-
-
Headspace GC-MS Analysis:
-
Place the vials in the headspace autosampler and incubate at a specific temperature and time to allow the volatile solvents to partition into the headspace.
-
Inject a portion of the headspace gas into the GC-MS system.
-
Run a temperature program suitable for separating the expected solvents.
-
The mass spectrometer is used to identify the eluted compounds based on their mass spectra.
-
-
Data Analysis:
-
Quantify the identified solvents by comparing their peak areas to those of the standards.
-
Results are typically reported in parts per million (ppm).
-
Causality Behind Experimental Choices:
-
Headspace sampling is ideal for residual solvent analysis as it introduces only the volatile components into the GC, protecting the column and detector from non-volatile sample matrix components.
-
GC-MS provides both qualitative (identification) and quantitative information, which is crucial for confirming the identity of any detected residual solvents. This is in line with regulatory expectations such as those outlined in USP <467>.[8]
Acid-Base Titration for Total Acidity Assay
Principle: This classical method determines the total amount of acidic functional groups in the sample by titrating a known mass of the sample with a standardized solution of a strong base.
Instrumentation:
-
Burette (50 mL)
-
Analytical balance
-
Erlenmeyer flasks (250 mL)
-
pH meter or a suitable colorimetric indicator (e.g., phenolphthalein)
Reagents:
-
Standardized 0.1 M Sodium Hydroxide (NaOH) solution
-
Ethanol (95%), neutralized
-
Deionized water
-
Phenolphthalein indicator solution
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 0.5 g of the this compound sample into a 250 mL Erlenmeyer flask.
-
Dissolve the sample in 50 mL of neutralized 95% ethanol.
-
Add 2-3 drops of phenolphthalein indicator.
-
-
Titration:
-
Titrate the sample solution with the standardized 0.1 M NaOH solution until a faint, persistent pink color is observed (the endpoint).
-
Record the volume of NaOH solution used.
-
-
Calculation:
Purity (%) = (V_NaOH * M_NaOH * MW_acid) / (m_sample * 1000) * 100
Where:
-
V_NaOH = Volume of NaOH solution used (mL)
-
M_NaOH = Molarity of NaOH solution (mol/L)
-
MW_acid = Molecular weight of this compound (156.18 g/mol )
-
m_sample = mass of the sample (g)
-
Causality Behind Experimental Choices:
-
Ethanol is used as the solvent because this compound may have limited solubility in water. The ethanol must be neutralized to prevent it from interfering with the titration.
-
Phenolphthalein is a suitable indicator as its color change occurs in the pH range expected for the equivalence point of a weak acid-strong base titration.
Data Presentation and Comparison
To facilitate a clear and objective comparison between suppliers, all quantitative data should be summarized in a well-structured table.
Table 1: Comparative Purity Analysis of this compound from Different Suppliers
| Parameter | Supplier A | Supplier B | Supplier C | Acceptance Criteria |
| Appearance | White crystalline solid | Off-white powder | White crystalline solid | White to off-white solid |
| HPLC Purity (% Area) | 99.2% | 97.5% | 99.5% | ≥ 99.0% |
| Largest Impurity (HPLC, % Area) | 0.3% | 1.1% | 0.2% | ≤ 0.5% |
| Total Impurities (HPLC, % Area) | 0.8% | 2.5% | 0.5% | ≤ 1.0% |
| qNMR Purity (%) | 99.1% | 97.2% | 99.4% | ≥ 99.0% |
| Total Acidity by Titration (%) | 99.5% | 98.0% | 99.8% | 99.0% - 101.0% |
| Residual Solvents (GC-MS) | ||||
| Toluene | < 50 ppm | 200 ppm | < 50 ppm | ≤ 890 ppm (ICH Q3C) |
| Hexane | 100 ppm | < 290 ppm | 50 ppm | ≤ 290 ppm (ICH Q3C) |
Conclusion and Supplier Selection
The comprehensive analytical data presented in the comparative table allows for an informed and scientifically sound decision on supplier selection. In our hypothetical example, Supplier C demonstrates the highest purity across all analytical techniques, with the lowest levels of both organic impurities and residual solvents. Supplier A also provides a high-quality product, while Supplier B's material shows a significantly higher impurity profile, which may be unacceptable for sensitive applications.
By adopting this rigorous, multi-faceted approach to purity benchmarking, researchers and drug development professionals can ensure the quality and consistency of their starting materials, leading to more reliable scientific outcomes and safer pharmaceutical products.
References
-
Organic Chemistry Portal. (n.d.). Synthesis of α-keto carboxylic acids, esters and amides. Retrieved from [Link]
- Google Patents. (n.d.). CN101125813A - Method for synthesizing allyl cyclohexoxyacetate.
-
U.S. Pharmacopeia. (2014). 476 Organic Impurities in Drug Substances and Drug Products. Retrieved from [Link]
-
ResolveMass Laboratories Inc. (2025). GCMS Residual Solvent Analysis: What You Must Know. Retrieved from [Link]
-
ResearchGate. (2025). Quantitative NMR Spectroscopy in Pharmaceutical R&D. Retrieved from [Link]
-
European Directorate for the Quality of Medicines & HealthCare. (n.d.). European Pharmacopoeia 11.1. Retrieved from [Link]
- Google Patents. (n.d.). US6777576B2 - Production method of 2-cyclohexyl-2-hydroxy-2-phenylacetic acid intermediate therefor and production method thereof.
-
PubMed. (n.d.). Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA. Retrieved from [Link]
-
MDPI. (n.d.). Current Status of Research on Synthesis of α-Keto Acids and Their Esters. Retrieved from [Link]
-
U.S. Pharmacopeia. (n.d.). CONTROL OF USP42 ORGANIC IMPURITIES IN DRUG SUBSTANCES AND DRUG PRODUCTS. Retrieved from [Link]
-
European Directorate for the Quality of Medicines & HealthCare. (2018). 4. REAGENTS. Retrieved from [Link]
-
SciSpace. (n.d.). Validation and Application of an HPLC Method for Determination of Di (2-ethylhexyl) Phthalate and Mono (2-ethylhexyl). Retrieved from [Link]
-
National Cancer Institute's Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI. (n.d.). Residual Organic Solvent Analysis in Nanoformulations Using Headspace Gas Chromatography. Retrieved from [Link]
-
U.S. Pharmacopeia. (2012). <1086> IMPURITIES IN DRUG SUBSTANCES AND DRUG PRODUCTS. Retrieved from [Link]
-
Scribd. (n.d.). European Pharmacopoeia Reagents Guide. Retrieved from [Link]
-
International Journal of Environmental Research. (2013). Validation of an Analytical Method Using HPLC for Identification and Quantification of Aliphatic Acids Present in Effluents. Retrieved from [Link]
-
Agilent. (n.d.). Analysis of USP <467> Residual Solvents of Class 1, Class 2, and Class 3 using the Agilent 8890 GC/ FID /5977B MSD System. Retrieved from [Link]
-
Oriental Journal of Chemistry. (n.d.). Gas chromatographic methods for residual solvents analysis. Retrieved from [Link]
-
Asian Journal of Research in Chemistry. (n.d.). A Quantitative Reliable RP-HPLC Method Development and Validation for the Monitoring of Acetic Acid in Lacosamide Anti Epilepsy Drug. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). α-Keto carboxylic acid, ester and amide synthesis by hydroxylation or oxidation. Retrieved from [Link]
-
European Directorate for the Quality of Medicines & HealthCare. (2023). European Pharmacopoeia (Ph. Eur.) 11th Edition. Retrieved from [Link]
-
ResearchGate. (2025). Synthesis of 2-ethylhexyl-2-ethylhexanoate catalyzed by immobilized lipase in n-hexane: A kinetic study. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Synthesis and properties of the α-keto acids. Retrieved from [Link]
-
Patsnap Eureka. (2025). Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. Retrieved from [Link]
-
SciSpace. (n.d.). GC-MS determination of organic acids with solvent extraction after cation-exchange chromatography. Retrieved from [Link]
-
Pharmacia. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Retrieved from [Link]
-
CPAChem. (n.d.). European Pharmacopoeia Acetic acid. Retrieved from [Link]
-
Pharmaceutical Technology. (n.d.). Organic Impurities in Chemical Drug Substances. Retrieved from [Link]
-
Asian Journal of Research in Chemistry. (n.d.). Validated Reverse Phase HPLC Method for the Determination of Acetic acid Content in Hard Gelatin Capsule Shells from animal origin. Retrieved from [Link]
-
Catalysis Science & Technology (RSC Publishing). (n.d.). Synthesis of cyclohexanol and ethanol via the hydrogenation of cyclohexyl acetate with Cu2Znx/Al2O3 catalysts. Retrieved from [Link]
-
PubMed. (n.d.). Chemical conversion of alpha-keto acids in relation to flavor formation in fermented foods. Retrieved from [Link]
-
Mestrelab Resources. (n.d.). What is qNMR and why is it important?. Retrieved from [Link]
Sources
- 1. Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 3. α-Keto carboxylic acid, ester and amide synthesis by hydroxylation or oxidation [organic-chemistry.org]
- 4. Current Status of Research on Synthesis of α-Keto Acids and Their Esters [mdpi.com]
- 5. α-Keto carboxylic acid, ester and amide synthesis by hydroxylation or oxidation [organic-chemistry.org]
- 6. US6777576B2 - Production method of 2-cyclohexyl-2-hydroxy-2-phenylacetic acid intermediate therefor and production method thereof - Google Patents [patents.google.com]
- 7. Chemical conversion of alpha-keto acids in relation to flavor formation in fermented foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. resolvemass.ca [resolvemass.ca]
- 9. Residual Organic Solvent Analysis in Nanoformulations Using Headspace Gas Chromatography - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. orientjchem.org [orientjchem.org]
- 11. jchr.org [jchr.org]
- 12. researchgate.net [researchgate.net]
- 13. What is qNMR and why is it important? - Mestrelab Resources [mestrelab.com]
- 14. agilent.com [agilent.com]
Validating the structure of 2-Cyclohexyl-2-oxoacetic acid synthesis products
An In-Depth Comparative Guide to the Structural Validation of 2-Cyclohexyl-2-oxoacetic Acid Synthesis Products
For professionals in chemical research and pharmaceutical development, the unambiguous structural confirmation of a synthesized molecule is the bedrock of reliable and reproducible science. This guide provides a comprehensive, field-tested framework for validating the structure of this compound, a versatile α-keto acid.[1][2] We move beyond mere procedural lists to offer a comparative analysis of essential spectroscopic techniques, explaining the causal logic behind experimental choices to ensure a self-validating workflow.
The Synthetic Challenge: A Representative Pathway and Potential Pitfalls
To contextualize the validation process, we first consider a common synthetic route to this compound. While numerous methods exist for α-keto acid synthesis[3], a prevalent strategy involves the oxidation of the corresponding α-hydroxy acid precursor. This transformation is chosen for its relative efficiency and atom economy.
Representative Synthesis: Oxidation of 2-Cyclohexyl-2-hydroxyacetic Acid
A chemoselective oxidation using a catalyst like 2-azaadamantane N-oxyl (AZADO) with molecular oxygen as the co-oxidant represents a modern and effective approach.[4]
Core Reaction:
-
Starting Material: 2-Cyclohexyl-2-hydroxyacetic acid
-
Reagents: Catalytic AZADO, Sodium nitrite (NaNO₂), Acetic Acid (AcOH) in a solvent like Acetonitrile (MeCN), under an oxygen atmosphere.
-
Work-up: Aqueous work-up followed by extraction and purification (e.g., recrystallization or column chromatography).
The primary analytical challenge arises not just from confirming the presence of the target molecule but also from definitively proving the absence of key potential impurities. During synthesis and work-up, several side-products or unreacted species may persist[5]:
-
Unreacted Starting Material: 2-Cyclohexyl-2-hydroxyacetic acid.
-
Over-oxidation/Decarboxylation Products: Cyclohexanecarboxylic acid.
-
Solvent and Reagent Residues: Acetonitrile, Acetic Acid.
A robust validation strategy must be designed to differentiate the target product from these specific, plausible alternatives.
A Multi-Pronged Approach to Structural Validation
No single analytical technique is sufficient for unequivocal structure determination. True confidence is achieved by integrating data from orthogonal methods, where the strengths of one technique compensate for the limitations of another. We will compare and detail the application of Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
Caption: Overall workflow from synthesis to multi-technique structural validation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint
NMR is the most powerful tool for elucidating the precise atomic connectivity of an organic molecule. For this compound, a combination of ¹H and ¹³C NMR provides the foundational evidence of its structure.
Expertise & Experience: The choice of deuterated solvent is critical. Chloroform-d (CDCl₃) is a common choice for its versatility. However, the acidic proton of the carboxylic acid may exchange with residual water or be very broad. For unambiguous observation of this proton, a non-exchanging solvent like DMSO-d₆ can be used.
¹H NMR Spectroscopy
This technique provides information about the chemical environment, number, and connectivity of protons.
Expected ¹H NMR Spectrum (500 MHz, CDCl₃):
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Rationale |
|---|---|---|---|---|
| ~11.0 - 12.0 | Broad Singlet | 1H | H -OOC- | The acidic proton of the carboxylic acid is typically deshielded and appears as a broad signal. |
| ~3.20 | Multiplet | 1H | CH -(C=O) | The methine proton alpha to the ketone is significantly deshielded by the adjacent carbonyl group. |
| ~1.10 - 1.90 | Multiplets | 10H | Cyclohexyl -CH ₂- | The ten protons of the cyclohexyl ring appear as a complex series of overlapping multiplets. |
¹³C NMR Spectroscopy
¹³C NMR reveals the number and electronic environment of all carbon atoms in the molecule.
Expected ¹³C NMR Spectrum (125 MHz, CDCl₃):
| Chemical Shift (δ) ppm | Assignment | Rationale |
|---|---|---|
| ~198.0 | -C =O (Ketone) | The ketone carbonyl carbon is highly deshielded. |
| ~162.0 | -C OOH (Acid) | The carboxylic acid carbonyl carbon is also deshielded, but typically less so than a ketone. |
| ~45.0 | C H-(C=O) | The methine carbon alpha to the carbonyl group. |
| ~25.0 - 30.0 | Cyclohexyl -C H₂- | The five distinct methylene carbons of the cyclohexyl ring. |
Experimental Protocol: NMR Analysis
-
Sample Preparation: Accurately weigh ~10-20 mg of the purified, dry product. Dissolve in ~0.7 mL of deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.
-
Instrument Setup: Use a high-field NMR spectrometer (≥400 MHz). Shim the instrument to achieve optimal magnetic field homogeneity.
-
¹H NMR Acquisition: Acquire a standard one-pulse ¹H spectrum. Ensure a sufficient number of scans for a good signal-to-noise ratio (S/N > 100:1 for the main signals).
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. This experiment requires a longer acquisition time due to the low natural abundance of ¹³C.
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the chemical shift scale to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C). Integrate the ¹H NMR signals.
Infrared (IR) Spectroscopy: Rapid Functional Group Identification
IR spectroscopy is an invaluable and rapid technique for confirming the presence of key functional groups, which act as structural "signposts."[6][7] For this compound, the carbonyl groups of the ketone and carboxylic acid are the most diagnostic features.
Expertise & Experience: The O-H stretch of the carboxylic acid is typically very broad and can sometimes obscure other signals in the 3300-2500 cm⁻¹ region. This broadness is a hallmark of the hydrogen-bonded dimer common to carboxylic acids in the solid state or in concentrated solutions.
Expected Diagnostic IR Peaks:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| ~3300 - 2500 (very broad) | O-H stretch | Carboxylic Acid |
| ~2930, ~2850 | C-H stretch | Cyclohexyl (sp³ C-H) |
| ~1760 | C=O stretch | Carboxylic Acid |
| ~1715 | C=O stretch | α-Keto group |
Experimental Protocol: IR Analysis (Attenuated Total Reflectance - ATR)
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent-moistened swab (e.g., isopropanol) and allowing it to dry completely.
-
Background Scan: Record a background spectrum of the empty ATR stage. This is crucial as it is subtracted from the sample spectrum to remove signals from atmospheric CO₂ and water vapor.
-
Sample Application: Place a small amount of the solid, dry product directly onto the ATR crystal.
-
Data Acquisition: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal. Acquire the spectrum, typically co-adding 16 or 32 scans for a high-quality result.
-
Data Processing: The instrument software will automatically perform the background subtraction. Label the significant peaks.
Mass Spectrometry (MS): Confirming Molecular Weight and Formula
Mass spectrometry provides the exact molecular weight of the compound, which is a fundamental piece of structural evidence. High-resolution mass spectrometry (HRMS) can even confirm the elemental composition.
Expertise & Experience: The choice of ionization technique is important. Electrospray Ionization (ESI) is a "soft" technique well-suited for this molecule, as it is likely to produce a strong signal for the molecular ion (or a related adduct) with minimal fragmentation. ESI can be run in either positive or negative ion mode. For a carboxylic acid, negative ion mode is often preferred as it readily forms the stable [M-H]⁻ ion.
Expected Mass Spectrum (ESI-):
-
Molecular Formula: C₈H₁₂O₃[8]
-
Exact Mass: 156.0786 g/mol
-
Observed Ion [M-H]⁻: m/z = 155.0711
Key Fragmentation Pathways: A common fragmentation pathway for α-keto acids is the loss of CO₂ (44 Da) or the loss of the entire carboxyl group (COOH, 45 Da) from the molecular ion.
Experimental Protocol: MS Analysis (LC-MS with ESI)
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile. Further dilute this stock solution to a final concentration of ~1-10 µg/mL in the mobile phase.
-
Instrumentation: Use a liquid chromatograph coupled to a mass spectrometer equipped with an ESI source.
-
Method Development:
-
Mobile Phase: A simple isocratic flow of 50:50 acetonitrile:water with 0.1% formic acid (for positive mode) or without acid (for negative mode) is a good starting point.
-
Ionization Source: Set the ESI source to negative ion mode. Optimize source parameters (e.g., capillary voltage, gas flow, temperature) to maximize the signal of the [M-H]⁻ ion.
-
-
Data Acquisition: Inject the sample and acquire the mass spectrum over a relevant m/z range (e.g., 50-500).
-
Data Analysis: Identify the peak corresponding to the [M-H]⁻ ion and confirm its m/z value. If using HRMS, verify that the measured mass is within a narrow tolerance (e.g., <5 ppm) of the calculated exact mass for C₈H₁₁O₃⁻.
Data Integration: The Self-Validating System
Caption: Logical relationship of how orthogonal data streams confirm the structure.
Comparative Summary of Techniques:
| Technique | Information Provided | Strengths | Limitations |
| NMR Spectroscopy | Detailed atomic connectivity, stereochemistry | Provides the most complete structural picture | Relatively slow, requires higher sample quantity, less sensitive |
| IR Spectroscopy | Presence of functional groups | Fast, simple, requires minimal sample | Provides no information on molecular framework or connectivity |
| Mass Spectrometry | Molecular weight and formula | Extremely sensitive, provides exact mass (HRMS) | Gives little to no information on connectivity (without MS/MS) |
By following this guide, a researcher can systematically generate a complete and robust data package that validates the structure of synthesized this compound with the highest degree of scientific rigor. This self-validating workflow, rooted in the principles of orthogonal analysis, ensures that subsequent research and development efforts are built upon a foundation of confirmed molecular identity.
References
- CN105315156A - Synthesis method for 2-methylcyclohexyl acetate - Google Patents. Google Patents.
-
Current Status of Research on Synthesis of α-Keto Acids and Their Esters - MDPI . MDPI. Available at: [Link]
-
Investigation into the Formation of Impurities during the Optimization of Brigatinib - PMC . NCBI. Available at: [Link]
- US6777576B2 - Production method of 2-cyclohexyl-2-hydroxy-2-phenylacetic acid intermediate therefor and production method thereof - Google Patents. Google Patents.
-
Microwave-Assisted Catalytic Acetylation of Alcohols by Gold Nanoparticle-Supported Gadolinium Complex Tsao-Ching Chang, and Shuchun Joyce Yu - Figshare . Figshare. Available at: [Link]
- US20030013911A1 - Production method of 2-cyclohexyl- 2-hydroxy-2-phenylacetic acid intermediate therefor and production method thereof - Google Patents. Google Patents.
-
Infrared Reflection–Absorption Spectroscopy of α-Keto Acids at the Air–Water Interface: Effects of Chain Length and Headgroup on Environmentally Relevant Surfactant Films - ACS Publications . ACS Publications. Available at: [Link]
-
The complex fate of alpha-ketoacids - PubMed . NCBI. Available at: [Link]
-
Infrared Reflection–Absorption Spectroscopy of α-Keto Acids at the Air–Water Interface: Effects of Chain Length and Headgroup on Environmentally Relevant Surfactant Films - PubMed Central . NCBI. Available at: [Link]
-
IR-RA spectra for all α-keto acids studied here: pyruvic acid (PA,... - ResearchGate . ResearchGate. Available at: [Link]
-
12.8: Infrared Spectra of Some Common Functional Groups - Chemistry LibreTexts . Chemistry LibreTexts. Available at: [Link]
-
(PDF) Synthesis and properties of the α-keto acids - ResearchGate . ResearchGate. Available at: [Link]
-
α-Keto carboxylic acid, ester and amide synthesis by hydroxylation or oxidation . Organic Chemistry Portal. Available at: [Link]
-
Mass spectrometry characterization of peroxycarboxylic acids as proxies for reactive oxygen species (ROS) and highly oxygenated - University of Cambridge . University of Cambridge. Available at: [Link]
-
Macrokinetics for synthesis of cyclohexyl acetate by esterification of cyclohexene and acetic acid | Request PDF - ResearchGate . ResearchGate. Available at: [Link]
-
Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis - MDPI . MDPI. Available at: [Link]
-
Rapid quantitative 1H–13C two-dimensional NMR with high precision - PMC - NIH . NCBI. Available at: [Link]
-
Keto acid - Wikipedia . Wikipedia. Available at: [Link]
-
Synthesis, infrared and mass spectral studies of substituted 2-cyclohexyl-2,3-dihydro-1h-1,3,2-benzodiazaphosphole 2-oxides . Indian Academy of Sciences. Available at: [Link]
-
Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots - Diva-Portal.org . Diva-Portal.org. Available at: [Link]
-
2-Propenoic acid, 2-methyl-, cyclohexyl ester - the NIST WebBook . NIST. Available at: [Link]
-
NMR Spectroscopy :: 1H NMR Chemical Shifts - Organic Chemistry Data . Organic Chemistry Data. Available at: [Link]
-
Fig. 3. 2D-NMR HSQC spectra with 13 C (f2) and 1 H (f1) chemical shifts... - ResearchGate . ResearchGate. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Keto acid - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. α-Keto carboxylic acid, ester and amide synthesis by hydroxylation or oxidation [organic-chemistry.org]
- 5. Investigation into the Formation of Impurities during the Optimization of Brigatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Infrared Reflection–Absorption Spectroscopy of α-Keto Acids at the Air–Water Interface: Effects of Chain Length and Headgroup on Environmentally Relevant Surfactant Films - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemscene.com [chemscene.com]
A Comparative Analysis of the Cytotoxic Effects of Cyclohexyl-Containing Compounds on Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
In the relentless pursuit of novel anticancer therapeutics, the cyclohexane scaffold has emerged as a compelling structural motif. Its conformational flexibility and lipophilic nature offer a versatile platform for the design of small molecules with the potential to interact with various biological targets implicated in cancer progression. This guide provides a comparative overview of the cytotoxic effects of several derivatives containing a cyclohexyl or cyclohexene moiety, drawing upon available preclinical data. While direct comparative studies are limited, this document synthesizes findings from independent research to illuminate structure-activity relationships and potential mechanisms of action, offering valuable insights for medicinal chemists and cancer biologists.
The Cyclohexyl Moiety: A Scaffold for Anticancer Drug Discovery
The rationale for exploring cyclohexyl-containing compounds as potential anticancer agents is rooted in several key chemical and biological principles. The non-polar nature of the cyclohexane ring can enhance a molecule's ability to traverse cellular membranes, a critical step in reaching intracellular targets. Furthermore, the chair and boat conformations of the cyclohexane ring allow for precise spatial orientation of functional groups, enabling optimized interactions with the binding pockets of target proteins. This guide will explore the cytotoxic profiles of a selection of such compounds, providing a comparative perspective on their anticancer potential.
Comparative Cytotoxicity of Cyclohexyl-Containing Derivatives
The in vitro cytotoxic activity of various compounds featuring a cyclohexyl or cyclohexene ring has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency, is a key parameter in these assessments. A lower IC50 value indicates greater cytotoxic potential at a lower concentration. The following table summarizes the available data for a selection of these compounds.
| Compound Class | Specific Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Cyclohexene Oxide | CA ((1R, 2R, 3S)-3-p-fluorobenzoyl-zeylenone) | Glioblastoma (GBM) | Not specified, but identified as having the lowest IC50 among a series of analogues. | [1] |
| Cyclohexylglycine Platinum Complexes | [Pt(NH3)2(L)]NO3 (Complex 1) | HCT116 (Colon Cancer) | 35.51 | [2] |
| [Pt(bipy)(L)]NO3 (Complex 2) | HCT116 (Colon Cancer) | 51.33 | [2] | |
| Organotin Compound | Tricyclohexyltin p-methoxycinnamate | HT-29 (Colorectal Cancer) | 1.2 (24h), 1.0 (48h), 0.5 (72h) | [3] |
| Amidrazone Derivatives of Cyclohex-1-ene-1-carboxylic acid | Compound 2a (phenyl R2 substituent) | Human Peripheral Blood Mononuclear Cells (PBMCs) | Antiproliferative activity noted | [4][5] |
| Compound 2d (4-nitrophenyl R2 substituent) | Human Peripheral Blood Mononuclear Cells (PBMCs) | Antiproliferative activity noted | [4][5] |
Note: Direct comparison of IC50 values across different studies should be approached with caution due to variations in experimental conditions, including cell lines, incubation times, and assay methodologies.
Structure-Activity Relationship (SAR) Insights
The data, though from disparate studies, offers preliminary insights into the structure-activity relationships of these cyclohexyl-containing compounds:
-
Substitution on the Cyclohexyl Ring: In the case of the cyclohexene oxide derivative CA, the presence and nature of the benzoyl substituent were found to be critical for its anti-glioblastoma activity.[1]
-
Metal Coordination: For the cyclohexylglycine platinum complexes, the nature of the ancillary ligands (ammonia vs. bipyridine) influenced the cytotoxic potency against colon cancer cells, with the ammine complex (Complex 1) exhibiting a lower IC50 value.[2]
-
The Role of the Phenyl Ring Substituent: In the series of amidrazone derivatives of cyclohex-1-ene-1-carboxylic acid, the antiproliferative activity was influenced by the substituents on the phenyl ring of the amidrazone moiety.[4][5] Specifically, compounds with a phenyl or a 4-nitrophenyl substituent at the R2 position demonstrated notable antiproliferative effects.[4] The presence of a double bond within the cyclohexene ring was also found to enhance this activity compared to their cyclohexane counterparts.[4]
Mechanistic Insights: Induction of Cell Cycle Arrest and Apoptosis
Several studies have delved into the molecular mechanisms by which these cyclohexyl-containing compounds exert their cytotoxic effects. A common theme appears to be the induction of cell cycle arrest and apoptosis (programmed cell death).
The cyclohexene oxide derivative, CA, was found to induce G0/G1 phase arrest in glioblastoma cells by interfering with the function of EZH2, a key component of the Polycomb Repressive Complex 2 (PRC2).[1] This interference leads to the upregulation of cyclin-dependent kinase inhibitors p27 and p16, ultimately halting cell cycle progression.[1]
Tricyclohexyltin p-methoxycinnamate was shown to induce apoptosis in HT-29 colorectal cancer cells, which was accompanied by a significant arrest of the cell cycle in the sub-G0 phase.[3] The platinum complexes of cyclohexylglycine are proposed to act via interaction with DNA, a mechanism common to many platinum-based anticancer drugs.[2]
The following diagram illustrates a generalized workflow for assessing the cytotoxic effects and elucidating the mechanism of action of novel anticancer compounds.
Caption: A generalized workflow for the evaluation of cytotoxic compounds.
Experimental Protocols
A fundamental aspect of comparing cytotoxic effects is the standardization of experimental methodologies. The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.
MTT Assay Protocol
This protocol provides a general framework for performing an MTT assay to determine the IC50 value of a test compound.
Materials:
-
Target cancer cell line
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
Test compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 N HCl)
-
96-well flat-bottom microplates
-
Multichannel pipette
-
Microplate reader (capable of measuring absorbance at ~570 nm)
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in complete culture medium.
-
Carefully remove the medium from the wells and add 100 µL of the various concentrations of the test compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound) and a blank control (medium only).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
After the incubation period, add 10 µL of the MTT solution to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C, allowing the metabolically active cells to reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently mix the plate on an orbital shaker for 5-10 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. Use a reference wavelength of 630 nm to subtract background absorbance.
-
-
Data Analysis:
-
Subtract the absorbance of the blank control from all other readings.
-
Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control (which is considered 100% viability).
-
Plot the percentage of cell viability against the log of the compound concentration and determine the IC50 value using a suitable software package.
-
The following diagram illustrates the key steps of the MTT assay.
Caption: Key steps of the MTT cytotoxicity assay.
Conclusion and Future Directions
The studies highlighted in this guide, while not exhaustive, collectively suggest that the cyclohexyl scaffold is a promising starting point for the development of novel anticancer agents. The derivatives discussed exhibit cytotoxic activity against a range of cancer cell lines, operating through mechanisms that include the induction of cell cycle arrest and apoptosis. The observed structure-activity relationships underscore the importance of specific substitutions on the cyclohexyl ring and associated pharmacophores in modulating biological activity.
Future research in this area should focus on systematic medicinal chemistry efforts to synthesize and screen libraries of 2-Cyclohexyl-2-oxoacetic acid derivatives and other related compounds. Such studies, coupled with in-depth mechanistic investigations and in vivo efficacy assessments, will be crucial in determining the true therapeutic potential of this class of molecules. A deeper understanding of their molecular targets and the signaling pathways they modulate will pave the way for the rational design of more potent and selective anticancer drugs.
References
-
He, Q., et al. (2024). Cyclohexene oxide CA, a derivative of zeylenone, exhibits anti-cancer activity in glioblastoma by inducing G0/G1 phase arrest through interference with EZH2. Frontiers in Pharmacology, 14, 1326245. [Link]
-
Kwiecień, H., et al. (2022). Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. Molecules, 27(15), 4992. [Link]
-
Abdel-Rahman, L. H., et al. (2022). Biological Activity of Two Anticancer Pt Complexes with a Cyclohexylglycine Ligand against a Colon Cancer Cell Line: Theoretical and Experimental Study. ACS Omega, 7(40), 36098-36113. [Link]
-
Ghasemzadeh, A., et al. (2025). Cytotoxic effect and apoptotic induction of tricyclohexyltin p-methoxycinnamate on HT-29 colorectal cancer cells: Implications for anticancer therapeutics. Journal of Cancer Research and Therapeutics. [Link]
Sources
- 1. Cyclohexene oxide CA, a derivative of zeylenone, exhibits anti-cancer activity in glioblastoma by inducing G0/G1 phase arrest through interference with EZH2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biological Activity of Two Anticancer Pt Complexes with a Cyclohexylglycine Ligand against a Colon Cancer Cell Line: Theoretical and Experimental Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytotoxic effect and apoptotic induction of tricyclohexyltin p-methoxycinnamate on HT-29 colorectal cancer cells: Implications for anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the In-Silico and Experimental Properties of 2-Cyclohexyl-2-oxoacetic Acid
Authored by a Senior Application Scientist
Introduction: In the landscape of modern chemical research and drug development, a molecule's characterization is a tale told by two narrators: computational prediction and empirical validation. This guide delves into the properties of 2-Cyclohexyl-2-oxoacetic acid (CAS No: 4354-49-8), an alpha-keto acid with significance in synthetic chemistry.[1][2][3] As a key building block, understanding its fundamental physicochemical and reactive nature is paramount. Here, we present a comparative analysis of its in-silico (computationally predicted) properties against its experimentally determined values. This dual approach not only provides a comprehensive profile of the compound but also serves as a practical validation of the predictive models that accelerate modern research. By examining where these two datasets converge and diverge, we gain deeper insights into the molecule's behavior and the predictive power of computational chemistry.
Physicochemical Properties: A Tale of Two Datasets
The foundational properties of a molecule dictate its behavior in both reactive and biological systems. For this compound, properties like lipophilicity (logP) and acidity (pKa) are critical for predicting its solubility, membrane permeability, and ionization state at physiological pH. Below is a summary of its key properties, comparing computational predictions with available experimental data.
| Property | In-Silico (Predicted) Value | Experimental (Measured) Value | Significance in Research & Development |
| Molecular Formula | C₈H₁₂O₃ | C₈H₁₂O₃[1][4] | Defines the elemental composition and stoichiometry. |
| Molecular Weight | 156.18 g/mol | 156.18 g/mol [1][4] | A fundamental property for all quantitative chemical work. |
| Melting Point | Not commonly predicted | 48-52 °C | Indicates purity and the strength of intermolecular forces in the solid state. |
| logP (Octanol/Water) | 1.2204[4] | Not explicitly found, but essential for development. | Measures lipophilicity, a key factor in drug absorption, distribution, metabolism, and excretion (ADME). A positive value suggests higher solubility in lipids.[5][6] |
| pKa | Not explicitly found | Not explicitly found | Indicates the acidity of the carboxylic acid group. Crucial for predicting the molecule's charge state at a given pH, which affects solubility, receptor binding, and formulation. |
| TPSA | 54.37 Ų[4] | Not applicable (calculated property) | The Topological Polar Surface Area is a predictor of a drug's transport properties, particularly its ability to permeate cell membranes. |
| H-Bond Donors | 1[4][7] | Not applicable (calculated property) | The number of hydrogen bond donors influences solubility and binding interactions. |
| H-Bond Acceptors | 3[7] | Not applicable (calculated property) | The number of hydrogen bond acceptors is critical for molecular recognition and solubility. |
| Rotatable Bonds | 2[4] | Not applicable (calculated property) | Relates to the conformational flexibility of the molecule, which can impact its binding to target proteins. |
The convergence of basic properties like molecular formula and weight is expected. However, the true value of this comparative approach lies in validating predictive models for more complex properties like logP and pKa. The predicted logP of 1.2204 suggests that this compound is moderately lipophilic.[4] This in-silico value serves as a valuable starting point for experimental design, for instance, in selecting appropriate solvent systems for chromatography or reaction workups. The absence of readily available experimental logP and pKa data in public databases underscores the importance of the robust experimental protocols detailed below.
Chemical Structure of this compound
Caption: Chemical structure of this compound.
Experimental Protocols: From Theory to Practice
To bridge the gap between prediction and reality, rigorous experimental validation is essential. The following protocols outline standard, reliable methods for determining two of the most critical physicochemical parameters: the octanol-water partition coefficient (logP) and the acid dissociation constant (pKa).
Protocol 1: Experimental Determination of logP via the Shake-Flask Method
The "shake-flask" technique remains the gold standard for logP determination due to its direct measurement of partitioning.[6][8]
Principle: This method relies on the direct measurement of a compound's concentration in two immiscible liquid phases (n-octanol and water) after they have reached equilibrium. The ratio of these concentrations gives the partition coefficient (P), and its base-10 logarithm is logP.[5]
Methodology:
-
Preparation of Pre-Saturated Solvents: Mix equal volumes of n-octanol and water in a separation funnel. Shake vigorously for 24 hours to ensure mutual saturation. Allow the layers to separate completely. The top layer is water-saturated n-octanol, and the bottom is n-octanol-saturated water. Use these for all subsequent steps.
-
Sample Preparation: Prepare a stock solution of this compound in the water-saturated n-octanol at a known concentration (e.g., 1 mg/mL).
-
Partitioning: In a glass vial, combine 5 mL of the stock solution with 5 mL of the n-octanol-saturated water.
-
Equilibration: Seal the vial and shake it gently at a constant temperature (e.g., 25°C) for a minimum of 24 hours to allow for complete partitioning equilibrium.
-
Phase Separation: Centrifuge the vial to ensure a clean separation of the two phases.
-
Quantification: Carefully sample a known volume from both the n-octanol and the aqueous layers. Determine the concentration of the analyte in each phase using a suitable analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).[9][10]
-
Calculation:
-
P = [Concentration in n-octanol] / [Concentration in water]
-
logP = log₁₀(P)
-
Causality and Self-Validation: Using pre-saturated solvents is critical to prevent volume changes during the experiment, which would alter the concentration. The long equilibration time ensures that the system reaches a true thermodynamic equilibrium. Quantification by a validated HPLC method provides the accuracy needed for a reliable result. Running the experiment in triplicate is a self-validating step to ensure the reproducibility of the obtained value.
Caption: Workflow for Experimental pKa Determination.
Spectroscopic and Reactivity Insights
While a full spectroscopic analysis is beyond the scope of this guide, the structure of this compound allows for predictable spectroscopic features. Infrared (IR) spectroscopy would reveal characteristic strong C=O stretching vibrations for both the ketone and carboxylic acid groups, as well as a broad O-H stretch for the carboxylic acid. [11] From a reactivity standpoint, alpha-keto acids are versatile intermediates. [2]The presence of the ketone group adjacent to the carboxylic acid makes them effective acylation agents. [2]They can participate in a variety of chemical transformations, including oxidative deamination of amino acids and reactions like the Friedel-Crafts reaction to produce other useful compounds. [1][2]
Safety and Handling
According to available safety data, this compound should be handled with care.
-
GHS Pictogram: GHS07 (Exclamation Mark) [4]* Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation). [12]* Precautionary Statements: P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P302+P352 (IF ON SKIN: Wash with plenty of water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing). [12] Researchers should always consult the full Safety Data Sheet (SDS) before handling this compound and use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated area. [13]
Conclusion
The comparison between in-silico and experimental data for this compound exemplifies a core principle of modern chemical science: computation guides and experimentation validates. The predicted properties offer a powerful, cost-effective means to prioritize research directions and design experiments. In turn, robust experimental protocols provide the ground-truth data necessary to confirm these predictions and build more accurate computational models for the future. For researchers and drug developers, embracing this synergistic relationship is key to accelerating the journey from molecular concept to real-world application.
References
-
cyclohexyl acetic acid, 5292-21-7 - The Good Scents Company. [Link]
-
Keto acid - Wikipedia. [Link]
-
2-Cyclohexylpropionic acid | C9H16O2 | CID 99816 - PubChem. [Link]
-
Infrared spectroscopy of 2-oxo-octanoic acid in multiple phases - RSC Publishing. [Link]
-
This compound ,4354-49-8 - Chemcd. [Link]
-
Ethyl 2-cyclohexyl-2-oxoacetate | CAS#:13275-31-5 | Chemsrc. [Link]
-
The Computational Acid–Base Chemistry of Hepatic Ketoacidosis - PMC - NIH. [Link]
-
Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System. [Link]
-
MSDS of this compound. [Link]
-
Development of Methods for the Determination of pKa Values - PMC - NIH. [Link]
-
Experimental Determination of pKa Values by Use of NMR Chemical Shifts, Revisited. [Link]
-
Computational Studies on the Keto-Enol Tautomerism of Acetylacetone - ResearchGate. [Link]
-
Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method - PMC - NIH. [Link]
-
Current Status of Research on Synthesis of α-Keto Acids and Their Esters - MDPI. [Link]
-
(PDF) Methods for pKa Determination (I): Potentiometry, Spectrophotometry, and Capillary Electrophoresis - ResearchGate. [Link]
-
Computational Analysis of the Asymmetric Hydrogenation of γ-Ketoacids: Weak Interactions and Kinetics - MDPI. [Link]
-
LogP—Making Sense of the Value - ACD/Labs. [Link]
-
Safety Data Sheet: Acetic acid - Carl ROTH. [Link]
-
Common Name: CYCLOHEXYL ACETATE HAZARD SUMMARY - NJ.gov. [Link]
-
pH measurement and determination of pKa value - Chemistry LibreTexts. [Link]
- US20020009388A1 - Determination of log P coefficients via a RP-HPLC column - Google P
-
Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray. [Link]
-
2-Cyclopropyl-2-oxoacetic acid | C5H6O3 | CID 12211938 - PubChem - NIH. [Link]
-
2-Cyclohexyl-2-(methylamino)acetic acid | C9H17NO2 | CID 224395 - PubChem. [Link]
Sources
- 1. biosynth.com [biosynth.com]
- 2. Keto acid - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. chemscene.com [chemscene.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. acdlabs.com [acdlabs.com]
- 7. This compound ,4354-49-8 _Chemical Cloud Database [chemcd.com]
- 8. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 9. agilent.com [agilent.com]
- 10. US20020009388A1 - Determination of log P coefficients via a RP-HPLC column - Google Patents [patents.google.com]
- 11. Infrared spectroscopy of 2-oxo-octanoic acid in multiple phases - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 12. 4354-49-8|this compound|BLD Pharm [bldpharm.com]
- 13. capotchem.cn [capotchem.cn]
A Comparative Guide to the Synthesis of 2-Cyclohexyl-2-oxoacetic Acid: An Evaluation of Methodological Reproducibility
Introduction: 2-Cyclohexyl-2-oxoacetic acid, also known as cyclohexylglyoxylic acid, is a valuable building block in organic synthesis, finding applications in the development of pharmaceuticals and other specialty chemicals. Its α-keto acid moiety provides a versatile handle for a variety of chemical transformations. Despite its utility, a survey of the accessible literature reveals a scarcity of detailed, peer-reviewed synthetic procedures specifically for this compound. This guide, therefore, aims to provide researchers, scientists, and drug development professionals with a comprehensive evaluation of plausible and established synthetic methodologies. By drawing upon analogous, well-documented reactions, we will construct and compare robust protocols, offering insights into their practical execution, expected outcomes, and potential challenges, thereby addressing the critical issue of reproducibility in synthesis.
Method 1: Grignard Reaction with an Oxalate Ester
This is arguably the most classical and theoretically reliable approach for the synthesis of α-keto acids like this compound. The strategy involves the nucleophilic addition of a Grignard reagent to an oxalate ester. The reaction is typically performed in two distinct stages: the formation of the Grignard reagent and its subsequent reaction with the oxalate diester, followed by hydrolysis.
Causality and Experimental Rationale:
The core of this method lies in the umpolung (polarity reversal) of the cyclohexyl group. Bromocyclohexane is treated with magnesium metal to form cyclohexylmagnesium bromide. In this Grignard reagent, the carbon atom bound to magnesium is highly nucleophilic. Diethyl oxalate presents two electrophilic carbonyl carbons. The Grignard reagent will attack one of these carbonyl groups. The reaction is typically run at low temperatures to prevent a second addition of the Grignard reagent, which would lead to a tertiary alcohol by-product. The initial product is an α-keto ester, which is then hydrolyzed (saponified) under basic conditions to yield the carboxylate salt of the target α-keto acid. A final acidic workup protonates the carboxylate to give the desired product.
Detailed Experimental Protocol:
Stage 1: Synthesis of Cyclohexylmagnesium Bromide
This procedure is adapted from standard, well-documented methods for Grignard reagent formation[1].
-
Apparatus Setup: A 500 mL three-necked, round-bottom flask is equipped with a magnetic stirrer, a reflux condenser fitted with a calcium chloride drying tube, and a 100 mL pressure-equalizing dropping funnel. All glassware must be rigorously dried in an oven (e.g., at 120°C overnight) and assembled while hot under a stream of dry nitrogen or argon to ensure anhydrous conditions.
-
Reagent Preparation: In the flask, place 2.67 g (110 mmol) of magnesium turnings and a small crystal of iodine (as an initiator).
-
Initiation: Add approximately 10 mL of anhydrous diethyl ether to the flask, just enough to cover the magnesium turnings. From the dropping funnel, add about 1 mL of a solution of 16.3 g (100 mmol) of bromocyclohexane in 60 mL of anhydrous diethyl ether.
-
Grignard Formation: The reaction should initiate spontaneously, evidenced by the disappearance of the iodine color, gentle boiling of the ether, and the appearance of a grayish, cloudy solution. If the reaction does not start, gentle warming with a heat gun may be required. Once initiated, the remaining bromocyclohexane solution is added dropwise at a rate that maintains a gentle reflux.
-
Completion: After the addition is complete, the reaction mixture is stirred and gently heated under reflux for an additional 30-60 minutes to ensure complete consumption of the magnesium. The resulting dark grey-brown solution of cyclohexylmagnesium bromide is then cooled to 0°C in an ice bath for use in the next stage.
Stage 2: Synthesis of this compound
This stage is based on the principles of Grignard additions to esters[2][3].
-
Reaction Setup: In a separate, dry 1 L three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet, a solution of 16.0 g (110 mmol) of diethyl oxalate in 200 mL of anhydrous diethyl ether is prepared. The solution is cooled to -78°C using a dry ice/acetone bath.
-
Grignard Addition: The freshly prepared cyclohexylmagnesium bromide solution from Stage 1 is transferred via cannula into the dropping funnel and added dropwise to the cold diethyl oxalate solution over approximately 1 hour. The temperature must be carefully maintained below -70°C to minimize the formation of the tertiary alcohol by-product.
-
Quenching: After the addition is complete, the reaction is stirred at -78°C for an additional hour. The reaction is then quenched by the slow, dropwise addition of 100 mL of a saturated aqueous ammonium chloride solution.
-
Extraction: The mixture is allowed to warm to room temperature. The organic layer is separated, and the aqueous layer is extracted twice with 50 mL portions of diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude ethyl 2-cyclohexyl-2-oxoacetate.
-
Hydrolysis (Saponification): The crude keto-ester is dissolved in 150 mL of ethanol, and a solution of 12 g of sodium hydroxide in 50 mL of water is added. The mixture is stirred at room temperature for 4-6 hours until the hydrolysis is complete (monitored by TLC).
-
Purification: The ethanol is removed under reduced pressure. The remaining aqueous solution is washed twice with 50 mL of diethyl ether to remove any non-acidic impurities. The aqueous layer is then cooled in an ice bath and acidified to pH 1-2 with cold 6M hydrochloric acid, resulting in the precipitation of the product.
-
Isolation: The white precipitate is collected by vacuum filtration, washed with a small amount of ice-cold water, and dried under vacuum to yield this compound.
Experimental Workflow Diagram
Caption: Workflow for the Grignard synthesis of this compound.
Method 2: Oxidation of a Precursor (Conceptual)
Plausible Precursors and Rationale:
-
2-Cyclohexyl-2-hydroxyacetic Acid: This α-hydroxy acid would be an ideal precursor. Oxidation of the secondary alcohol group would directly yield the desired α-keto acid. A variety of selective oxidizing agents (e.g., PCC, Swern oxidation, or a catalytic system) could potentially be employed.
-
Cyclohexylglyoxal: The aldehyde group of this α-ketoaldehyde could be selectively oxidized to a carboxylic acid using mild oxidizing agents like sodium chlorite (NaClO₂) or by using catalytic oxidation methods.
Conceptual Experimental Protocol (Oxidation of 2-Cyclohexyl-2-hydroxyacetic Acid):
-
Dissolution: The starting material, 2-cyclohexyl-2-hydroxyacetic acid, would be dissolved in a suitable organic solvent (e.g., dichloromethane).
-
Oxidation: An oxidizing agent, such as pyridinium chlorochromate (PCC) adsorbed on silica gel, would be added to the solution. The reaction would be stirred at room temperature.
-
Monitoring: The progress of the reaction would be monitored by TLC to observe the consumption of the starting material and the appearance of the product.
-
Workup and Purification: Upon completion, the reaction mixture would be filtered to remove the oxidant by-products. The filtrate would be concentrated, and the resulting crude product would be purified, likely via recrystallization or column chromatography, to yield the final this compound.
Logical Relationship Diagram
Caption: Conceptual oxidation pathways to this compound.
Comparison of Synthetic Methods
| Parameter | Method 1: Grignard Reaction | Method 2: Oxidation (Conceptual) |
| Starting Materials | Bromocyclohexane, Magnesium, Diethyl Oxalate | 2-Cyclohexyl-2-hydroxyacetic acid or Cyclohexylglyoxal, Oxidizing Agent |
| Reproducibility | High. Based on a very well-established and robust reaction class. The procedure for the Grignard formation is detailed in the literature[1]. | Moderate to High. Highly dependent on the chosen oxidant and substrate. Precursor synthesis adds extra steps and potential for yield loss. |
| Scalability | Good. Grignard reactions are commonly performed on an industrial scale. Requires careful temperature control. | Variable. Some oxidation reactions are difficult to scale due to exotherms or reagent costs. |
| Key Challenges | Strict anhydrous conditions are critical. Over-addition of the Grignard reagent can lead to by-products. Low-temperature control (-78°C) is required. | Synthesis of the precursor is required. Selectivity of the oxidation can be an issue. Some oxidants are toxic or hazardous. |
| Safety Considerations | Diethyl ether is highly flammable. Grignard reagents are pyrophoric and react violently with water. | Depends on the oxidant. Chromium-based reagents are carcinogenic. Swern oxidation involves malodorous and toxic reagents. |
| Yield (Expected) | Moderate to Good (typically 50-70% over two stages). | Moderate to Good (typically 60-90% for the oxidation step alone). |
Conclusion and Recommendation
For a researcher seeking a reliable and reproducible method for the synthesis of this compound, the Grignard reaction with diethyl oxalate (Method 1) is the recommended starting point. This multi-step procedure is built upon fundamental, high-yield reactions that are extensively documented in organic chemistry literature. The primary challenges are procedural—maintaining anhydrous conditions and low temperatures—but these are standard practices in synthetic chemistry labs. The self-validating nature of this protocol lies in the clear characterization of the intermediate Grignard reagent (e.g., by titration) and the final product.
The oxidation approach (Method 2) remains a viable, and potentially more atom-economical, alternative. However, its reproducibility is contingent on the availability of the precursor and the successful optimization of the oxidation step, for which specific literature is lacking. It represents a good topic for further process development but is less certain for immediate, reproducible synthesis.
References
- Ikemoto, T., Gao, W.-G., Takeda, M., & Igi, M. (2004). Production method of 2-cyclohexyl-2-hydroxy-2-phenylacetic acid intermediate therefor and production method thereof. U.S. Patent No. US6777576B2.
-
Filo. (2024). The reaction of cyclohexyl magnestum bromide with formaldehyde followed b... Retrieved from [Link]
-
NOP. (2006). Reaction of cyclohexyl magnesium bromide with carbon dioxide to cyclohexanecarboxylic acid. Retrieved from [Link]
-
Brainly. (2020). Draw the structure of the organic product(s) of the Grignard reaction between dimethyl oxalate and excess. Retrieved from [Link]
- Gallo, G. G., & Tarzia, G. (1998). Synthesis of optically active cyclohexylphenylglycolic acid and its esters. Google Patents.
- Ikemoto, T., Gao, W.-G., Takeda, M., & Igi, M. (2003). Production method of 2-cyclohexyl- 2-hydroxy-2-phenylacetic acid intermediate therefor and production method thereof. U.S. Patent Application No. US20030013911A1.
- Bleger, F., Simon, O., & Schouteeten, A. (2014). Process of preparation of glyoxylic acid aqueous solution. U.S. Patent No. US8754255B2.
-
Schouteeten, A., Simon, O., & Bleger, F. (2009). Process of preparation of glyoxylic acid aqueous solution. WIPO Patent No. WO/2009/092734. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2015). Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry. YouTube. Retrieved from [Link]
- Bleger, F., Simon, O., & Schouteeten, A. (2014). Process of preparation of glyoxylic acid aqueous solution. Google Patents.
- A kind of preparation method of glyoxylic acid. (2013). CN Patent No. CN103044236A.
Sources
- 1. Making sure you're not a bot! [oc-praktikum.de]
- 2. brainly.com [brainly.com]
- 3. WO2000023414A2 - Synthesis of optically active cyclohexylphenylglycolic acid and its esters - Google Patents [patents.google.com]
- 4. US8754255B2 - Process of preparation of glyoxylic acid aqueous solution - Google Patents [patents.google.com]
- 5. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 6. US8754255B2 - Process of preparation of glyoxylic acid aqueous solution - Google Patents [patents.google.com]
- 7. CN103044236A - A kind of preparation method of glyoxylic acid - Google Patents [patents.google.com]
Safety Operating Guide
Personal Protective Equipment (PPE) & Handling Guide: 2-Cyclohexyl-2-oxoacetic Acid
Executive Summary & Chemical Identity[1]
2-Cyclohexyl-2-oxoacetic acid (also known as Cyclohexylglyoxylic acid) is a critical
Operational Warning: Do not be misled by the physical appearance of this solid. As an
| Chemical Property | Detail |
| CAS Number | 4354-49-8 (Common); 4354-45-4 (Isomer/Salt variant) |
| Physical State | Solid (Powder/Crystals) |
| Primary Hazard | H314: Causes severe skin burns and eye damage |
| Secondary Hazard | H319: Causes serious eye irritation (Dust hazard) |
| Molecular Weight | 156.18 g/mol |
Risk Assessment & PPE Stratification
Effective safety is not about wearing more gear; it is about wearing the correct gear based on the state of matter and the specific task. We employ a "Defense in Depth" strategy.
The PPE Matrix
The following table defines the required protective equipment based on the operational phase.
| Body Zone | PPE Requirement | Technical Rationale |
| Eyes (Critical) | Chemical Splash Goggles (Indirect Vented) | Safety glasses are insufficient. The fine powder nature of the solid creates a high risk of airborne dust entering the eye, where it rapidly dissolves to form a corrosive acidic solution. |
| Hands (Primary) | Nitrile Gloves (Double-gloving recommended) | Nitrile offers superior resistance to organic acids compared to latex, which degrades rapidly. Double gloving (4 mil inner / 5 mil outer) provides a breakthrough buffer. |
| Respiratory | Fume Hood (Primary) or N95 (Secondary) | All weighing should occur in a certified chemical fume hood. If weighing on an open bench is unavoidable, a fit-tested N95 is the minimum requirement to prevent inhalation of acidic dust. |
| Body | Lab Coat (High-neck, Cotton/Poly blend) | Synthetic fibers (like pure polyester) can melt if exposed to flash fires; cotton blends are preferred. Ensure wrists are covered. |
Glove Material Compatibility Data
Do not assume all rubber is equal. The bulky cyclohexyl group slows permeation compared to smaller acids, but the acidic functionality attacks certain polymers.
| Material | Compatibility | Estimated Breakthrough Time | Notes |
| Nitrile | Excellent | > 480 mins (Solid); > 60 mins (Solution) | Preferred for daily handling. |
| Neoprene | Good | > 240 mins | Acceptable alternative. |
| Latex | Poor | < 10 mins (Solution) | Do NOT use. Organic acids degrade latex, causing microscopic fissures. |
| PVA | Variable | N/A | Water-soluble; avoid if the acid is in aqueous solution. |
Operational Protocols
Workflow Logic: PPE Decision Tree
This diagram illustrates the decision-making process for selecting PPE based on the state of the chemical.
Figure 1: PPE Decision Logic based on physical state. Note the escalation to double-gloving and face shields for liquid handling.
Task-Specific Procedure: Weighing & Transfer
The Critical Moment: The highest risk of exposure occurs during the transfer of the solid from the stock bottle to the balance, due to static electricity dispersing the powder.
-
Preparation:
-
Place the analytical balance inside the fume hood if possible.
-
If the balance is external, use a secondary containment tray and a disposable balance shield.
-
Don Chemical Splash Goggles (ANSI Z87.1 rated).
-
-
Static Control:
-
Use an anti-static gun or wipe on the spatula and weigh boat. Organic powders are prone to static cling, which causes "jumping" of particles onto gloves/wrists.
-
-
Transfer:
-
Open the container only when inside the hood.
-
Transfer slowly. If spillage occurs on the balance, do not blow it off . Wipe with a damp paper towel (water) to solubilize and neutralize the dust immediately.
-
-
Solubilization:
-
Add solvent to the solid, not solid to the solvent, to minimize splash risk.
-
Note: Dissolution in alcohols or chlorinated solvents may be slightly exothermic.
-
Emergency Response & Decontamination
In the event of exposure, the "Acidic Nature" of the compound dictates the response.
-
Skin Contact:
-
Immediate Action: Flush with copious amounts of water for 15 minutes .[1]
-
Contraindication: Do not attempt to neutralize the skin with baking soda or bases. The heat of neutralization can cause thermal burns on top of chemical burns.
-
-
Eye Contact:
-
Immediate Action: Use an eyewash station for 15 minutes , holding eyelids open.
-
Follow-up: Seek medical attention immediately.[2] Solid particles trapped under the eyelid can cause sustained corneal damage.
-
Waste Disposal Lifecycle
Proper disposal prevents environmental contamination and ensures regulatory compliance.
Classification: Organic Acid Waste (Corrosive).
Figure 2: Cradle-to-Grave Waste Disposal Workflow.
Disposal Steps:
-
Segregation: Do not mix with strong bases (risk of violent exotherm) or oxidizers (risk of gas evolution).
-
Container: Use High-Density Polyethylene (HDPE) or glass. Avoid metal containers as the acid will corrode them.
-
Labeling: Clearly mark as "Organic Acid Waste" with the constituent "this compound."
References
-
PubChem. (n.d.). This compound (Compound Summary). National Library of Medicine. Retrieved January 30, 2026, from [Link]
-
University of Pennsylvania EHRS. (n.d.). Fact Sheet: Disposable Nitrile Gloves in Chemical Labs. Retrieved January 30, 2026, from [Link]
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
